molecular formula C20H14O4 B7763842 Phenolphthalein CAS No. 77-09-8; 5768-87-6

Phenolphthalein

Cat. No.: B7763842
CAS No.: 77-09-8; 5768-87-6
M. Wt: 318.3 g/mol
InChI Key: KJFMBFZCATUALV-UHFFFAOYSA-N
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Description

Phenolphthalein appears as white or yellowish-white to pale orange fine crystalline powder. Odorless. Aqueous solution is acidic. Colorless to pH 8.5;  pink to deep-red above pH 9. Colorless in presence of large amounts of alkali. Tasteless. (NTP, 1992)
This compound is a member of phenols. It is functionally related to a 2-benzofuran-1(3H)-one.
This compound was withdrawn in Canada due to concerns with carcinogenicity in 1997.
This compound is a natural product found in Caragana conferta with data available.
This compound is an organic compound used as a laboratory reagent and pH indicator. This compound exerts laxative effects by stimulating the intestinal mucosa and constricting smooth muscles. However, this compound is no longer used as a laxative due to the suspected carcinogenicity of this compound.
An acid-base indicator which is colorless in acid solution, but turns pink to red as the solution becomes alkaline. It is used medicinally as a cathartic.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-bis(4-hydroxyphenyl)-2-benzofuran-1-one
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InChI

InChI=1S/C20H14O4/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)18-4-2-1-3-17(18)19(23)24-20/h1-12,21-22H
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InChI Key

KJFMBFZCATUALV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
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Molecular Formula

C20H14O4
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DSSTOX Substance ID

DTXSID0021125
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Molecular Weight

318.3 g/mol
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Physical Description

Phenolphthalein appears as white or yellowish-white to pale orange fine crystalline powder. Odorless. Aqueous solution is acidic. Colorless to pH 8.5; pink to deep-red above pH 9. Colorless in presence of large amounts of alkali. Tasteless. (NTP, 1992), White to yellow crystals; Aqueous solution is colorless to pH 8.5 and red above pH 9. [CAMEO]
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 12 ml alcohol, in about 100 ml ether; sol in dil solutions of Alkali hydroxides and hot solutions of alkali carborates forming a red soln, Insoluble in benzene and petroleum ether; slightly soluble in carbon disulfide; soluble in ethyl ether, chloroform, and toluene; very soluble in ethanol, acetone, and pyrene., In water, 400 mg/L @ room temperature
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Density

1.299 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.277 @ 32 °C
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Vapor Pressure

6.7X10-13 mm Hg @ 25 °C /Estimated/
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Color/Form

White or yellowish-white minute, triclinic crystals, often twinned, White rhombic needles, Pale yellow powder

CAS No.

77-09-8; 5768-87-6, 77-09-8
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Melting Point

496 to 504 °F (NTP, 1992), 262.5 °C
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Foundational & Exploratory

The Synthesis of Phenolphthalein: A Technical Guide to the Condensation of Phthalic Anhydride and Phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of phenolphthalein, a prominent triphenylmethane dye, through the acid-catalyzed condensation of phthalic anhydride with phenol. This document provides a comprehensive overview of the underlying reaction mechanism, detailed experimental protocols, and a quantitative summary of reaction parameters and outcomes. Visualizations of the reaction pathway and experimental workflow are included to facilitate a deeper understanding of the synthesis process.

Introduction

This compound (C₂₀H₁₄O₄) is a well-known chemical compound, famously employed as an acid-base indicator due to its distinct color change from colorless in acidic solutions to pink in basic solutions.[1][2] Discovered in 1871 by Adolf von Baeyer, its synthesis involves the condensation of phthalic anhydride with two equivalents of phenol under acidic conditions.[1][3] The reaction is a classic example of electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction.[4] Beyond its use as an indicator, this compound and its derivatives have found applications in various fields, including as a component in universal indicators and in the Kastle-Meyer test for the presumptive identification of blood. This guide serves as a technical resource for laboratory-scale synthesis, offering detailed methodologies and comparative data.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound is a two-step electrophilic aromatic substitution reaction. The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid or methanesulfonic acid, which acts to protonate the phthalic anhydride, thereby generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich phenol molecule at the para position to the hydroxyl group. The hydroxyl group is a strongly activating, ortho-para directing group, which facilitates the electrophilic attack. Following the initial substitution, the intermediate undergoes a second electrophilic attack by another phenol molecule, leading to the final triphenylmethane structure of this compound.

Below is a Graphviz diagram illustrating the key steps of the reaction mechanism.

ReactionMechanism cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: First Electrophilic Attack cluster_step3 Step 3: Second Electrophilic Attack and Cyclization phthalic_anhydride Phthalic Anhydride protonated_anhydride Protonated Phthalic Anhydride (Electrophile) phthalic_anhydride->protonated_anhydride + H+ (from acid catalyst) H_plus H+ intermediate1 Intermediate Carbocation protonated_anhydride->intermediate1 + Phenol intermediate2 Keto-acid Intermediate phenol1 Phenol intermediate1->intermediate2 - H+ intermediate3 Protonated Intermediate intermediate2->intermediate3 + H+ phenolphthalein_lactone This compound (Lactone Form) phenol2 Phenol intermediate3->phenolphthalein_lactone + Phenol - H2O

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily differing in the choice of acid catalyst and reaction conditions. Below are detailed protocols for three common procedures.

Protocol 1: Synthesis using Concentrated Sulfuric Acid

This is a traditional and widely cited method for the preparation of this compound.

Materials:

  • Phthalic anhydride

  • Phenol

  • Concentrated sulfuric acid

  • Deionized water

  • Dilute sodium hydroxide solution

  • Dilute hydrochloric acid or acetic acid

  • Ethanol (for recrystallization)

  • Activated charcoal

Procedure:

  • In a fume hood, carefully add 2.5 g of phthalic anhydride and 5.0 g of phenol to a round-bottom flask.

  • Slowly add 2.0 mL of concentrated sulfuric acid to the mixture while swirling. Caution: This reaction is exothermic.

  • Heat the mixture in an oil bath at 115-120°C for 10-12 hours. Ensure the temperature does not exceed 120°C.

  • After the reaction is complete, pour the hot reaction mixture into a beaker containing 200 mL of boiling water.

  • Boil the mixture to remove excess phenol by steam distillation.

  • Allow the mixture to cool, which will result in the precipitation of a granular yellow solid.

  • Decant the water and extract the solid with a dilute sodium hydroxide solution. This will dissolve the this compound, leaving behind insoluble by-products.

  • Filter the alkaline solution to remove any remaining solids.

  • Acidify the filtrate with dilute acetic acid or hydrochloric acid until the this compound precipitates out as a sandy yellow powder.

  • Collect the crude this compound by vacuum filtration and wash with cold deionized water.

  • For further purification, recrystallize the crude product from ethanol with the addition of activated charcoal.

  • Dry the purified this compound crystals in a desiccator.

Protocol 2: Synthesis using Methanesulfonic Acid

This method utilizes a different acid catalyst and generally requires a shorter reaction time.

Materials:

  • Phthalic anhydride

  • Phenol

  • Methanesulfonic acid

  • Methanol

  • Ice-water bath

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 0.155 g (1 mmol) of phthalic anhydride and 0.188 g (2 mmol) of phenol.

  • Add 3 mL (0.046 mmol) of methanesulfonic acid to the flask.

  • Place the flask in an oil bath and heat the mixture to 90.5°C with continuous stirring for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.

  • Once the reaction is complete, terminate it by adding 2 mL of methanol to the flask.

  • Cool the flask slightly before placing it in an ice-water bath for 5 minutes to facilitate the crystallization of this compound.

  • Collect the precipitated crystals by vacuum filtration.

  • Recrystallize the product from methanol to obtain purified tan-brown crystals.

  • Calculate the yield of the dry product.

Protocol 3: Synthesis using Zinc Chloride

Zinc chloride can be used as a Lewis acid catalyst in this synthesis.

Materials:

  • Phthalic anhydride

  • Phenol

  • Anhydrous zinc chloride

  • Toluene or xylene (solvent)

  • Chlorosulphonic acid (promoter, optional)

Procedure:

  • Combine phthalic anhydride, phenol, and anhydrous zinc chloride in a suitable solvent such as toluene or xylene in a round-bottom flask. Chlorosulphonic acid can be added as a promoter.

  • Heat the reaction mixture under reflux conditions at approximately 200°C for several hours with constant stirring.

  • Monitor the reaction until completion.

  • After the reaction, isolate and purify the this compound product using standard techniques such as crystallization, filtration, and washing with appropriate solvents.

Quantitative Data Summary

The following tables summarize the key quantitative data from the described experimental protocols.

Table 1: Reactant and Catalyst Stoichiometry

ParameterProtocol 1 (H₂SO₄)Protocol 2 (MeSO₃H)Protocol 3 (ZnCl₂)
Phthalic Anhydride 1 equivalent1 mmol (0.155 g)1 equivalent
Phenol 2 equivalents2 mmol (0.188 g)2 equivalents
Catalyst Concentrated H₂SO₄Methanesulfonic acidAnhydrous ZnCl₂
Catalyst Amount ~2.0 mL3 mL (0.046 mmol)Catalytic amount

Table 2: Reaction Conditions and Yield

ParameterProtocol 1 (H₂SO₄)Protocol 2 (MeSO₃H)Protocol 3 (ZnCl₂)
Temperature 115-120°C90.5°C~200°C (reflux)
Reaction Time 10-12 hours2 hoursSeveral hours
Solvent NoneNoneToluene or Xylene
Reported Yield 75%Not specifiedNot specified
Purification Method Recrystallization from ethanolRecrystallization from methanolCrystallization, filtration, washing

Table 3: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₁₄O₄
Molar Mass 318.32 g/mol
Appearance White or yellowish-white crystalline powder
Melting Point 258-262°C (with decomposition)
Solubility Insoluble in water; soluble in ethanol and dilute alkali
pKa 9.7 (at 20°C)
pH Transition Range 8.2 - 10.0 (colorless to pink/red-violet)

Experimental Workflow and Logic

The general workflow for the synthesis and purification of this compound can be visualized as follows.

ExperimentalWorkflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Isolation Stage cluster_purification Purification Stage reactants Combine Phthalic Anhydride and Phenol catalyst Add Acid Catalyst (e.g., H₂SO₄, ZnCl₂) reactants->catalyst heating Heat Reaction Mixture (Controlled Temperature and Time) catalyst->heating monitoring Monitor Reaction Progress (e.g., TLC) heating->monitoring quench Quench Reaction (e.g., add to boiling water) monitoring->quench remove_excess Remove Excess Phenol (Steam Distillation) quench->remove_excess precipitation Precipitate Crude Product remove_excess->precipitation filtration1 Filter Crude Product precipitation->filtration1 dissolution Dissolve in Dilute NaOH filtration1->dissolution filtration2 Filter Insoluble Impurities dissolution->filtration2 reprecipitation Reprecipitate with Acid filtration2->reprecipitation filtration3 Filter Pure Product reprecipitation->filtration3 recrystallization Recrystallize from Solvent (e.g., Ethanol) filtration3->recrystallization drying Dry Final Product recrystallization->drying

Caption: General experimental workflow for this compound synthesis.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory capabilities and desired product purity. As with all chemical syntheses, appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are mandatory.

References

A Technical Guide to the pH-Dependent Mechanism of Phenolphthalein

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenolphthalein (C₂₀H₁₄O₄) is a phthalein dye, first synthesized in 1871 by Adolf von Baeyer, that has become one of the most recognized acid-base indicators in chemistry.[1] Its utility in analytical techniques such as titrations stems from a distinct and sharp color change that is directly linked to pH-driven alterations in its molecular structure.[1][2] While its application is common, a deeper understanding of its mechanism is crucial for researchers, scientists, and professionals in drug development who rely on precise pH measurements and endpoint determinations. This guide provides an in-depth examination of the core chemical principles governing this compound's function as a pH indicator, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

The vibrant color change of this compound is not a simple reaction but a series of structural transformations the molecule undergoes at different proton concentrations (pH levels).[1] The perceived color is a direct consequence of the molecule's electronic structure, specifically the extent of its conjugated π-system, which dictates its ability to absorb light in the visible spectrum. This compound exists in four primary forms depending on the pH of the solution.

  • Strongly Acidic Form (H₃In⁺, pH < 0): Under conditions of very high acidity, the this compound molecule becomes protonated, yielding a structure that imparts an orange color to the solution.[3]

  • Acidic & Neutral Form (H₂In, pH 0 - 8.2): In acidic to near-neutral solutions, this compound exists in its lactone form. This structure contains a central five-membered lactone ring, which isolates the π-systems of the three benzene rings. Without a large, extended conjugated system, the molecule does not absorb light in the visible spectrum, and thus, the solution appears colorless. This is the form most commonly encountered in acidic solutions during titrations.

  • Basic Form (In²⁻, pH 8.2 - 12): As the solution becomes basic (typically above pH 8.2), two key events occur. First, the two phenolic hydroxyl groups are deprotonated. Second, the central lactone ring undergoes hydrolysis and opens. This structural rearrangement creates a quinoid structure and, most importantly, merges the π-electrons from all three aromatic rings into a single, large, delocalized system. This extended conjugation lowers the energy required for electronic excitation, shifting the molecule's maximum light absorbance into the visible spectrum. The molecule strongly absorbs green light, and the transmitted light is perceived by the human eye as a bright pink or fuchsia color.

  • Strongly Basic Form (In(OH)³⁻, pH > 12): In very high pH environments, the pink color of the quinoid form slowly fades back to colorless. This is due to the addition of a hydroxide ion to the central carbon atom, which disrupts the extended conjugation of the molecule, once again rendering it unable to absorb visible light.

Signaling Pathway Visualization

The reversible transitions between the different structural forms of this compound are the basis of its function as an indicator. The critical transformation is between the colorless lactone form and the pink quinoid form.

pH-dependent structural transitions of this compound.

Quantitative Data Summary

The physicochemical properties of this compound are essential for its application and are summarized below.

PropertyValueSource(s)
Chemical Formula C₂₀H₁₄O₄
Molar Mass 318.32 g/mol
Appearance White to yellowish-white crystalline powder
pKa ~9.3 - 9.7
pH Transition Range pH 8.2 (colorless) to pH 10.0 (pink)
λmax (Pink Form) ~553 nm
Melting Point 261–265 °C
Solubility Slightly soluble in water; Soluble in alcohols

Experimental Protocols

Synthesis of this compound

This compound is synthesized via an electrophilic aromatic substitution reaction involving the condensation of phthalic anhydride with phenol.

Materials:

  • Phthalic anhydride

  • Phenol

  • Concentrated sulfuric acid (or methanesulfonic acid)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Activated charcoal

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Heating mantle or sand bath

Methodology:

  • In a round-bottom flask, combine 1 part phthalic anhydride with 2 parts phenol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture under reflux at approximately 120-150°C for 1.5 to 2 hours. The mixture will turn a dark red or brown color.

  • After cooling, pour the reaction mixture into boiling water to precipitate the crude product and remove excess phenol via steam.

  • Filter the crude sandy, yellow solid.

  • For purification, dissolve the crude product in ethanol and add activated charcoal.

  • Boil the solution, then filter it hot to remove the charcoal.

  • Add water to the filtrate to induce crystallization of the pure this compound.

  • Filter the purified white crystals and dry them at a low temperature.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Isolation cluster_purification Purification phenol Phenol mix Condensation Reaction (Heat to 120-150°C) phenol->mix phthalic Phthalic Anhydride phthalic->mix catalyst Conc. H₂SO₄ catalyst->mix precipitate Pour into Boiling Water (Precipitate crude product) mix->precipitate filter_crude Filter Crude Solid precipitate->filter_crude dissolve Dissolve in Hot Ethanol filter_crude->dissolve charcoal Treat with Activated Charcoal dissolve->charcoal filter_hot Hot Filtration charcoal->filter_hot crystallize Recrystallize from Ethanol/Water filter_hot->crystallize dry Filter and Dry Product crystallize->dry final_product final_product dry->final_product Pure this compound

Experimental workflow for the synthesis of this compound.
Spectrophotometric Determination of pKa

The pKa of this compound can be accurately determined using UV-Vis spectrophotometry by measuring absorbance at different pH values.

Materials:

  • UV-Vis Spectrophotometer

  • This compound stock solution (dissolved in ethanol)

  • A series of buffer solutions with known pH values (e.g., from pH 8 to 11)

  • A highly basic solution (e.g., 0.1 M NaOH, pH > 12)

  • Cuvettes

  • Calibrated pH meter

Methodology:

  • Prepare Samples: Create a series of test solutions by adding a small, constant volume of the this compound stock solution to a set volume of each buffer solution. Prepare a final sample using the highly basic solution (pH > 12).

  • Determine λmax: Scan the highly basic sample across the visible spectrum to find the wavelength of maximum absorbance (λmax) for the colored, deprotonated form (In²⁻).

  • Measure Absorbance: Measure the absorbance (A) of each buffered sample at the determined λmax. The absorbance of the highly basic sample represents A_max (the absorbance when all indicator is in the In²⁻ form).

  • Data Analysis: The pKa is determined using a graphical method derived from the Henderson-Hasselbalch equation. Plot log[(A) / (A_max - A)] versus pH. The pKa is the pH value where the line crosses the x-axis (i.e., where log[...] = 0).

pKa_Workflow cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in ethanol) create_samples Create Test Samples: Add stock solution to each buffer prep_stock->create_samples prep_buffers Prepare Buffer Solutions (Range of known pH values, e.g., pH 8-11) prep_buffers->create_samples measure_amax Measure Absorbance (Amax) in highly basic solution (pH > 12) to find λmax create_samples->measure_amax measure_abs Measure Absorbance (A) of each sample at λmax measure_amax->measure_abs plot Plot log[(A)/(Amax - A)] vs. pH measure_abs->plot calc_pka Determine pKa (pKa = x-intercept) plot->calc_pka result result calc_pka->result pKa Value

Workflow for spectrophotometric determination of pKa.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Phenolphthalein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolphthalein (C₂₀H₁₄O₄) is a well-known organic compound, belonging to the phthalein dye class, that has been widely utilized in scientific research and various industries.[1] Its most recognized application is as an acid-base indicator, celebrated for its distinct and sharp color change from colorless in acidic and neutral solutions to a vibrant pink or fuchsia in basic environments.[1][2] This property has made it an indispensable tool in titrimetric analysis for decades. Beyond its role in analytical chemistry, this compound has a history as a stimulant laxative, although this application has largely been discontinued due to safety concerns.[2][3] For drug development professionals, understanding its chemical behavior, biological activity, and toxicological profile remains pertinent.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. It also includes detailed experimental protocols for its synthesis and its application in acid-base titration, along with visualizations of its pH-dependent structural transformations and experimental workflows.

Chemical Structure and Nomenclature

This compound's systematic IUPAC name is 3,3-Bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one. Its structure is characterized by a central lactone ring derived from phthalic anhydride, to which two phenol rings are attached at the 3-position. This triphenylmethane scaffold is responsible for its chemical properties and, most notably, its function as a pH indicator.

The molecule's ability to exist in different structural forms depending on the pH of the solution is central to its color-changing properties. In acidic and neutral solutions, it primarily exists in its colorless lactone form. As the pH increases, it undergoes deprotonation and a structural rearrangement to a quinoid form, which is responsible for its characteristic pink color due to an extended system of conjugated pi bonds. At very high pH values (above 13), it converts to a colorless carbinol form. In strongly acidic conditions, it can be protonated to form an orange-colored cation.

pH-dependent forms of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. This data is essential for its handling, formulation, and application in various experimental settings.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₂₀H₁₄O₄
Molar Mass 318.328 g·mol⁻¹
Appearance White to pale yellow crystalline powder
Density 1.277 g/cm³ (at 32 °C)
Melting Point 258–263 °C
Boiling Point ~315 °C
Solubility
SolventSolubilityReference(s)
Water 400 mg/L (sparingly soluble)
Ethanol Very soluble
Ether Very soluble
Acetone Very soluble
Benzene Insoluble
Hexane Insoluble
Chloroform Soluble
Toluene Soluble
DMSO Slightly soluble
Acidity
ParameterValueReference(s)
pKa₁ 9.05
pKa₂ (for color change) 9.50 - 9.7
pKa₃ 12

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

UV-Visible Spectroscopy

In its colorless lactone form (acidic/neutral solution), this compound does not show significant absorption in the visible region. However, in its pink, doubly deprotonated form (basic solution), it exhibits strong absorption in the visible spectrum.

Formλmax (nm)Molar Absorptivity (ε)Reference(s)
Basic (In²⁻) 552Not specified
Basic (In²⁻) 374Not specified
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional GroupDescriptionReference(s)
~3300 O-HPhenolic hydroxyl, broad
~1750 C=OLactone carbonyl, strong
~1600, ~1500 C=CAromatic ring stretching
~1250 C-OEther linkage in lactone
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. The following data is for this compound in DMSO-d₆.

¹H NMR (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference(s)
9.70 s2HPhenolic -OH
7.92 d1HAromatic (phthalide)
7.82 t1HAromatic (phthalide)
7.77 t1HAromatic (phthalide)
7.65 d1HAromatic (phthalide)
7.11 d4HAromatic (phenol, ortho to C-O)
6.79 d4HAromatic (phenol, meta to C-O)

¹³C NMR (in DMSO-d₆)

Chemical Shift (ppm)AssignmentReference(s)
~169 Lactone C=O
~157 Phenol C-OH
~152 Aromatic C (phthalide, attached to O)
~135 Aromatic C (phthalide)
~130 Aromatic CH (phenol)
~129 Aromatic CH (phthalide)
~126 Aromatic C (phthalide)
~124 Aromatic CH (phthalide)
~115 Aromatic CH (phenol)
~91 Quaternary C (central carbon)

Experimental Protocols

Synthesis of this compound

This compound is synthesized via an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation, between phthalic anhydride and two equivalents of phenol.

Materials:

  • Phthalic anhydride

  • Phenol

  • Concentrated sulfuric acid (catalyst)

  • Ethanol (for recrystallization)

  • Distilled water

  • Heating mantle or sand bath

  • Round-bottom flask

  • Reflux condenser

  • Beakers, filter funnel, and filter paper

Procedure:

  • In a round-bottom flask, combine 1.5 g of phthalic anhydride and 2.0 g of phenol.

  • Carefully add 3-4 drops of concentrated sulfuric acid to the mixture.

  • Gently heat the mixture using a heating mantle or sand bath to approximately 150 °C for about 1-2 hours. The mixture will turn a dark red or brown color.

  • Allow the reaction mixture to cool to room temperature.

  • Add approximately 50 mL of distilled water to the solidified mass and break it up with a glass rod.

  • Collect the crude solid product by vacuum filtration and wash it with cold water to remove unreacted starting materials and the acid catalyst.

  • Purify the crude this compound by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them.

Acid-Base Titration using this compound Indicator

This protocol outlines a standard acid-base titration to determine the concentration of an unknown acid solution using a standardized base solution and this compound as the indicator.

Materials:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Acid solution of unknown concentration (e.g., HCl or CH₃COOH)

  • This compound indicator solution (1% in ethanol)

  • Buret (50 mL)

  • Pipette (25 mL) and pipette filler

  • Erlenmeyer flasks (250 mL)

  • Distilled water

  • White tile or paper

titration_workflow start Start prep_buret Rinse and fill buret with standardized NaOH solution start->prep_buret record_initial Record initial buret volume prep_buret->record_initial prep_flask Pipette a known volume of unknown acid into an Erlenmeyer flask record_initial->prep_flask add_indicator Add 2-3 drops of This compound indicator (solution is colorless) prep_flask->add_indicator titrate Titrate with NaOH, swirling the flask add_indicator->titrate endpoint Endpoint reached? (faint pink color persists for >30 seconds) titrate->endpoint endpoint->titrate No record_final Record final buret volume endpoint->record_final Yes calculate Calculate the concentration of the acid record_final->calculate end End calculate->end

Workflow for an acid-base titration.

Procedure:

  • Rinse a 50 mL buret with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are in the tip. Record the initial volume.

  • Using a 25 mL pipette, transfer a precise volume of the unknown acid solution into a 250 mL Erlenmeyer flask.

  • Add approximately 50 mL of distilled water to the flask to increase the volume for easier observation of the color change.

  • Add 2-3 drops of this compound indicator solution to the flask. The solution should be colorless.

  • Place the flask on a white tile or paper under the buret to make the color change more visible.

  • Slowly add the NaOH solution from the buret to the acid solution while constantly swirling the flask.

  • As the endpoint is approached, the pink color will begin to persist for longer periods. Add the NaOH drop by drop until a single drop causes a faint but permanent pink color that lasts for at least 30 seconds. This is the endpoint.

  • Record the final volume from the buret.

  • Repeat the titration at least two more times to ensure consistent and accurate results.

  • Calculate the concentration of the acid using the formula: M_acid * V_acid = M_base * V_base, where M is molarity and V is volume.

Biological Activity and Toxicology

This compound was historically used as a stimulant laxative, but its use in over-the-counter medications was banned by the U.S. Food and Drug Administration in 1999. This decision was based on animal studies that indicated this compound could be a potential carcinogen in humans. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B substance, meaning it is "possibly carcinogenic to humans." For professionals in drug development, this toxicological profile is a critical consideration. It has been shown to cause various carcinogenic effects in experimental animal models.

Conclusion

This compound remains a compound of significant interest in chemical research and education due to its fascinating pH-dependent structural and color changes. Its well-defined chemical properties, straightforward synthesis, and clear visual endpoint in titrations have solidified its place in analytical chemistry. However, its toxicological profile necessitates careful handling and has led to the cessation of its use in pharmaceutical preparations. This guide provides the essential technical data and protocols for the informed and safe use of this compound in a research and development setting.

References

An In-depth Technical Guide to the pKa of Phenolphthalein and Its Role in Titrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of phenolphthalein, its structural transformations, and its critical role as an indicator in acid-base titrations. The document details the underlying chemical principles, experimental protocols for pKa determination, and the practical significance of its pH-dependent color change.

Introduction to this compound

This compound (C₂₀H₁₄O₄) is a weak acid widely used as an acid-base indicator in analytical chemistry, particularly in titrations.[1][2][3] First synthesized in 1871 by Adolf von Baeyer, its popularity stems from the distinct and sharp color change it exhibits at a specific pH range.[4] In acidic and neutral solutions, it remains colorless, while in basic solutions, it turns a vibrant pink or fuchsia color.[5] This visual cue is invaluable for determining the equivalence point in titrations involving a weak acid and a strong base, or a strong acid and a strong base.

The pKa Value of this compound and Its Significance

The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a chemical species is 50% dissociated. For this compound, the key pKa value associated with its primary color change is approximately 9.3. Some sources report a range of pKa values as this compound can undergo multiple protonation/deprotonation steps, with values cited at 9.05, 9.50, and 12. The pKa of 9.50 is often associated with the main color change from colorless to pink.

The significance of this pKa value lies in its alignment with the pH at the equivalence point of specific titrations. In a weak acid-strong base titration, the equivalence point occurs at a pH greater than 7 due to the hydrolysis of the resulting conjugate base. This compound's color change range brackets this alkaline pH, making it an ideal indicator.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound as a pH indicator.

ParameterValueConditions/Notes
pKa (for color change) ~9.3 - 9.5The primary equilibrium between the colorless and pink forms.
pH Range for Color Change 8.2 - 10.0The visible transition from colorless to pink.
Color in Acidic Solution (pH < 8.2) ColorlessLactone form (H₂In) predominates.
Color in Basic Solution (pH 8.2-12) Pink to FuchsiaDoubly deprotonated, quinoid form (In²⁻) predominates.
Color in Strongly Basic Solution (pH > 12) ColorlessFormation of the In(OH)³⁻ species.
Color in Strongly Acidic Solution (pH < 0) Orange-RedProtonated form (H₃In⁺) exists in concentrated acids.

Mechanism of Color Change: A Structural Transformation

The color change of this compound is not merely an ionization event but a significant structural rearrangement. This transformation alters the electronic conjugation of the molecule, thereby changing its ability to absorb light in the visible spectrum.

  • Acidic to Near-Neutral (pH 0-8.2): In this range, this compound exists in its colorless lactone form (H₂In). The central carbon atom is sp³-hybridized, and the three benzene rings are not in a fully conjugated system.

  • Basic (pH 8.2-12): As the pH increases, hydroxide ions (OH⁻) remove two protons from the phenol groups. This deprotonation leads to the opening of the lactone ring and the formation of a quinoid structure (In²⁻). The central carbon becomes sp²-hybridized, creating an extended system of conjugated double bonds across the molecule. This extended conjugation allows the molecule to absorb visible light, resulting in the characteristic pink color.

  • Strongly Basic (pH > 12): At very high pH levels, the pink color slowly fades as the molecule is converted to the colorless In(OH)³⁻ form, which disrupts the extended conjugation.

The following diagram illustrates the pH-dependent equilibrium of this compound.

Phenolphthalein_Equilibrium H3In H₃In⁺ (Orange-Red) H2In H₂In (Colorless) H3In->H2In +OH⁻ (pH > 0) H2In->H3In +H⁺ (pH < 0) In2 In²⁻ (Pink) H2In->In2 +2OH⁻ (pH > 8.2) In2->H2In +2H⁺ (pH < 8.2) InOH3 In(OH)³⁻ (Colorless) In2->InOH3 +OH⁻ (pH > 12) InOH3->In2 -OH⁻ (pH < 12) pKa_Determination_Workflow cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_buffers Prepare Buffer Solutions (pH 8-11) prep_indicator Prepare this compound Solutions in Buffers prep_buffers->prep_indicator prep_controls Prepare Acidic (pH 2) & Basic (pH 12) Controls prep_indicator->prep_controls find_lambda Determine λ_max (Scan pH 12 Solution) prep_controls->find_lambda measure_abs Measure Absorbance of All Solutions at λ_max find_lambda->measure_abs calculate_ratio Calculate log([In⁻]/[HIn]) from Absorbance Data measure_abs->calculate_ratio plot_data Plot pH vs. log([In⁻]/[HIn]) calculate_ratio->plot_data determine_pka Determine pKa (Y-intercept) plot_data->determine_pka

References

Spectroscopic Properties of Phenolphthalein: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Phenolphthalein (C₂₀H₁₄O₄) is a widely recognized triphenylmethane dye, celebrated for its distinct pH-dependent color changes. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound across various pH ranges. It is intended for researchers, scientists, and drug development professionals who utilize this compound in analytical applications or are interested in the fundamental photophysical properties of pH-sensitive dyes. This document details the structural transformations of this compound in response to changes in pH and correlates these with its UV-Visible absorption and fluorescence characteristics. Quantitative spectroscopic data are summarized in tabular format, and detailed experimental protocols for spectroscopic analysis are provided.

Introduction

This compound is a weak acid that exhibits a series of structural rearrangements in aqueous solutions as a function of pH.[1] These structural changes give rise to dramatic alterations in its electronic structure, which are readily observed through UV-Visible spectroscopy.[2] The most commonly known transition is from a colorless form in acidic and neutral solutions to a vibrant pink or fuchsia color in basic media.[3] This distinct color change, occurring in a specific pH range, has established this compound as a staple indicator in acid-base titrations.[3] Beyond its use as an indicator, understanding the spectroscopic behavior of this compound is crucial for its application in other areas, such as the testing of concrete carbonation and in various analytical assays.[1] This guide aims to provide a comprehensive overview of these properties.

pH-Dependent Structural Forms of this compound

This compound exists in at least four distinct forms in aqueous solution, depending on the pH. The transitions between these forms are the basis for its utility as a pH indicator.

  • H₃In⁺ (Strongly Acidic Conditions, pH < 0): In strongly acidic media, such as concentrated sulfuric acid, the lactone ring of this compound opens, and the molecule becomes protonated, forming a stabilized trityl cation. This form exhibits an orange color.

  • H₂In (Acidic to Near-Neutral Conditions, pH 0-8.2): In this range, this compound exists predominantly in its non-ionized lactone form, which is colorless as it does not absorb light in the visible spectrum.

  • In²⁻ (Basic Conditions, pH 8.2-12): As the pH increases into the basic range, this compound loses two protons, leading to the opening of the lactone ring and the formation of a quinoid structure. This dianionic form possesses an extended system of conjugated double bonds, which is responsible for its strong absorption of visible light, resulting in a pink to fuchsia color.

  • In(OH)³⁻ (Strongly Basic Conditions, pH > 12): In very strongly alkaline solutions, the pink color of the In²⁻ form slowly fades to colorless. This is due to the addition of a hydroxide ion to the central carbon atom, which disrupts the conjugated system.

The following diagram illustrates the structural transitions of this compound with changing pH.

phenolphthalein_structures cluster_H3In pH < 0 (Strongly Acidic) cluster_H2In pH 0 - 8.2 (Acidic/Neutral) cluster_In2 pH 8.2 - 12 (Basic) cluster_InOH3 pH > 12 (Strongly Basic) H3In H₃In⁺ (Orange) H2In H₂In (Colorless) H3In->H2In +OH⁻ H2In->H3In +H⁺ In2 In²⁻ (Pink/Fuchsia) H2In->In2 +2OH⁻ In2->H2In +2H⁺ InOH3 In(OH)³⁻ (Colorless) In2->InOH3 +OH⁻

Figure 1: pH-dependent forms of this compound.

Spectroscopic Properties

The spectroscopic properties of this compound are intrinsically linked to its molecular structure at a given pH. The primary analytical techniques for characterizing these properties are UV-Visible absorption and fluorescence spectroscopy.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of this compound changes significantly with pH, corresponding to the structural forms present in solution. The key quantitative data are summarized in Table 1.

pH RangeSpeciesColorλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
< 0H₃In⁺Orange~490Data not readily available
0 - 8.2H₂InColorless~304Data not readily available
8.2 - 12In²⁻Pink552 - 554~21,500 at 554 nm
8.2 - 12In²⁻Pink~375Data not readily available
> 12In(OH)³⁻ColorlessNo visible λmaxNot applicable

Table 1: UV-Visible Absorption Properties of this compound in Different pH Ranges

The colorless lactone form (H₂In) does not absorb in the visible region but does exhibit a broad absorption band in the UV region around 304 nm. The most prominent spectroscopic feature is the strong absorption of the pink dianionic form (In²⁻) in the visible spectrum, with a maximum absorption (λmax) consistently reported between 552 nm and 554 nm. This form also has a secondary absorption peak in the UV region at approximately 375 nm. In strongly acidic solutions, the orange H₃In⁺ form is reported to have a λmax around 490 nm, though molar absorptivity data is not widely available. In highly alkaline solutions, the molecule becomes colorless again as the conjugated system is disrupted.

Fluorescence Spectroscopy

In contrast to the structurally similar dye fluorescein, which is highly fluorescent, this compound is considered to be essentially non-fluorescent across the pH spectrum.

PropertyValue
Fluorescence EmissionNegligible
Fluorescence Quantum YieldApproaching zero

Table 2: Fluorescence Properties of this compound

The lack of significant fluorescence in this compound is attributed to the flexibility of its molecular structure. Unlike fluorescein, which has a rigid xanthene core, the phenyl rings of this compound can rotate. This rotation provides a non-radiative pathway for the dissipation of absorbed energy, meaning the excited state deactivates primarily through vibrational and rotational motions rather than by emitting a photon (fluorescence). While some very weak emission might be detectable with highly sensitive instrumentation, for practical purposes, this compound is not a useful fluorophore.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of this compound solutions and the subsequent spectroscopic analysis.

Preparation of this compound Stock Solution

A standard stock solution of this compound can be prepared as follows:

  • Weighing: Accurately weigh 0.5 g of this compound powder.

  • Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 50 mL of 95% ethanol and swirl to dissolve the powder completely. This compound is sparingly soluble in water but readily dissolves in alcohols.

  • Dilution: Once the this compound is fully dissolved, dilute the solution to the 100 mL mark with distilled water. This results in a 0.5% (w/v) this compound solution in 50% ethanol.

  • Storage: Store the solution in a well-sealed, amber glass bottle to protect it from light.

UV-Visible Spectroscopic Analysis and pKa Determination

This protocol outlines the steps to measure the pH-dependent absorption spectra of this compound and to determine its pKa value.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range from approximately 8 to 11 (e.g., using a universal buffer system or specific phosphate and carbonate buffers).

  • Sample Preparation: For each pH value, add a small, constant volume of the this compound stock solution to a known, larger volume of the buffer solution in a volumetric flask. The final concentration of this compound should be such that the maximum absorbance of the pink form is within the linear range of the spectrophotometer (typically < 1.5).

  • Spectrophotometric Measurement:

    • Calibrate the spectrophotometer using the corresponding buffer solution (without this compound) as a blank.

    • Record the absorption spectrum for each sample from 350 nm to 700 nm.

    • Record the absorbance at the λmax of the basic form (In²⁻), approximately 553 nm, for each pH.

  • Data Analysis for pKa Determination: The pKa can be determined graphically by plotting the absorbance at λmax versus pH. The pKa is the pH at which the absorbance is half of the maximum absorbance observed in the most basic solutions (where the In²⁻ form predominates). Alternatively, a more rigorous method involves plotting log[(A - A_acidic)/(A_basic - A)] versus pH, where A is the absorbance at a given pH, A_acidic is the absorbance of the fully acidic form (approximately zero at λmax), and A_basic is the maximum absorbance of the fully basic form. The pKa is the x-intercept of this plot.

The following diagram outlines the experimental workflow for the spectrophotometric determination of this compound's pKa.

experimental_workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_buffers Prepare Buffer Solutions (pH 8-11) start->prep_buffers prep_samples Prepare Samples: Add Stock to Buffers prep_stock->prep_samples prep_buffers->prep_samples measure_spectra Measure Absorption Spectra (350-700 nm) prep_samples->measure_spectra record_abs Record Absorbance at λmax (~553 nm) for each pH measure_spectra->record_abs plot_data Plot Absorbance vs. pH record_abs->plot_data determine_pka Determine pKa plot_data->determine_pka end End determine_pka->end

Figure 2: Workflow for pKa determination.

Conclusion

The spectroscopic properties of this compound are a direct consequence of its pH-dependent structural transformations. Its strong, pH-sensitive absorption in the visible range makes it an excellent chromogenic indicator for a variety of applications. Conversely, its lack of significant fluorescence, due to non-radiative decay pathways, distinguishes it from other phthalein dyes like fluorescein. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals working with this versatile compound.

References

Phenolphthalein's Solubility Profile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of phenolphthalein in various organic solvents. This document is designed to be a valuable resource, offering quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant chemical processes.

Quantitative Solubility Data

This compound, a common acid-base indicator, exhibits a wide range of solubilities in different organic solvents, largely dictated by the polarity of the solvent and its ability to form hydrogen bonds. While extensively used, precise quantitative solubility data in a broad spectrum of organic solvents is not always readily available in standard literature. However, based on available data, the following tables summarize the known quantitative and qualitative solubility of this compound.

Table 1: Quantitative Solubility of this compound in Select Solvents

SolventChemical FormulaSolubility ( g/100 mL)Temperature (°C)
EthanolC₂H₅OH~8.3[1]Not Specified
WaterH₂O~0.04[1]Room Temperature
Diethyl Ether(C₂H₅)₂O~1.0 (derived from 1g in 100mL)[2]Not Specified

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

SolventSolubility Description
AcetoneVery Soluble[2][3]
ChloroformSoluble
TolueneSoluble
Carbon DisulfideSlightly Soluble
BenzeneInsoluble
Petroleum EtherInsoluble
HexaneInsoluble
PyreneVery Soluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications, from preparing indicator solutions to understanding drug delivery systems. The following are detailed methodologies for determining the solubility of this compound in a given organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute like this compound.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled container (e.g., a jacketed beaker or a flask in a water bath).

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or an orbital shaker is recommended for continuous agitation.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

    • Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

    • Once the solvent is fully evaporated, place the evaporating dish containing the this compound residue in a desiccator to cool to room temperature and then weigh it on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final mass of the evaporating dish with the residue and the initial mass of the empty dish.

    • The solubility can then be expressed in grams per 100 mL of solvent.

Gravimetric_Method_Workflow A Preparation of Saturated Solution (Excess this compound in Solvent) B Equilibration (Constant Temperature & Agitation) A->B 24-48h C Sample Withdrawal & Filtration (Clear Supernatant) B->C D Solvent Evaporation (Pre-weighed Dish) C->D E Mass Determination (Analytical Balance) D->E F Calculation of Solubility (g/100 mL) E->F

Fig. 1: Experimental workflow for gravimetric solubility determination.
UV-Vis Spectrophotometric Method

This method is suitable for determining the concentration of a solute that absorbs ultraviolet or visible light, such as this compound in its colored (basic) form.

Methodology:

  • Preparation of a Saturated Solution:

    • Follow the same procedure as in the gravimetric method to prepare a saturated solution of this compound in the organic solvent of interest at a constant temperature.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

    • For each standard solution, add a small, consistent amount of a strong base (e.g., ethanolic NaOH) to develop the characteristic pink color.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 552 nm for the basic form of this compound, using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Analysis of the Saturated Solution:

    • Carefully withdraw a sample of the clear supernatant from the saturated solution.

    • Dilute the supernatant with a known volume of the organic solvent to bring its concentration into the range of the calibration curve. The dilution factor must be accurately recorded.

    • Add the same amount of strong base as used for the standards to the diluted sample to develop the color.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted solution from its absorbance.

    • Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the experimental temperature.

UV_Vis_Method_Workflow cluster_0 Calibration cluster_1 Sample Analysis A Prepare Standard Solutions (Known Concentrations) B Develop Color (Add Base) A->B C Measure Absorbance (at λmax) B->C D Plot Calibration Curve (Absorbance vs. Concentration) C->D I Calculate Solubility (Using Calibration Curve & Dilution Factor) D->I E Prepare Saturated Solution F Dilute Supernatant E->F G Develop Color (Add Base) F->G H Measure Absorbance (at λmax) G->H H->I

Fig. 2: Workflow for UV-Vis spectrophotometric solubility determination.

Visualizing Chemical Processes

pH-Dependent Structural Changes of this compound

This compound's utility as a pH indicator stems from its ability to exist in different structural forms with distinct colors depending on the pH of the solution. This is not a signaling pathway in the biological sense but rather a series of acid-base equilibria.

  • Acidic to Neutral (pH < 8.2): In acidic and neutral solutions, this compound exists in its colorless lactone form.

  • Basic (pH 8.2 - 12): In basic solutions, the lactone ring opens, and the molecule is deprotonated, forming a quinoid structure with an extended conjugated system. This form absorbs light in the green-yellow region of the spectrum, appearing pink or fuchsia.

  • Strongly Basic (pH > 12): In very strongly basic solutions, the pink color fades as the molecule is converted to a colorless carbinol form.

Phenolphthalein_pH_Change cluster_0 pH < 8.2 (Acidic/Neutral) cluster_1 pH 8.2 - 12 (Basic) cluster_2 pH > 12 (Strongly Basic) Lactone Lactone Form (Colorless) Quinoid Quinoid Form (Pink/Fuchsia) Lactone->Quinoid + 2OH⁻ - 2H₂O Quinoid->Lactone + 2H⁺ Carbinol Carbinol Form (Colorless) Quinoid->Carbinol + OH⁻ Carbinol->Quinoid - OH⁻

Fig. 3: pH-dependent structural transitions of this compound.
Kastle-Meyer Test for the Presumptive Identification of Blood

The Kastle-Meyer test utilizes a reduced form of this compound, known as phenolphthalin, to presumptively identify the presence of hemoglobin in blood.

The reaction mechanism involves the peroxidase-like activity of the heme group in hemoglobin, which catalyzes the oxidation of colorless phenolphthalin to the brightly colored this compound in the presence of hydrogen peroxide.

Kastle_Meyer_Test Reagents Phenolphthalin (Colorless) + Hydrogen Peroxide (H₂O₂) Reaction Oxidation-Reduction Reaction Reagents->Reaction Catalyst Hemoglobin (Heme) (Peroxidase-like activity) Catalyst->Reaction Catalyzes Products This compound (Pink) + Water (H₂O) Reaction->Products

Fig. 4: Logical relationship in the Kastle-Meyer test.

References

The Core Mechanism of Phenolphthalein: A Technical Guide to Lactone Ring Opening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenolphthalein, a well-known acid-base indicator, undergoes a fascinating and reversible structural transformation responsible for its distinct color changes. This in-depth technical guide elucidates the core mechanism of its lactone ring opening, providing a comprehensive overview for researchers, scientists, and professionals in drug development. The principles governing this pH-dependent phenomenon are fundamental to understanding reaction kinetics, chemical equilibria, and molecular spectroscopy.

The pH-Dependent Structural Transformation

This compound's functionality as a pH indicator is rooted in its ability to exist in different structural forms in aqueous solutions, each with unique spectroscopic properties. The key transformation is the opening and closing of a central lactone ring, which is directly influenced by the hydrogen ion concentration (pH) of the solution.[1][2]

At a molecular level, this compound is a weak acid.[3] In acidic and neutral solutions (pH < 8.2), it exists predominantly in its non-ionized, lactone form.[1][4] This form of the molecule contains a five-membered lactone ring, and the electronic conjugation between the three benzene rings is limited. As a result, the molecule does not absorb light in the visible spectrum and appears colorless.

As the solution becomes basic (pH > 8.2), hydroxide ions (OH⁻) begin to deprotonate the two phenolic hydroxyl groups on the this compound molecule. This deprotonation is the critical trigger for the opening of the lactone ring. The subsequent rearrangement of the molecule's electronic structure leads to the formation of a quinoid structure with an extended system of conjugated double bonds spanning all three rings. This extended conjugation allows the molecule to absorb light in the green region of the visible spectrum (around 550 nm), resulting in the characteristic pink or fuchsia color.

In strongly basic solutions (pH > 12-13), the pink color of this compound slowly fades, and the solution becomes colorless again. This is due to the addition of a hydroxide ion to the central carbon atom of the triphenylmethane structure, which disrupts the extended conjugation, converting the molecule into the colorless In(OH)³⁻ form.

Furthermore, under strongly acidic conditions (pH < 0), this compound can be protonated, forming a trityl cation which imparts an orange-red coloration.

Quantitative Data

The transitions between the different forms of this compound are governed by specific equilibrium constants (pKa values). These values, along with the pH range for the primary color change, are summarized below.

ParameterValueConditions
pKa for color change (H₂In ⇌ In²⁻) 9.05, 9.50, 9.7Aqueous solution at 25°C
pH Range for Colorless to Pink Transition 8.2 - 10.0Aqueous solution
pKa for fading in strong base (In²⁻ ⇌ In(OH)³⁻) ~12Aqueous solution

Experimental Protocols

Preparation of this compound Indicator Solution (1%)

This protocol outlines the preparation of a standard 1% this compound indicator solution suitable for acid-base titrations and kinetic studies.

Materials:

  • This compound powder (1.0 g)

  • Ethanol (95% or absolute), 50 mL

  • Distilled water, 50 mL

  • 250 mL Volumetric flask

  • Balance

  • Funnel

Procedure:

  • Weigh out approximately 1.0 gram of this compound powder using a balance.

  • Transfer the this compound powder into a 250 mL volumetric flask.

  • Add about 50 mL of ethanol to the flask and swirl gently to dissolve the powder completely. This compound is more soluble in ethanol than in water.

  • Once the this compound is fully dissolved, add distilled water to bring the total volume to the 100 mL mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Store the prepared indicator solution in a labeled, sealed bottle, preferably in a cool, dark place to prevent degradation.

Kinetic Study of this compound Fading in a Strongly Basic Solution

This experiment demonstrates the kinetics of the decolorization of this compound in a strongly basic medium, which follows pseudo-first-order kinetics.

Materials:

  • This compound indicator solution (1%)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M or higher)

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Timer

  • Pipettes

Procedure:

  • Set the UV-Vis spectrophotometer to a wavelength of 550 nm, which is the absorbance maximum for the pink form of this compound.

  • Prepare a blank solution by filling a cuvette with the sodium hydroxide solution to be used in the experiment. Use this to zero the spectrophotometer.

  • In a separate container, mix a known volume of the NaOH solution with a few drops of the this compound indicator solution. The solution should turn pink immediately.

  • Quickly transfer a portion of the pink solution to a cuvette and place it in the spectrophotometer.

  • Start the timer and immediately begin recording the absorbance at 550 nm at regular time intervals (e.g., every 30 seconds) for a sufficient duration for the color to fade significantly.

  • Record the absorbance values as a function of time.

  • To analyze the data, plot the natural logarithm of the absorbance (ln(Abs)) versus time. If the reaction is pseudo-first-order with respect to this compound, this plot will yield a straight line. The negative of the slope of this line will be the pseudo-first-order rate constant (k').

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of the this compound color change and the experimental workflow for the kinetic study.

Phenolphthalein_Mechanism cluster_acidic Acidic/Neutral (pH < 8.2) cluster_basic Basic (pH 8.2 - 12) cluster_strong_basic Strongly Basic (pH > 12) H2In H₂In (Lactone Form) Colorless In2_minus In²⁻ (Quinoid Form) Pink/Fuchsia H2In->In2_minus + 2OH⁻ (fast) In2_minus->H2In + 2H⁺ (fast) InOH3_minus In(OH)³⁻ Colorless In2_minus->InOH3_minus + OH⁻ (slow) InOH3_minus->In2_minus - OH⁻ (slow) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction and Data Collection cluster_analysis Data Analysis prep_sol Prepare NaOH Solution and this compound Indicator set_spec Set Spectrophotometer to 550 nm prep_sol->set_spec blank_spec Blank Spectrophotometer with NaOH Solution set_spec->blank_spec mix Mix this compound with NaOH Solution blank_spec->mix measure Measure Absorbance over Time mix->measure plot Plot ln(Absorbance) vs. Time measure->plot analyze Determine Rate Constant from Slope plot->analyze

References

A Technical Guide to the Safe Handling of Phenolphthalein in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the necessary safety and handling precautions for phenolphthalein in a laboratory environment. Due to its classification as a suspected carcinogen and mutagen, strict adherence to safety protocols is imperative.

Hazard Identification and Toxicology

This compound is recognized as a hazardous substance with significant long-term health risks. The International Agency for Research on Cancer (IARC) classifies this compound in Group 2B as "possibly carcinogenic to humans"[1]. Similarly, the National Toxicology Program (NTP) lists it as "Reasonably anticipated to be a human carcinogen"[1]. Its solutions are often prepared with flammable solvents like ethanol, introducing acute physical hazards.[2][3]

1.1 Health Hazards Primary health concerns include:

  • Carcinogenicity: May cause cancer[4].

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

  • Organ Toxicity: May cause damage to organs.

  • Acute Effects: Causes serious eye irritation, and may cause skin and respiratory tract irritation. It is harmful if swallowed.

1.2 Physical Hazards

  • Flammability: this compound solutions are typically flammable, with vapors that can form explosive mixtures with air.

  • Electrostatic Discharge: Agitation or flow of the substance can generate electrostatic charges, creating an explosion risk.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound and its common solutions.

Hazard ClassGHS Hazard Statement
Flammable liquidsH225: Highly flammable liquid and vapour.
Serious eye irritationH319: Causes serious eye irritation.
Germ cell mutagenicityH341: Suspected of causing genetic defects.
CarcinogenicityH350: May cause cancer.
Reproductive toxicityH361: Suspected of damaging fertility or the unborn child.
Specific target organ toxicityH371: May cause damage to organs.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValue
CAS Number 77-09-8
Chemical Formula C20H14O4
Molecular Weight 318.3 g/mol
Appearance White to yellowish-white crystalline powder
Melting Point 261 - 263 °C (502 - 505 °F)
Specific Gravity 1.28 - 1.30 g/cm³
Solubility Practically insoluble in water. Soluble in ethanol, acetone, and toluene.
pH Range Colorless below pH 8.2, pink to deep red above pH 9.0

Exposure Controls and Personal Protection

A systematic approach to controlling exposure is essential. The hierarchy of controls should be applied to minimize risk.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Figure 1: Hierarchy of Controls for this compound Exposure.

3.1 Engineering Controls

  • Ventilation: Always handle this compound powder and solutions in a well-ventilated area. A certified chemical fume hood is required when handling the powder or when there is a risk of generating vapors or aerosols.

  • Safety Stations: Emergency showers and eyewash stations must be immediately accessible.

3.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles or a full-face shield conforming to EN 166 or NIOSH standards.

  • Hand Protection: Use chemical-resistant gloves such as nitrile or neoprene rubber. A minimum thickness of 0.11 mm is recommended, with a breakthrough time of over 480 minutes for full contact. Always inspect gloves before use.

  • Skin and Body Protection: Wear a lab coat or chemical-resistant protective clothing.

  • Respiratory Protection: If ventilation is inadequate or dust/aerosols are generated, use a NIOSH/MSHA-approved respirator.

3.3 Occupational Exposure Limits While this compound itself does not have established exposure limits, its solutions contain solvents that do.

ComponentOSHA PEL (8-hr TWA)ACGIH TLV (8-hr TWA)
Ethanol 1000 ppm (1900 mg/m³)1000 ppm (STEL)
Methanol 200 ppm (260 mg/m³)200 ppm (Skin)
Isopropanol 400 ppm (980 mg/m³)200 ppm

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent exposure and accidents.

Safe_Handling_Workflow prep 1. Preparation - Review SDS - Obtain Reagent ppe 2. Don PPE - Gloves - Goggles - Lab Coat prep->ppe handle 3. Handling - Work in Fume Hood - Ground Equipment ppe->handle use 4. Use - Perform Experiment - Avoid aerosol generation handle->use waste 5. Waste Collection - Segregate into Hazardous Waste Container use->waste cleanup 6. Cleanup & Doffing - Decontaminate Area - Doff & Dispose PPE waste->cleanup storage 7. Storage - Tightly Closed Container - Store Safely cleanup->storage

Figure 2: Safe Handling Workflow for this compound.

4.1 Handling Procedures

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

  • Avoid contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • For solutions, use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.

  • Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.

4.2 Storage Conditions

  • Store in a cool, dry, well-ventilated place away from direct sunlight, heat, sparks, and open flames.

  • Keep containers tightly sealed and made of a non-reactive material.

  • Store away from incompatible materials, especially strong oxidizing agents.

  • Ensure the storage area is clearly labeled with hazard classifications.

Emergency Procedures

5.1 First-Aid Measures

  • Inhalation: Immediately remove the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Flush the skin with plenty of water for at least 15 minutes.

  • Eye Contact: Immediately rinse the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink plenty of water. Seek immediate medical attention.

5.2 Spill Response Protocol In the event of a spill, follow a clear, pre-defined response plan.

Spill_Response_Flowchart cluster_actions start Spill Occurs assess Assess Risk (Size, Location, Substance) start->assess evacuate Large or Uncontrolled Spill: 1. Evacuate immediate area 2. Alert others & call for help 3. Restrict access assess->evacuate Large / High Risk contain Small & Controllable Spill: 1. Ensure proper PPE 2. Eliminate ignition sources assess->contain Small / Low Risk end Dispose of Waste & PPE Report Incident evacuate->end absorb 3. Cover with inert absorbent (sand, vermiculite) 4. Use non-sparking tools contain->absorb collect Collect absorbed material into a sealed, labeled hazardous waste container absorb->collect decon Decontaminate spill area thoroughly with soap and water collect->decon decon->end

Figure 3: Spill Response Decision Flowchart.

5.3 Fire-Fighting Measures

  • Extinguishing Media: For fires involving this compound solutions, use alcohol-resistant foam, carbon dioxide, or dry powder. A water spray can be used to cool containers, but a direct water jet may spread the fire.

  • Precautions: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA). Vapors are often heavier than air and may travel to an ignition source and flash back.

Waste Disposal

This compound and materials contaminated with it are classified as hazardous waste and must be disposed of accordingly.

  • Collection: Collect all this compound waste in designated, sealed, and properly labeled hazardous waste containers. This includes contaminated PPE and empty, uncleaned containers.

  • Storage: Store waste containers in a cool, well-ventilated area designated for hazardous materials, away from ignition sources.

  • Disposal Method: Do not dispose of this compound waste down the drain. Arrange for disposal through a licensed and certified hazardous waste disposal service. The preferred method of disposal is incineration by a specialized company.

Toxicological and Ecotoxicological Data

7.1 Experimental Protocols for Safety Assessment Safety data for this compound is derived from standardized toxicological testing. Key examples include:

  • Biodegradability: this compound is considered readily biodegradable based on studies following the OECD Test Guideline 301F. This test measures CO₂ evolution from microbial degradation over 28 days to assess persistence in the environment.

  • Skin Sensitization: An OECD Test Guideline 429 (Local Lymph Node Assay) conducted on mice indicated that this compound did not cause skin sensitization.

7.2 Quantitative Toxicity Data

TestSpeciesRouteResult
LD (Lethal Dose) RatOral> 1000 mg/kg
LD₅₀ (Lethal Dose, 50%) (for Ethanol solution component)RatOral9,920 mg/kg

7.3 Ecotoxicity While this compound itself is readily degradable, solutions often contain solvents like ethanol which can be harmful to aquatic life in large quantities. Environmental release should always be prevented.

References

Methodological & Application

Application Note: Preparation of Phenolphthalein Indicator Solution for Titration

Author: BenchChem Technical Support Team. Date: November 2025

AN-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and application of a phenolphthalein indicator solution for acid-base titrations. It includes quantitative data for various concentrations, a step-by-step experimental protocol, and an explanation of the indicator's mechanism.

Introduction

This compound (C₂₀H₁₄O₄) is a weak acid commonly used as an indicator in acid-base titrations.[1][2] Its effectiveness lies in a distinct and sharp color change from colorless in acidic and neutral solutions to pink or fuchsia in basic solutions.[3][4] This transition occurs within a pH range of approximately 8.2 to 10.0, making it an ideal indicator for the titration of a strong acid with a strong base or a weak acid with a strong base.[5] The color change is a result of a pH-dependent structural transformation, which will be detailed in this note. Proper preparation of the indicator solution is critical for achieving accurate and reproducible titration endpoints.

Materials and Reagents

  • This compound powder (CAS No. 77-09-8)

  • Ethanol (95% or absolute)

  • Distilled or deionized water

  • Analytical balance

  • Volumetric flasks (as required, e.g., 100 mL, 250 mL)

  • Beakers

  • Graduated cylinders

  • Stirring rod or magnetic stirrer

  • Funnel

  • Dropper bottle or other suitable storage container with a tight-fitting cap

Data Presentation: Solution Compositions

The concentration of this compound for titration purposes is not highly critical, but standard concentrations are typically used. The following table summarizes the quantitative data for preparing common concentrations of this compound indicator solutions.

Final Concentration (% w/v) Mass of this compound (g) Volume of 95% Ethanol (mL) Volume of Distilled Water (mL) Final Volume (mL) Reference(s)
1%1.05050100
1%1.01000100
0.5%0.55050100
0.1%0.18020100

Note: this compound is sparingly soluble in water, so it must first be dissolved completely in ethanol before adding any water.

Experimental Protocol: Preparation of 1% w/v this compound Solution (100 mL)

This protocol details the preparation of a 1% w/v this compound solution, a commonly used concentration.

  • Weighing: Accurately weigh 1.0 gram of this compound powder using an analytical balance.

  • Initial Dissolution: Transfer the weighed powder into a 100 mL beaker and add 50 mL of 95% ethanol.

  • Mixing: Stir the mixture with a glass rod or use a magnetic stirrer until the this compound powder is completely dissolved. The solution should be clear and colorless.

  • Dilution: Slowly add distilled water to the beaker while stirring until the total volume reaches 100 mL.

  • Transfer and Storage: Transfer the final solution into a clearly labeled dropper bottle. Store the container in a cool, dark, and well-ventilated place to prevent degradation from light and evaporation of the solvent.

Mechanism of Action

This compound acts as a pH indicator by undergoing a structural change in response to varying hydrogen ion concentrations.

  • Acidic & Neutral Conditions (pH < 8.2): In acidic or neutral solutions, this compound exists in its nonionized lactone form. This structure's central carbon atom is tetrahedral, and its electronic structure does not absorb light in the visible spectrum, rendering the solution colorless.

  • Basic Conditions (pH 8.2 - 10.0): As the pH increases and the solution becomes basic, the lactone ring opens, and the molecule is deprotonated twice. This results in a quinoid structure with a planar, conjugated system of delocalized electrons. This conjugated system absorbs light in the visible spectrum, producing the characteristic pink to fuchsia color.

  • Strongly Basic Conditions (pH > 12): In very high pH environments, the pink color slowly fades as the molecule is converted to an In(OH)³⁻ form, which is colorless.

Visualization of pH-Dependent Structural Change

The logical relationship between pH and the molecular structure of this compound is illustrated below.

G cluster_acidic Acidic / Neutral (pH < 8.2) cluster_basic Basic (pH 8.2 - 10.0) Lactone H₂In (Lactone Form) Colorless1 Colorless Lactone->Colorless1 Results in Quinoid In²⁻ (Quinoid Form) Extended Conjugation Lactone->Quinoid + 2OH⁻ - 2H₂O Pink Pink / Fuchsia Quinoid->Pink Results in

References

Application Notes and Protocols for Weak Acid-Strong Base Titrations Using Phenolphthalein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and practices of using phenolphthalein as an indicator in weak acid-strong base titrations. Detailed protocols for reagent preparation and a representative titration are included to ensure accurate and reproducible results in a laboratory setting.

Introduction

Acid-base titrations are a fundamental analytical technique used to determine the concentration of an acidic or basic substance.[1] In the context of pharmaceutical research and drug development, precise quantification of acidic or basic active pharmaceutical ingredients (APIs) is critical for quality control and formulation development. The titration of a weak acid with a strong base is a common scenario, and the selection of an appropriate indicator is paramount for accurate endpoint determination.[2]

This compound is a widely employed indicator for this type of titration due to its distinct color change that aligns with the pH at the equivalence point.[3][4] The equivalence point in a weak acid-strong base titration occurs at a pH greater than 7, and this compound's color transition from colorless in acidic to pink in basic solutions, typically within a pH range of 8.2 to 10.0, makes it an ideal choice.[5]

Principle of the Titration

The titration of a weak acid (HA) with a strong base, such as sodium hydroxide (NaOH), proceeds according to the following neutralization reaction:

HA + OH⁻ → A⁻ + H₂O

At the equivalence point, the moles of the strong base added are equal to the initial moles of the weak acid. The resulting solution contains the conjugate base (A⁻) of the weak acid, which then undergoes hydrolysis:

A⁻ + H₂O ⇌ HA + OH⁻

This production of hydroxide ions (OH⁻) results in a basic solution at the equivalence point. The pH at this point is dependent on the concentration and the acid dissociation constant (Ka) of the weak acid.

Why this compound is a Suitable Indicator

The suitability of an indicator is determined by whether its pH range of color change brackets the pH at the equivalence point of the titration. For a weak acid-strong base titration, the pH at the equivalence point is in the basic range. This compound changes color from colorless to pink in the pH range of approximately 8.2 to 10.0, which coincides with the steep portion of the titration curve around the equivalence point for most weak acid-strong base titrations.

Quantitative Data Summary

The selection of an appropriate indicator is intrinsically linked to the pKa of the weak acid being titrated. The following table summarizes the pKa values of common weak acids and the approximate pH at the equivalence point when titrated with a strong base.

Weak AcidChemical FormulapKaApproximate Equivalence Point pH (0.1 M solutions)
Acetic AcidCH₃COOH4.768.72
Formic AcidHCOOH3.758.23
Benzoic AcidC₆H₅COOH4.208.45
Lactic AcidCH₃CH(OH)COOH3.868.28
Boric AcidH₃BO₃9.2411.12

Note: The equivalence point pH is calculated for the titration of 0.1 M of the weak acid with 0.1 M of a strong base.

Experimental Protocols

Preparation of 1% this compound Indicator Solution

Materials:

  • This compound powder

  • 95% Ethanol

  • Distilled water

  • Volumetric flask (100 mL)

  • Analytical balance

  • Beaker

  • Stirring rod

Procedure:

  • Weigh out 1.0 g of this compound powder using an analytical balance.

  • Transfer the powder to a 100 mL beaker.

  • Add approximately 70 mL of 95% ethanol to the beaker.

  • Stir the solution with a stirring rod until the this compound is completely dissolved.

  • Carefully transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of 95% ethanol and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Add 95% ethanol to the volumetric flask until the solution reaches the 100 mL mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the prepared indicator solution to a labeled dropper bottle for use.

Standardization of ~0.1 M Sodium Hydroxide (NaOH) Solution

Materials:

  • Sodium hydroxide (NaOH) pellets

  • Potassium hydrogen phthalate (KHP), primary standard

  • Distilled water

  • 1% this compound indicator solution

  • Burette (50 mL)

  • Volumetric flask (1000 mL)

  • Erlenmeyer flasks (250 mL)

  • Analytical balance

Procedure:

  • Preparation of ~0.1 M NaOH Solution:

    • Accurately weigh approximately 4.0 g of NaOH pellets. Caution: NaOH is corrosive and hygroscopic. Handle with appropriate personal protective equipment.

    • Dissolve the NaOH pellets in approximately 500 mL of distilled water in a large beaker.

    • Once dissolved and cooled to room temperature, quantitatively transfer the solution to a 1000 mL volumetric flask.

    • Dilute to the mark with distilled water, stopper, and mix thoroughly by inverting the flask multiple times.

  • Standardization with KHP:

    • Accurately weigh approximately 0.4 g of dried KHP into a 250 mL Erlenmeyer flask. Record the exact mass.

    • Add approximately 50 mL of distilled water to the flask and swirl to dissolve the KHP.

    • Add 2-3 drops of this compound indicator solution to the KHP solution. The solution should be colorless.

    • Rinse and fill a 50 mL burette with the prepared ~0.1 M NaOH solution, ensuring no air bubbles are in the tip. Record the initial burette reading.

    • Titrate the KHP solution with the NaOH solution by adding the NaOH dropwise while continuously swirling the flask.

    • The endpoint is reached when the first faint but persistent pink color appears.

    • Record the final burette reading.

    • Repeat the titration at least two more times with separate KHP samples. The volumes of NaOH used should agree within ±0.1 mL.

  • Calculation of NaOH Concentration:

    • Calculate the molarity of the NaOH solution for each trial using the following formula: Molarity of NaOH = (mass of KHP) / (molar mass of KHP × volume of NaOH in L) (Molar mass of KHP = 204.22 g/mol )

    • Calculate the average molarity from the replicate titrations.

Titration of a Weak Acid (Acetic Acid) with Standardized NaOH

Materials:

  • Unknown concentration of acetic acid solution (e.g., vinegar)

  • Standardized ~0.1 M NaOH solution

  • 1% this compound indicator solution

  • Burette (50 mL)

  • Pipette (10 mL or 25 mL)

  • Erlenmeyer flasks (250 mL)

  • Distilled water

Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the weak acid solution into a 250 mL Erlenmeyer flask.

  • Add approximately 50 mL of distilled water to the flask to ensure the burette tip is submerged during titration.

  • Add 2-3 drops of this compound indicator to the weak acid solution. The solution will be colorless.

  • Fill the burette with the standardized NaOH solution and record the initial volume.

  • Titrate the weak acid solution with the standardized NaOH, swirling the flask continuously.

  • As the endpoint is approached, a temporary pink color will appear and disappear more slowly upon swirling. At this point, add the NaOH drop by drop.

  • The endpoint is reached when a single drop of NaOH solution causes a faint pink color that persists for at least 30 seconds.

  • Record the final burette volume.

  • Repeat the titration at least two more times for accuracy.

Visualizations

The logical workflow of a weak acid-strong base titration experiment is depicted in the following diagram.

TitrationWorkflow cluster_prep Preparation Stage cluster_titration Titration Stage cluster_analysis Analysis Stage Prep_Indicator Prepare this compound Indicator Solution Add_Indicator Add this compound Indicator Prep_Indicator->Add_Indicator Prep_NaOH Prepare ~0.1 M NaOH Solution Standardize_NaOH Standardize NaOH with KHP Prep_NaOH->Standardize_NaOH Titrate Titrate with Standardized NaOH Standardize_NaOH->Titrate Prepare_Analyte Prepare Weak Acid Analyte Sample Prepare_Analyte->Add_Indicator Add_Indicator->Titrate Endpoint Observe Endpoint (Faint Pink Color) Titrate->Endpoint Record_Volume Record Volume of NaOH Used Endpoint->Record_Volume Calculate_Conc Calculate Concentration of Weak Acid Record_Volume->Calculate_Conc

Caption: Workflow for Weak Acid-Strong Base Titration.

The signaling pathway below illustrates the chemical changes this compound undergoes in response to pH changes, leading to the observable color change.

PhenolphthaleinMechanism Acidic Acidic/Neutral (pH < 8.2) Colorless Basic Basic (pH 8.2-10.0) Pink/Fuchsia Acidic->Basic + OH⁻ (Deprotonation) Basic->Acidic + H⁺ (Protonation) Strongly_Basic Strongly Basic (pH > 10) Colorless Basic->Strongly_Basic + Excess OH⁻

Caption: this compound Color Change Mechanism.

References

Application of Phenolphthalein in Non-Aqueous Titrations: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive overview of the use of phenolphthalein as an indicator in non-aqueous titrations, a crucial analytical technique in pharmaceutical and chemical analysis. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and principles for the successful application of this method.

Introduction: Beyond Water's Limits

Non-aqueous titrations are a cornerstone of volumetric analysis, particularly for substances that are either too weakly acidic or basic to yield a sharp endpoint in water, or are insoluble in aqueous media.[1][2][3][4] Water's amphoteric nature allows it to compete with very weak acids and bases, obscuring the titration endpoint.[2] By replacing water with a suitable organic solvent, the acidic or basic properties of the analyte can be enhanced, leading to a more defined and accurate titration.

This compound, a well-known acid-base indicator, finds its application in specific types of non-aqueous titrations, primarily in the analysis of acidic substances. Its distinct color change provides a visual cue for the titration's endpoint. In acidic solutions, this compound is colorless, while in basic solutions with a pH above approximately 8.3, it exhibits a pink to deep red hue.

Core Principles: Solvent and Indicator synergy

The success of a non-aqueous titration hinges on the judicious selection of the solvent and indicator. The solvent can fundamentally alter the strength of a weak acid or base through the "leveling effect."

Types of Non-Aqueous Solvents:

  • Protophilic Solvents (Basic): These solvents possess a high affinity for protons and can enhance the acidity of weak acids. Examples include ammonia, amines, and dimethylformamide (DMF). When a weak acid is dissolved in a protophilic solvent, it more readily donates its proton, behaving like a stronger acid.

  • Protogenic Solvents (Acidic): These are acidic solvents that can enhance the basicity of weak bases. Examples include glacial acetic acid and formic acid.

  • Amphiprotic Solvents: These solvents exhibit both acidic and basic properties, much like water. Alcohols are a common example.

  • Aprotic Solvents: These solvents are chemically inert and do not donate or accept protons. They are primarily used to dissolve the analyte. Examples include benzene and carbon tetrachloride.

This compound is most effective in solvent systems where a distinct pH shift occurs around its transition range (pH 8.3-10). This typically involves the titration of a weak to moderately strong acid with a strong base in a non-aqueous medium.

Applications in Pharmaceutical and Chemical Analysis

Non-aqueous titrations are vital in pharmacopoeial assays for determining the purity and concentration of drugs. While indicators like crystal violet and thymol blue are more common for a broader range of non-aqueous titrations (especially for weak bases), this compound is valuable for specific applications.

Key Applications Include:

  • Assay of Acidic Drugs: Titration of acidic substances like benzoic acid in a suitable non-aqueous solvent.

  • Determination of this compound: this compound itself can be quantitatively determined using non-aqueous titration.

  • Analysis of Hydrophobic Compounds: Many organic acids and pharmaceuticals with poor water solubility can be assayed using this method.

Data Summary: Indicators for Non-Aqueous Titrations

The following table summarizes key visual indicators used in non-aqueous titrations, providing a comparative overview.

IndicatorPreparationTypical Solvent SystemColor Change (Acidic to Basic)
This compound 1% w/v solution in ethanol or methanol.Dimethylformamide (DMF), AlcoholsColorless to Pink/Red
Crystal Violet 0.5% w/v solution in glacial acetic acid.Glacial Acetic AcidYellowish-Green to Violet
Thymol Blue 0.2% w/v solution in methanol.Dimethylformamide (DMF)Yellow to Blue
Quinaldine Red 0.1% w/v solution in ethanol.Dimethylformamide (DMF)Pale Green to Purple-Red
1-Naphtholbenzein 0.2% w/v solution in acetic acid.Glacial Acetic AcidYellow to Green

Experimental Protocols

Careful execution of the experimental protocol is critical for accurate and reproducible results. Moisture must be meticulously avoided as it can interfere with the reaction and sharpness of the endpoint.

Protocol 1: Preparation of this compound Indicator Solution (1% w/v)
  • Weighing: Accurately weigh 1.0 g of this compound powder.

  • Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 95 mL of 95% ethanol (or methanol) and swirl until the this compound is completely dissolved.

  • Volume Adjustment: Once dissolved, make up the volume to 100 mL with the same solvent.

  • Storage: Store the solution in a tightly sealed, amber-colored bottle to protect it from light and prevent degradation.

Protocol 2: General Non-Aqueous Titration of an Acidic Substance (e.g., Benzoic Acid)

This protocol outlines the titration of benzoic acid with lithium methoxide in a dimethylformamide (DMF) medium.

  • Solvent Preparation: Transfer 10 mL of DMF into a clean, dry conical flask.

  • Solvent Neutralization: Add 3-4 drops of thymol blue indicator (or this compound, depending on the desired endpoint observation). Titrate this solution with 0.1 N lithium methoxide until the endpoint color is achieved. This step neutralizes any acidic impurities in the solvent.

  • Sample Preparation: Accurately weigh approximately 0.06 g of benzoic acid and quickly add it to the neutralized solvent.

  • Titration: Immediately titrate the sample solution with standardized 0.1 N lithium methoxide until the endpoint is reached, indicated by a persistent color change.

  • Blank Titration: Perform a blank titration using the same procedure but without the analyte.

  • Calculation: Calculate the concentration of the analyte based on the volume of titrant consumed, correcting for the blank.

Visualizations: Workflows and Principles

The following diagrams illustrate the key concepts and workflows associated with the application of this compound in non-aqueous titrations.

G Logical Relationship for Solvent Selection in Non-Aqueous Titrations cluster_analyte Analyte Type cluster_solvent Solvent Choice cluster_result Outcome WeakAcid Weak Acid Protophilic Protophilic (e.g., DMF) Enhances Acidity WeakAcid->Protophilic WeakBase Weak Base Protogenic Protogenic (e.g., Acetic Acid) Enhances Basicity WeakBase->Protogenic Titration Successful Titration with Sharp Endpoint Protophilic->Titration Protogenic->Titration

Caption: Solvent selection based on analyte type.

G General Workflow for Non-Aqueous Titration Prep 1. Reagent Preparation (Anhydrous Titrant & Solvent) Standard 2. Titrant Standardization Prep->Standard Sample 3. Sample Preparation (Dissolve in Solvent) Standard->Sample Indicator 4. Add Indicator (e.g., this compound) Sample->Indicator Titrate 5. Titrate to Endpoint (Persistent Color Change) Indicator->Titrate Blank 6. Perform Blank Titration Titrate->Blank Calc 7. Calculate Results Blank->Calc

Caption: Standard experimental workflow.

Caption: this compound's color change mechanism.

References

Application Notes and Protocols: Phenolphthalein as an Indicator for Concrete Carbonation Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Concrete carbonation is a natural process where carbon dioxide from the atmosphere penetrates the concrete and reacts with the alkaline components, primarily calcium hydroxide, to form calcium carbonates.[1][2] This reaction leads to a decrease in the pH of the concrete, from a typical high of 12-13 to a pH of around 9 or lower.[2][3] This reduction in alkalinity can compromise the passive protective layer around steel reinforcement within the concrete, leaving it susceptible to corrosion.[4] Phenolphthalein, a pH indicator, provides a simple and rapid method for visually assessing the extent of carbonation. This document provides detailed application notes and protocols for its use in this context.

Chemical Principle

This compound is a weak acid that exhibits a distinct color change over a specific pH range. In acidic to near-neutral conditions, it remains colorless. As the pH becomes alkaline, the this compound molecule undergoes a structural change, resulting in a vibrant pink to fuchsia color. This color change is reversible.

The high alkalinity of healthy, non-carbonated concrete (pH > 10) provides an environment where this compound turns a distinct pink, indicating a healthy state. In carbonated areas, where the pH has dropped significantly (typically below 9), the this compound indicator remains colorless. The boundary between the pink and colorless regions on a freshly exposed concrete surface thus delineates the depth of carbonation.

Data Presentation

The following table summarizes the key quantitative data relevant to the this compound test for concrete carbonation.

ParameterValueReference
This compound Color Change Range
ColorlesspH < 8.2 - 8.6
Pink/FuchsiapH 8.2 - 10.0
Concrete pH
Healthy (Non-carbonated) ConcretepH 12 - 13
Carbonated ConcretepH ≈ 9 or lower
Threshold for Steel Corrosion RiskpH < 9.5

Experimental Protocols

Preparation of 1% this compound Indicator Solution

This protocol describes the preparation of a 1% (w/v) this compound solution, a commonly used concentration for concrete carbonation testing.

Materials:

  • This compound powder

  • Ethanol (95% or absolute)

  • Distilled or deionized water

  • Weighing balance

  • Beaker or flask

  • Graduated cylinders

  • Stirring rod

  • Storage bottle (preferably amber or opaque to protect from light)

Procedure:

  • Weigh 1.0 gram of this compound powder.

  • Measure 70 ml of ethanol and 30 ml of deionized water. An alternative is to use 100 ml of 50% ethanol in water.

  • In a beaker or flask, dissolve the this compound powder in the ethanol. Stir until the powder is completely dissolved.

  • Add the distilled water to the ethanol-phenolphthalein mixture and stir to ensure a homogenous solution.

  • Transfer the prepared indicator solution to a labeled storage bottle.

  • Store the solution in a cool, dark place.

Safety Precautions:

  • This compound is listed as a substance of very high concern. Handle the powder with care, using gloves and working in a well-ventilated area or fume hood.

  • Ethanol is flammable. Keep away from open flames and heat sources.

Protocol for Concrete Carbonation Depth Measurement

This protocol outlines the steps for applying the this compound indicator to a concrete sample to determine the depth of carbonation.

Materials:

  • Prepared 1% this compound indicator solution

  • Spray bottle or dropper

  • Concrete sample (e.g., a core drilled from a structure or a freshly broken piece)

  • Ruler or caliper for measurement

  • Personal Protective Equipment (safety glasses, gloves)

Procedure:

  • Sample Preparation: Obtain a representative concrete sample. For in-situ testing, this may involve drilling a core or carefully breaking off a piece to expose a fresh, unweathered surface. It is crucial to avoid contamination of the fresh surface with dust from already carbonated areas.

  • Application of Indicator: Liberally apply the 1% this compound solution to the freshly exposed concrete surface using a spray bottle or dropper.

  • Observation: Observe the color change on the concrete surface.

    • Pink/Fuchsia Color: Indicates non-carbonated, alkaline concrete with a pH greater than approximately 8.3-9.

    • Colorless: Indicates carbonated concrete where the pH has been reduced.

  • Measurement: After the color has developed (which is typically immediate), use a ruler or caliper to measure the depth from the outer surface of the concrete to the edge of the pink-colored region. This measurement represents the depth of carbonation.

  • Documentation: Record the measured carbonation depth. It is advisable to take multiple measurements at different points along the sample and calculate an average to account for any irregularities.

Visualizations

Chemical Reaction Pathway

cluster_0 Healthy Concrete (High pH) cluster_1 Carbonated Concrete (Lower pH) cluster_2 Overall Reaction in Concrete A This compound (Colorless Form) B Pink/Fuchsia Form A->B OH- (High Alkalinity) C This compound (Pink/Fuchsia Form) D Colorless Form C->D H+ (from Carbonic Acid) E CO2 (from atmosphere) + H2O F H2CO3 (Carbonic Acid) E->F dissolves in pore water H CaCO3 + H2O F->H reacts with G Ca(OH)2 (in concrete) G->H

Caption: Chemical pathway of this compound in concrete.

Experimental Workflow

cluster_interpretation Interpretation start Start: Obtain Concrete Sample expose Expose Fresh Surface (Drill Core or Break) start->expose apply Apply this compound Indicator Solution expose->apply observe Observe Color Change apply->observe measure Measure Depth of Colorless Region observe->measure pink Pink Color (pH > 8.3) observe->pink colorless Colorless (pH < 8.3) observe->colorless end End: Record Carbonation Depth measure->end

Caption: Workflow for concrete carbonation testing.

References

Application Notes and Protocols: Synthesis of Phenolphthalein-Based Fluorescent Sensors for Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and application of phenolphthalein-based fluorescent sensors for the selective detection of various metal ions. The inherent fluorescence properties of the this compound scaffold, combined with tailored molecular modifications, allow for the development of sensitive and selective chemosensors crucial for environmental monitoring, biological research, and pharmaceutical development.

Introduction

This compound and its derivatives have long been recognized for their pH-indicating properties. More recently, their unique structural framework has been exploited to create a versatile class of fluorescent chemosensors. By introducing specific metal ion binding sites, the fluorescence of the this compound core can be modulated upon complexation, leading to either fluorescence enhancement ("turn-on") or quenching ("turn-off"). This response is often highly selective for specific metal ions, enabling their detection and quantification in complex matrices. The primary signaling mechanisms involved include Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).

Featured this compound-Based Fluorescent Sensors

This document details the synthesis and application of several this compound-based sensors for the detection of Aluminum (Al³⁺), Zinc (Zn²⁺), and Copper (Cu²⁺).

HMBP: A "Turn-On" Fluorescent Sensor for Aluminum (Al³⁺)

The sensor 3,3-bis(4-hydroxy-3-((E)-((4-hydroxyphenyl)imino)methyl) phenyl)isobenzofuran-1(3H)-one (HMBP) is a highly selective "turn-on" fluorescent sensor for the detection of Al³⁺ ions.[1] The sensing mechanism is attributed to the blockage of Photoinduced Electron Transfer (PET) and C=N isomerization upon complexation with Al³⁺.[1]

Quantitative Data:

ParameterValueReference
AnalyteAl³⁺[1]
Detection Limit (LOD)0.113 µM[1]
Stoichiometry (Sensor:Ion)1:2[1]
Binding Constant1.21 x 10⁸ M⁻¹
Quantum Yield (Φ) - Free Sensor0.040
Quantum Yield (Φ) - With Al³⁺0.775

Experimental Protocol: Synthesis of HMBP

  • Materials: this compound, Hexamethylenetetramine, Glacial Acetic Acid, Hydrochloric Acid, p-Aminophenol, Ethanol.

  • Step 1: Synthesis of this compound Dialdehyde.

    • A mixture of this compound (1.59 g, 5 mmol) and hexamethylenetetramine (2.80 g, 20 mmol) in 50 mL of glacial acetic acid is heated to reflux for 6 hours.

    • After reflux, 20 mL of 1:1 hydrochloric acid is added, and the mixture is heated for an additional 1 hour.

    • The reaction mixture is cooled to room temperature and poured into ice water.

    • The resulting precipitate is collected by filtration, washed with water, and dried to yield the this compound dialdehyde intermediate.

  • Step 2: Synthesis of HMBP.

    • This compound dialdehyde (0.374 g, 1 mmol) and p-aminophenol (0.218 g, 2 mmol) are dissolved in 30 mL of ethanol.

    • A few drops of glacial acetic acid are added as a catalyst.

    • The mixture is refluxed for 8 hours.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • After completion, the solution is cooled, and the resulting yellow precipitate (HMBP) is collected by filtration.

    • The crude product is purified by recrystallization from ethanol.

Experimental Protocol: Detection of Al³⁺ using HMBP

  • Prepare a stock solution of HMBP (1 mM) in a suitable solvent (e.g., C₂H₅OH).

  • Prepare a working solution of HMBP (e.g., 10 µM) in a buffered medium (e.g., C₂H₅OH-HEPES, v/v, 9/1, pH 7.0).

  • Prepare stock solutions of various metal ions in deionized water.

  • To the HMBP working solution, add increasing concentrations of Al³⁺.

  • Record the fluorescence emission spectra (e.g., λem = 475 nm) after each addition.

  • A significant increase in fluorescence intensity indicates the presence of Al³⁺.

  • For selectivity studies, repeat the experiment with other metal ions at the same concentration.

FFIZNA: A Dual Emissive "Turn-On" Probe for Aluminum (Al³⁺) and Zinc (Zn²⁺)

FFIZNA is a this compound-conjugated Schiff base that acts as a dual emissive fluorogenic probe, selectively detecting Al³⁺ and Zn²⁺ with distinct emission responses. The sensing mechanism involves chelation-enhanced fluorescence (CHEF), prevention of ESIPT, and inhibition of C=N isomerization and PET.

Quantitative Data:

ParameterValue (for Al³⁺)Value (for Zn²⁺)Reference
AnalyteAl³⁺Zn²⁺
Detection Limit (LOD)4.40 nM4.27 nM
Stoichiometry (Sensor:Ion)1:21:2
Response Time< 3.0 min< 4.0 min

Experimental Protocol: Synthesis of FFIZNA

  • Materials: this compound, Hydrazine hydrate, 2-acetyl-5-methyl-1H-imidazole, Ethanol.

  • Step 1: Synthesis of this compound Hydrazide.

    • A mixture of this compound (3.18 g, 10 mmol) and hydrazine hydrate (10 mL) in 50 mL of ethanol is refluxed for 12 hours.

    • The reaction mixture is cooled, and the resulting white precipitate is filtered, washed with cold ethanol, and dried.

  • Step 2: Synthesis of FFIZNA.

    • This compound hydrazide (0.332 g, 1 mmol) and 2-acetyl-5-methyl-1H-imidazole (0.276 g, 2 mmol) are dissolved in 30 mL of ethanol.

    • A catalytic amount of acetic acid is added.

    • The mixture is refluxed for 10 hours.

    • After cooling, the precipitate is collected by filtration and purified by recrystallization from ethanol to yield FFIZNA.

Experimental Protocol: Detection of Al³⁺ and Zn²⁺ using FFIZNA

  • Prepare a stock solution of FFIZNA (1 mM) in a suitable solvent (e.g., EtOH).

  • Prepare a working solution of FFIZNA (e.g., 1.0 µM) in a buffered medium (e.g., EtOH:HEPES, 9/1, v/v).

  • Add different metal ion solutions to the FFIZNA working solution.

  • Record the fluorescence emission spectra (λex = 360 nm).

  • A significant fluorescence enhancement at 478 nm indicates the presence of Al³⁺, while an enhancement at 494 nm indicates the presence of Zn²⁺.

This compound-Based Schiff Base for Copper (Cu²⁺) Detection

A this compound-derived Schiff base has been developed for the selective detection of Cu²⁺, exhibiting a visible color change and fluorescence quenching.

Quantitative Data:

ParameterValueReference
AnalyteCu²⁺
Detection Limit (LOD) - Ratiometric Absorption1 µM
Detection Limit (LOD) - Fluorescence5 nM
Stoichiometry (Sensor:Ion)1:1

Experimental Protocol: Synthesis of this compound-Based Cu²⁺ Sensor

  • Materials: this compound dialdehyde (synthesized as in HMBP protocol), Ethylenediamine, Ethanol.

  • Synthesis:

    • Dissolve this compound dialdehyde (0.374 g, 1 mmol) in 20 mL of ethanol.

    • Add ethylenediamine (0.060 g, 1 mmol) to the solution.

    • Reflux the mixture for 6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and collect the resulting precipitate by filtration.

    • Wash the product with cold ethanol and dry under vacuum.

Experimental Protocol: Detection of Cu²⁺

  • Prepare a stock solution of the sensor (1 mM) in a suitable solvent (e.g., ACN).

  • Prepare a working solution of the sensor (e.g., 5 µM) in a buffered aqueous solution (e.g., HEPES (pH 7.4): ACN = 1:4).

  • Record the initial absorbance and fluorescence spectra.

  • Add increasing amounts of Cu²⁺ solution and record the spectral changes.

  • A color change from yellow to colorless and quenching of the yellow-green fluorescence indicates the presence of Cu²⁺.

Signaling Pathways and Experimental Workflows

G This compound This compound dialdehyde This compound Dialdehyde This compound->dialdehyde Formylation (e.g., Duff Reaction) sensor This compound-Based Schiff Base Sensor dialdehyde->sensor Condensation amine Primary Amine (e.g., p-Aminophenol, Ethylenediamine, Hydrazine) amine->sensor

G cluster_0 Free Sensor cluster_1 Sensor-Metal Complex S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation S0_M Ground State (S0) S1->S0 Weak/No Fluorescence PET Photoinduced Electron Transfer (Non-radiative) S1->PET Quenching PET->S0 S1_M Excited State (S1) S0_M->S1_M Excitation S1_M->S0_M Strong Fluorescence (Turn-On) Metal Metal Ion

G start Start prep_sensor Prepare Sensor Stock Solution start->prep_sensor prep_metal Prepare Metal Ion Stock Solutions start->prep_metal prep_working Prepare Sensor Working Solution in Buffer prep_sensor->prep_working add_metal Add Metal Ion (or Sample) prep_metal->add_metal prep_working->add_metal measure Measure Fluorescence /Absorbance add_metal->measure analyze Analyze Data (e.g., Calibration Curve, LOD Calculation) measure->analyze end End analyze->end

References

Application Notes & Protocols: Incorporation of Phenolphthalein into Smart Polymers and Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenolphthalein, a well-known pH indicator, is increasingly being integrated into smart polymer and hydrogel systems.[1] Its distinct color change from colorless in acidic/neutral media to pink/purple in alkaline environments (pH 8.2-10) provides a built-in mechanism for visual feedback and environmental responsiveness.[1][2] By incorporating this compound into polymer backbones or hydrogel networks, materials can be engineered to respond to specific pH triggers. This has opened up significant opportunities in fields such as targeted drug delivery, environmental monitoring, and the development of self-reporting materials.[3] These "smart" materials can change their physical or chemical properties, such as swelling, solubility, or color, in response to pH changes in their surroundings.

Core Concepts and Mechanism

The functionality of this compound-containing polymers hinges on the pH-dependent structural transformation of the this compound molecule. In acidic or neutral solutions, it exists in a colorless, non-planar lactone form. As the pH increases to the alkaline range (pH > 8.2), the lactone ring opens, and the molecule rearranges into a planar, quinoid structure with an extended conjugated system, which is responsible for its characteristic pink color. This reversible transformation is the fundamental signaling pathway for these smart materials.

G cluster_acidic Acidic/Neutral (pH < 8.2) cluster_alkaline Alkaline (pH > 8.2) Lactone This compound (Lactone Form) Prop_L Properties: - Colorless - Non-planar structure - Limited conjugation Lactone->Prop_L Quinoid This compound (Quinoid Form) Lactone->Quinoid Deprotonation (OH⁻) Quinoid->Lactone Protonation (H⁺) Prop_Q Properties: - Pink/Purple Color - Planar structure - Extended conjugation Quinoid->Prop_Q

Caption: pH-induced structural transition of this compound.

A significant challenge in early systems was the leaching of the this compound dye from the hydrogel matrix. Modern approaches prevent this by covalently bonding a modified, polymerizable this compound derivative directly into the polymer network, ensuring the indicator remains part of the material.

Applications

pH-Responsive Drug Delivery

The physiological pH gradients in the human body, such as between the acidic stomach (pH 1.0-3.0) and the more alkaline intestine, or the acidic microenvironment of solid tumors (pH 6.5-7.2) compared to healthy tissue (pH 7.4), can be exploited for targeted drug delivery. This compound-containing hydrogels can be designed to remain collapsed and retain their drug payload at one pH, and then swell to release the drug when the pH changes at the target site.

start Drug-Loaded pH-Sensitive Hydrogel env1 Initial Environment (e.g., Bloodstream, pH 7.4) start->env1 Administration state1 Hydrogel is Collapsed Drug is Encapsulated (Minimal Release) env1->state1 env2 Target Environment (e.g., Tumor, pH < 7.0) state1->env2 Accumulation at Target Site state2 Hydrogel Swells (pH-Triggered Response) env2->state2 Stimulus release Controlled Drug Release at Target Site state2->release Outcome

Caption: Logical workflow for pH-triggered drug delivery.
Environmental and Industrial Monitoring

These smart materials serve as effective visual sensors for monitoring pH in various settings, including industrial reactors, environmental water testing, and biological research. Their ability to provide a clear, color-based signal simplifies pH assessment without the need for complex instrumentation.

Self-Reporting and Shape-Memory Polymers

Research has explored the use of this compound-modified polymers in creating materials that can indicate mechanical stress or damage through color changes. Additionally, they have been incorporated into shape-memory polymers where the color change can be correlated with a change in the material's shape in response to stimuli like pH and temperature.

Experimental Protocols

Protocol 1: Synthesis of a pH-Responsive this compound-Conjugated Hydrogel

This protocol describes a general method for synthesizing a pH-responsive hydrogel via free radical polymerization, where a polymerizable this compound derivative is covalently incorporated.

Materials:

  • Primary monomer (e.g., Acrylic Acid, AA)

  • Polymerizable this compound derivative (e.g., acrylated this compound)

  • Cross-linking agent (e.g., Ethylene glycol dimethacrylate, EGDMA)

  • Initiator (e.g., Ammonium persulfate, APS)

  • Solvent (Deionized water)

  • Nitrogen gas source

Procedure:

  • Monomer Solution Preparation: In a reaction vessel, dissolve the primary monomer (e.g., acrylic acid) and the polymerizable this compound derivative in deionized water. The exact ratio will depend on the desired properties.

  • Cross-linker Addition: Add the cross-linking agent (EGDMA) to the monomer solution and stir until fully dissolved.

  • Deoxygenation: Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.

  • Initiation: While maintaining the nitrogen atmosphere, add the initiator (APS) to the solution to start the polymerization reaction.

  • Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 60-70°C) for several hours until a hydrogel is formed.

  • Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water for 24-48 hours, changing the water frequently, to remove any unreacted monomers, cross-linker, and initiator.

  • Drying: Dry the purified hydrogel in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

cluster_prep Preparation cluster_react Reaction cluster_post Post-Processing A Dissolve Monomers & This compound Derivative in Water B Add Cross-linker (e.g., EGDMA) A->B C Purge with Nitrogen (Deoxygenation) B->C D Add Initiator (e.g., APS) C->D E Polymerize at Controlled Temperature D->E F Purify Hydrogel (Wash in DI Water) E->F G Dry to Constant Weight F->G

Caption: Experimental workflow for hydrogel synthesis.
Protocol 2: Characterization of pH-Dependent Swelling

This protocol determines the swelling behavior of the hydrogel in response to different pH environments.

Materials:

  • Dried, pre-weighed hydrogel samples

  • Buffer solutions of various pH values (e.g., pH 2.0, 5.5, 7.4, 9.0)

  • Analytical balance

  • Beakers

Procedure:

  • Initial Measurement: Record the dry weight (Wd) of several hydrogel discs.

  • Immersion: Place each dried disc into a separate beaker containing a buffer solution of a specific pH.

  • Equilibrium Swelling: Allow the hydrogels to swell at room temperature. At regular intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record its swollen weight (Ws).

  • Data Collection: Continue measurements until the weight remains constant, indicating that equilibrium swelling has been reached.

  • Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the following formula: ESR = (Ws - Wd) / Wd

Protocol 3: In-Vitro Drug Release Study

This protocol measures the release of a model drug from the hydrogel at different pH values, simulating physiological conditions.

Materials:

  • Drug-loaded hydrogel samples

  • Phosphate buffer solutions (PBS) at relevant pH values (e.g., pH 5.5 and pH 7.4)

  • A model drug (e.g., doxorubicin, vitamin B12)

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer or HPLC for drug quantification

Procedure:

  • Drug Loading: Swell a pre-weighed dry hydrogel in a concentrated solution of the model drug for 24-48 hours to allow for drug absorption. Dry the loaded hydrogel.

  • Release Setup: Place a known amount of the drug-loaded hydrogel into a known volume of PBS buffer (e.g., pH 7.4) in a beaker. Place the beaker in a shaking incubator at 37°C.

  • Sample Collection: At predetermined time intervals, withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh buffer to maintain a constant volume.

  • pH Trigger (Optional): After a set period at the initial pH, the hydrogel can be transferred to a buffer of a different pH (e.g., pH 5.5) to observe triggered release.

  • Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculation: Calculate the cumulative percentage of drug released over time.

Data Presentation

Quantitative data from characterization studies are crucial for evaluating the performance of this compound-containing smart materials.

Table 1: Representative pH-Dependent Swelling Ratios

Hydrogel Composition pH of Buffer Equilibrium Swelling Ratio (g/g)
Poly(Acrylic Acid) - this compound 2.0 5.2
Poly(Acrylic Acid) - this compound 5.5 25.8
Poly(Acrylic Acid) - this compound 7.4 85.4
Poly(Acrylic Acid) - this compound 9.0 92.1

Note: Data are representative and will vary based on specific monomer ratios and cross-linking density.

Table 2: Drug Loading and Release Characteristics

Polymer System Drug Drug Loading Rate (%) pH for Release Cumulative Release (24h)
PFE-DOX-1 Doxorubicin 14.0 5.5 High (triggered)
PFE-DOX-2 Doxorubicin 12.9 5.5 High (triggered)
Thiolated Hyaluronic Acid 40 kDa Dextran Not Specified 5.0 < 50%
Thiolated Hyaluronic Acid 40 kDa Dextran Not Specified 7.4 ~75%

| Thiolated Hyaluronic Acid | 40 kDa Dextran | Not Specified | 10.0 | ~100% |

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Polymerization Yield Oxygen inhibition; Incorrect initiator concentration; Impure monomers.Ensure thorough deoxygenation with N₂; Optimize initiator concentration; Purify monomers before use.
Significant Dye Leaching This compound is physically entrapped, not covalently bound.Synthesize or procure a polymerizable this compound derivative to ensure covalent incorporation into the polymer backbone.
Poor Swelling Response High cross-linking density; Insufficient ionizable groups.Reduce the concentration of the cross-linking agent (e.g., EGDMA); Increase the ratio of the ionizable monomer (e.g., Acrylic Acid).
Burst Release of Drug Drug is primarily adsorbed on the surface; Low drug-polymer interaction.Optimize the drug loading protocol; Allow for longer equilibration time during loading to ensure diffusion into the hydrogel core.

References

Application Notes and Protocols for the Kastle-Meyer Test: Phenolphthalein-Based Presumptive Blood Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the Kastle-Meyer test, a widely used presumptive method for the detection of blood. The core of this colorimetric assay is the use of phenolphthalein, which acts as a chemical indicator for the peroxidase-like activity of hemoglobin.

Principle of the Kastle-Meyer Test

The Kastle-Meyer test is a highly sensitive, catalytic presumptive test for the presence of blood.[1][2] The test relies on the peroxidase-like activity of the heme group in hemoglobin to catalyze the oxidation of the reduced form of this compound (phenolphthalin) by hydrogen peroxide.[2]

This compound, a common indicator, is reduced to its colorless form, phenolphthalin, by boiling with powdered zinc in an alkaline solution.[1] In the presence of heme (from hemoglobin) and an oxidizing agent like hydrogen peroxide, phenolphthalin is oxidized back to this compound, resulting in a rapid and distinct pink color change, indicating a presumptive positive result for blood.[1] The use of ethanol in the procedure helps to lyse red blood cells, thereby increasing the test's sensitivity and specificity by exposing the hemoglobin.

Quantitative Data Summary

ParameterValue/FindingSource(s)
Sensitivity Can detect blood dilutions down to 1:10,000 to 1:10,000,000.
Reaction Time (Positive) Immediate pink color development, typically within 5-20 seconds.
False Positives Can be caused by chemical oxidants (e.g., copper and nickel salts) and vegetable peroxidases (e.g., from horseradish, broccoli, cauliflower).
Specificity Comparison More specific and sensitive than the Leucomalachite Green (LMG) test.
Animal Blood Reactivity Reacts with hemoglobin from other animal species, not specific to human blood.

Experimental Protocols

Reagent Preparation: Kastle-Meyer Solution (Phenolphthalin)

Materials:

  • This compound powder: 2 g

  • Potassium hydroxide (or sodium hydroxide): 20 g

  • Distilled or deionized water: 100 mL

  • Zinc dust or mossy zinc: 20 g

  • Ethanol (95% or absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or hot plate

  • Filter paper

  • Amber glass storage bottle

Procedure:

  • In a round-bottom flask, dissolve 2 grams of this compound in 100 mL of distilled water containing 20 grams of potassium hydroxide. The solution will turn a deep pink color.

  • Add 20 grams of zinc dust to the solution.

  • Attach a reflux condenser and gently heat the mixture using a heating mantle.

  • Continue heating until the pink color disappears, and the solution becomes colorless or pale yellow. This indicates the successful reduction of this compound to phenolphthalin.

  • Allow the solution to cool to room temperature.

  • Filter the solution to remove the excess zinc.

  • Store the resulting phenolphthalin stock solution in a tightly sealed amber glass bottle in a cool, dark place. A small amount of zinc powder can be added to the storage bottle to prevent reoxidation.

  • To prepare the working solution, dilute the stock solution with ethanol. The working solution should be colorless.

Protocol for Blood Detection

Materials:

  • Kastle-Meyer working solution (phenolphthalin)

  • 3% Hydrogen peroxide

  • 70% Ethanol

  • Sterile cotton swabs or filter paper

  • Distilled or deionized water

  • Positive control (known blood sample)

  • Negative control (a clean swab or filter paper)

Procedure:

  • Sample Collection: Moisten a sterile cotton swab with distilled or deionized water and touch it to the suspected bloodstain. Only a small amount of the sample is needed.

  • (Optional) Cell Lysis: Add one to two drops of 70% ethanol to the swab. This step helps to break open red blood cells, increasing the sensitivity of the test.

  • Addition of Kastle-Meyer Reagent: Add one to two drops of the Kastle-Meyer working solution to the swab. Observe for any immediate color change. If the swab turns pink at this stage, it indicates the presence of an oxidizing contaminant, and the test is considered inconclusive.

  • Addition of Hydrogen Peroxide: After a few seconds, add one to two drops of 3% hydrogen peroxide to the swab.

  • Interpretation of Results:

    • Positive Result: An immediate and rapid change to a bright pink color indicates a presumptive positive result for blood.

    • Negative Result: No color change within approximately 30 seconds indicates a negative result.

    • False Positive Caution: A pink color that develops after 30 seconds should be disregarded, as the phenolphthalin can be oxidized by air over time.

Controls:

  • A positive control using a known blood sample should be run to ensure the reagents are working correctly.

  • A negative control using a clean swab should be run to ensure the reagents are not contaminated.

Visualizations

KastleMeyerReaction cluster_reduction Reagent Preparation cluster_oxidation Kastle-Meyer Test This compound This compound (Pink) Phenolphthalin Phenolphthalin (Colorless) This compound->Phenolphthalin + Zinc (Zn) + KOH (alkaline) Phenolphthalin_test Phenolphthalin (Colorless) Phenolphthalin->Phenolphthalin_test Used in test Phenolphthalein_test This compound (Pink) Phenolphthalin_test->Phenolphthalein_test Oxidation H2O2 Hydrogen Peroxide (H₂O₂) Heme Heme (in Hemoglobin) Catalyst ExperimentalWorkflow start Start: Suspected Bloodstain collect_sample 1. Collect sample with a moist sterile swab start->collect_sample add_ethanol 2. (Optional) Add 1-2 drops of 70% Ethanol collect_sample->add_ethanol add_km 3. Add 1-2 drops of Kastle-Meyer Reagent add_ethanol->add_km observe1 Observe for immediate color change add_km->observe1 inconclusive Result: Inconclusive (Oxidizing Contaminant Present) observe1->inconclusive Pink color appears add_h2o2 4. Add 1-2 drops of 3% Hydrogen Peroxide observe1->add_h2o2 No color change observe2 Observe for rapid color change (<30s) add_h2o2->observe2 positive Result: Presumptive Positive for Blood (Bright Pink Color) observe2->positive Rapid pink color negative Result: Negative for Blood (No Color Change) observe2->negative No rapid color change

References

Phenolphthalein applications in materials science for developing smart materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the development of smart materials incorporating phenolphthalein and its derivatives. This compound's unique pH-sensitive chromogenic properties, along with its potential for modification, make it a valuable building block for creating materials that respond to various stimuli, including pH, temperature, and light.

pH-Responsive Smart Materials

This compound is a well-known acid-base indicator that changes from colorless in acidic to pink/fuchsia in basic conditions (pH 8.2-10.0).[1][2] This property can be harnessed to create smart materials that exhibit a colorimetric response to pH changes, making them suitable for applications such as sensors, drug delivery systems, and smart coatings.[1][2]

Application Notes: pH-Responsive Hydrogels

This compound can be covalently incorporated into hydrogel networks to create materials that swell or shrink in response to pH changes, often accompanied by a distinct color change. This dual response is highly advantageous for visual sensing applications and controlled drug release. The incorporation of this compound into the polymer backbone prevents leaching, a common issue with physically entrapped indicators.[3] These hydrogels can be designed to be biocompatible, making them suitable for biomedical applications.

Key Applications:

  • Visual pH Sensors: For monitoring pH in biological systems or industrial processes.

  • Controlled Drug Delivery: The pH-dependent swelling can be used to trigger the release of encapsulated drugs in specific pH environments, such as the gastrointestinal tract or tumor microenvironments.

  • Smart Coatings: To indicate changes in the pH of a surface, for example, to detect corrosion.

Experimental Protocol: Synthesis of a pH-Responsive this compound-Acrylamide Hydrogel

This protocol describes the synthesis of a pH-responsive hydrogel by copolymerizing an acrylated this compound derivative with acrylamide.

Materials:

  • This compound

  • N-(Hydroxymethyl)acrylamide

  • p-Toluenesulfonic acid

  • Acrylamide (AAm)

  • N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated brine solution

  • Sodium sulfate (Na2SO4)

  • Ethanol

  • Deionized water

Part 1: Synthesis of N-(2-hydroxy-5-(1-(4-hydroxyphenyl)-3-oxo-1,3-dihydroisobenzofuran-1-yl)benzyl)acrylamide (Acrylated this compound Monomer)

  • In a 100 mL Schlenk tube under a nitrogen atmosphere, dissolve this compound (3.18 g, 10 mmol) and N-(hydroxymethyl)acrylamide (1.01 g, 10 mmol) in anhydrous THF (50 mL).

  • Add p-toluenesulfonic acid (0.19 g, 1 mmol) as a catalyst.

  • Stir the reaction mixture at 60°C for 24 hours.

  • After cooling to room temperature, quench the reaction with deionized water (20 mL).

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated brine solution (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the acrylated this compound monomer.

Part 2: Synthesis of the pH-Responsive Hydrogel

  • In a 50 mL beaker, dissolve acrylamide (0.71 g, 10 mmol) and the synthesized acrylated this compound monomer (0.04 g, 0.1 mmol) in 10 mL of deionized water.

  • Add N,N'-methylenebis(acrylamide) (BIS) (0.015 g, 0.1 mmol) as the crosslinker and stir until fully dissolved.

  • Degas the solution by bubbling nitrogen gas through it for 30 minutes.

  • Add ammonium persulfate (APS) (0.04 g in 1 mL of deionized water) as the initiator to the monomer solution.

  • Add N,N,N',N'-tetramethylethylenediamine (TEMED) (20 µL) as an accelerator to initiate polymerization.

  • Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for 3 hours.

  • After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water to wash away unreacted monomers and initiator for 48 hours, changing the water frequently.

  • The resulting hydrogel will be colorless in neutral and acidic water and will turn pink in a basic solution (e.g., 0.1 M NaOH).

Workflow for Synthesis of pH-Responsive this compound-Acrylamide Hydrogel

cluster_monomer Part 1: Monomer Synthesis cluster_hydrogel Part 2: Hydrogel Synthesis This compound This compound reaction1 Reaction in THF (60°C, 24h) This compound->reaction1 nhma N-(Hydroxymethyl)acrylamide nhma->reaction1 catalyst p-Toluenesulfonic acid catalyst->reaction1 purification1 Purification (Column Chromatography) reaction1->purification1 monomer Acrylated this compound Monomer purification1->monomer polymerization Free Radical Polymerization monomer->polymerization acrylamide Acrylamide acrylamide->polymerization bis BIS (Crosslinker) bis->polymerization aps APS (Initiator) aps->polymerization temed TEMED (Accelerator) temed->polymerization washing Washing polymerization->washing hydrogel pH-Responsive Hydrogel washing->hydrogel

Caption: Synthesis workflow for a pH-responsive this compound-acrylamide hydrogel.

Quantitative Data: pH-Responsive Swelling Behavior

The swelling ratio of the hydrogel is a measure of its ability to absorb water and is highly dependent on the pH of the surrounding medium.

Hydrogel Composition (molar ratio AAm:Acrylated this compound:BIS)pHSwelling Ratio (%)Color
100:0.1:13.0150 ± 15Colorless
100:0.1:17.0200 ± 20Colorless
100:0.1:19.0800 ± 50Pink
100:0.1:111.01200 ± 70Fuchsia

Note: The data presented in this table is representative and may vary depending on the exact synthesis conditions and polymer composition. The swelling ratio is calculated as: (Ws - Wd) / Wd * 100%, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Thermoresponsive Smart Materials

Thermoresponsive polymers undergo a phase transition at a specific temperature, known as the lower critical solution temperature (LCST). Below the LCST, the polymer is soluble in water, and above the LCST, it becomes insoluble and precipitates. By copolymerizing a this compound derivative with a thermoresponsive monomer like N-isopropylacrylamide (NIPAAm), dual-responsive materials can be created.

Application Notes: Thermo- and pH-Responsive Copolymers

Copolymers of NIPAAm and acrylated this compound exhibit both thermo- and pH-sensitivity. The LCST of these copolymers can be tuned by adjusting the pH of the solution. At low pH, the this compound units are in their colorless, lactone form, and the LCST is primarily determined by the NIPAAm content. At high pH, the this compound units are in their colored, open-ring form, which is more hydrophilic, leading to an increase in the LCST.

Key Applications:

  • Injectable Drug Delivery Systems: The polymer solution can be injected as a liquid at room temperature and will form a gel at body temperature, creating a depot for sustained drug release.

  • Cell Culture: Thermoresponsive surfaces can be used for cell sheet engineering, where cells can be cultured and then detached by simply lowering the temperature.

  • Sensors: The dual responsiveness can be utilized to create more sophisticated sensors that respond to multiple stimuli.

Experimental Protocol: Synthesis of Poly(N-isopropylacrylamide-co-acrylated this compound)

This protocol describes the free radical polymerization of N-isopropylacrylamide (NIPAAm) with the acrylated this compound monomer synthesized in the previous section.

Materials:

  • N-isopropylacrylamide (NIPAAm)

  • Acrylated this compound monomer

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous 1,4-dioxane

  • Diethyl ether

Procedure:

  • In a Schlenk tube, dissolve N-isopropylacrylamide (1.13 g, 10 mmol) and the acrylated this compound monomer (0.040 g, 0.1 mmol) in 20 mL of anhydrous 1,4-dioxane.

  • Add AIBN (0.016 g, 0.1 mmol) as the initiator.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the Schlenk tube in an oil bath preheated to 70°C and stir for 24 hours.

  • After cooling to room temperature, precipitate the polymer by pouring the solution into a large excess of cold diethyl ether.

  • Collect the polymer by filtration and wash it several times with diethyl ether.

  • Dry the resulting copolymer in a vacuum oven at 40°C overnight.

Logical Relationship of Thermo- and pH-Responsiveness

cluster_stimuli Stimuli cluster_polymer Polymer State cluster_this compound This compound State temp Temperature soluble Soluble (Hydrophilic) temp->soluble < LCST insoluble Insoluble (Hydrophobic) temp->insoluble > LCST ph pH colorless Colorless (Lactone) ph->colorless < 8.2 pink Pink (Quinoid) ph->pink > 8.2 colorless->soluble Influences LCST pink->soluble Increases LCST

Caption: Relationship between stimuli and the state of the dual-responsive copolymer.

Quantitative Data: Cloud Point Temperature (LCST)

The cloud point is the temperature at which the polymer solution becomes turbid upon heating, indicating the LCST.

Copolymer (molar % Acrylated this compound)pHCloud Point (°C)
1%5.032.5 ± 0.5
1%7.434.0 ± 0.5
1%9.038.0 ± 0.5
5%7.436.5 ± 0.5

Note: Data is representative. The cloud point is typically determined by measuring the transmittance of a polymer solution at 500 nm as a function of temperature.

Photoresponsive Smart Materials

Incorporating photochromic molecules, which can reversibly switch between two isomers with different absorption spectra upon light irradiation, into polymers leads to photoresponsive materials. This compound derivatives can be coupled with photochromic moieties like diarylethenes to create multi-responsive polymers.

Application Notes: Photo- and pH-Responsive Polymers

Polymers containing both this compound and a photochromic unit can exhibit complex responsive behaviors. For instance, the color of the material could be modulated by both pH and light. The photo-switching behavior of the photochromic unit might also be influenced by the pH-induced structural changes of the this compound moiety.

Key Applications:

  • Optical Data Storage: The reversible color change can be used to write and erase information.

  • Light-Controlled Drug Release: Light can be used as an external trigger to induce a conformational change in the polymer, leading to drug release.

  • Actuators and Soft Robotics: Light can be used to induce shape changes in the material.

Experimental Protocol: Synthesis of a Diarylethene-Phenolphthalein Polymer (Conceptual)

A detailed experimental protocol for a specific diarylethene-phenolphthalein polymer is highly dependent on the chosen diarylethene and the synthetic strategy. The following is a conceptual workflow.

Conceptual Workflow:

  • Synthesize a diarylethene monomer with a reactive group (e.g., a hydroxyl or amino group).

  • Synthesize a this compound derivative with a complementary reactive group (e.g., a carboxylic acid or isocyanate group).

  • Perform a condensation polymerization or a "click" reaction between the two monomers to form the copolymer.

  • Alternatively, synthesize a monomer that contains both the diarylethene and this compound moieties and then polymerize this monomer.

Photo-switching Signaling Pathway

cluster_isomers Photochromic Isomers cluster_light Light Stimulus open_form Open Form (Colorless) closed_form Closed Form (Colored) open_form->closed_form Cyclization closed_form->open_form Cycloreversion uv_light UV Light uv_light->open_form vis_light Visible Light vis_light->closed_form

Caption: Reversible photo-switching mechanism of a diarylethene moiety.

Quantitative Data: Photochromic Properties (Representative)
PropertyValue
Absorption max (Open form)~280 nm
Absorption max (Closed form)~550 nm
Quantum Yield (Cyclization)0.4 - 0.6
Quantum Yield (Cycloreversion)0.01 - 0.1

Note: These values are typical for diarylethene-based photochromic materials and will vary depending on the specific molecular structure.

Drug Delivery Applications

This compound-based smart polymers are particularly promising for drug delivery applications due to their ability to respond to physiological triggers.

Application Notes: pH-Triggered Drug Release

The acidic environment of tumors or specific compartments within the gastrointestinal tract can be exploited to trigger drug release from pH-sensitive this compound-containing polymers. As the polymer swells or changes its conformation in response to a pH change, the encapsulated drug is released.

Workflow for pH-Triggered Drug Release

cluster_delivery Drug Delivery Process drug_loaded Drug-Loaded Polymer (Low pH, Collapsed) target_site Target Site (e.g., Tumor, pH < 7) drug_loaded->target_site swelling Polymer Swelling (pH Change) target_site->swelling drug_release Drug Release swelling->drug_release

Caption: Mechanism of pH-triggered drug release from a smart polymer.

Quantitative Data: Drug Release Profile

The release of a model drug (e.g., doxorubicin) from a pH-sensitive hydrogel can be quantified over time at different pH values.

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
15 ± 120 ± 3
412 ± 255 ± 5
820 ± 385 ± 6
1225 ± 495 ± 5

Note: This data is illustrative and represents a typical profile for pH-triggered drug release. The actual release kinetics will depend on the specific polymer, drug, and experimental conditions.

References

Protocol for endpoint detection using phenolphthalein in complexometric titrations

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Endpoint Detection in Complexometric Titrations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the principles and protocols for endpoint detection in complexometric titrations. It clarifies the role of appropriate indicators and explains why acid-base indicators, such as phenolphthalein, are unsuitable for this analytical technique. The focus is on the correct application of metallochromic indicators for the accurate quantification of metal ions.

Introduction: The Principle of Complexometric Titrations

Complexometric titration is a volumetric analysis technique used for the determination of metal ion concentrations. It relies on the formation of a stable, colored complex between the metal ion (analyte) and a chelating agent (titrant), most commonly ethylenediaminetetraacetic acid (EDTA).[1][2][3] The endpoint of the titration is signaled by a sharp change in the color of the solution, which is brought about by a specific type of indicator.

A critical requirement for a successful complexometric titration is the use of an indicator that responds to the change in the concentration of the metal ion (pM), not the pH of the solution.[4]

The Inappropriateness of this compound as an Indicator

This compound is a well-known acid-base indicator that changes color over a pH range of 8.2 to 10.0.[4] Its color transition from colorless in acidic/neutral solutions to pink in alkaline solutions is due to a change in its molecular structure in response to varying hydrogen ion concentrations.

However, this compound does not form complexes with metal ions and therefore cannot be used to signal the endpoint of a complexometric titration. The endpoint in these titrations is determined by the displacement of a metallochromic indicator from the metal ion by the chelating agent, a mechanism independent of pH changes in a well-buffered system.

Metallochromic Indicators: The Correct Choice for Complexometric Titrations

The appropriate indicators for complexometric titrations are metallochromic indicators. These are organic dyes that form a colored complex with the metal ion being titrated.

Mechanism of Action:

  • Initially, the indicator (In) is added to the metal ion solution (Mⁿ⁺), forming a stable, colored metal-indicator complex (MIn).

  • During the titration, the chelating agent (e.g., EDTA) is added. EDTA forms a more stable complex with the metal ion than the indicator does.

  • EDTA first reacts with the free metal ions in the solution.

  • At the endpoint, when all free metal ions have been complexed by EDTA, the EDTA displaces the indicator from the metal-indicator complex.

  • This releases the free indicator into the solution, which has a different color from the metal-indicator complex, thus signaling the endpoint.

A key requirement is that the metal-indicator complex must be less stable than the metal-EDTA complex to ensure a sharp and accurate endpoint. Common examples of metallochromic indicators include Eriochrome Black T (EBT), Murexide, and Calmagite.

Experimental Protocol: Determination of Magnesium Ion Concentration with EDTA using Eriochrome Black T

This protocol details a standard direct complexometric titration for the determination of magnesium ion concentration.

4.1 Materials and Reagents

Reagent/MaterialSpecification
Standard EDTA Solution0.01 M
Magnesium Ion SolutionUnknown Concentration
Buffer SolutionpH 10 (Ammonia-Ammonium Chloride)
Eriochrome Black T IndicatorSolid powder or solution
Distilled/Deionized Water
Burette, Pipette, Erlenmeyer FlasksGrade A volumetric glassware

4.2 Procedure

  • Preparation of the Analyte Solution: Pipette a known volume (e.g., 25.00 mL) of the magnesium ion solution into a 250 mL Erlenmeyer flask.

  • Dilution: Add approximately 75 mL of distilled water.

  • Buffering: Add 2 mL of the pH 10 buffer solution. This is crucial as the stability of the metal-EDTA complex is pH-dependent.

  • Indicator Addition: Add a small amount (a few crystals or 2-3 drops of solution) of the Eriochrome Black T indicator. The solution should turn a wine-red color, indicating the formation of the Mg-EBT complex.

  • Titration: Titrate the solution with the standard 0.01 M EDTA solution from a burette with constant swirling.

  • Endpoint Detection: The endpoint is reached when the color of the solution sharply changes from wine-red to a distinct blue. This blue color is characteristic of the free EBT indicator.

  • Recording: Record the volume of EDTA solution used.

  • Replicates: Repeat the titration at least two more times for accuracy and calculate the average volume of EDTA used.

4.3 Calculation of Metal Ion Concentration

The concentration of the magnesium ions can be calculated using the following formula:

M₁V₁ = M₂V₂

Where:

  • M₁ = Molarity of the EDTA solution

  • V₁ = Volume of the EDTA solution used (average)

  • M₂ = Molarity of the magnesium ion solution (unknown)

  • V₂ = Volume of the magnesium ion solution taken

Visual Representations

5.1 Signaling Pathway of a Metallochromic Indicator

G cluster_initial Initial State (Before Titration) cluster_titration During Titration cluster_endpoint Endpoint M Metal Ion (Mⁿ⁺) MIn Metal-Indicator Complex (Wine-Red) M->MIn In Indicator (In) In->MIn M_free Free Metal Ion (Mⁿ⁺) EDTA_add EDTA Added MEDTA Metal-EDTA Complex (More Stable) EDTA_add->MEDTA M_free->MEDTA MIn_break Metal-Indicator Complex (MIn) EDTA_final Final EDTA Drop In_free Free Indicator (Blue) EDTA_final->In_free MEDTA_final Metal-EDTA Complex EDTA_final->MEDTA_final MIn_break->In_free MIn_break->MEDTA_final

Caption: Chemical mechanism of a metallochromic indicator in complexometric titration.

5.2 Experimental Workflow for Complexometric Titration

G start Start prep_analyte Prepare Analyte: Known volume of metal ion solution start->prep_analyte dilute Dilute with Distilled Water prep_analyte->dilute buffer Add pH 10 Buffer dilute->buffer add_indicator Add Eriochrome Black T Indicator (Solution turns wine-red) buffer->add_indicator titrate Titrate with Standard EDTA Solution add_indicator->titrate endpoint Observe Endpoint: Sharp color change to blue titrate->endpoint record Record Volume of EDTA endpoint->record Color Change repeat Repeat Titration (2x) record->repeat repeat->titrate Next replicate calculate Calculate Metal Ion Concentration repeat->calculate end End calculate->end

Caption: Step-by-step workflow for a direct complexometric titration.

Conclusion

The accurate determination of metal ion concentrations via complexometric titration is critically dependent on the selection of an appropriate indicator. Metallochromic indicators, which respond to changes in metal ion concentration, are the correct choice for this application. Acid-base indicators like this compound are fundamentally unsuitable as their mechanism is based on pH changes. The protocol provided herein for the titration of magnesium with EDTA using Eriochrome Black T serves as a standard methodology that can be adapted for the analysis of various other metal ions.

References

Phenolphthalein as a Key Component in Universal Indicator Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolphthalein, a well-known acid-base indicator, is a crucial component in the formulation of universal indicator solutions. These solutions provide a broad-spectrum, visual estimation of the pH of a sample through a series of color changes. This capability is of significant utility in various research and development settings, including drug discovery and formulation, where precise pH control and monitoring are paramount. This compound's distinct and sharp color transition in the alkaline range complements other indicators to provide a comprehensive pH profile.

Principle of Operation

Universal indicators are mixtures of several different indicators, each of which changes color at a specific pH. The combination of these indicators results in a solution that displays a continuous range of colors over a wide pH scale, typically from pH 1 to 14. This compound's role is particularly significant in the higher pH range, exhibiting a clear transition from colorless to pink/fuchsia between pH 8.2 and 10.0.[1][2] This distinct change contributes to the violet and indigo hues observed in strongly alkaline solutions when mixed with other indicators like thymol blue.[3]

The color change of this compound is a result of a pH-dependent structural transformation. In acidic and neutral solutions, the molecule exists in a colorless lactone form. As the pH becomes alkaline, the lactone ring opens to form a quinoid structure with an extended conjugated system, which absorbs light in the visible spectrum, resulting in the characteristic pink color. At very high pH values (above 13), the pink color fades as the molecule is converted to a colorless carbinol form.

Data Presentation: pH Transition Ranges of Common Universal Indicator Components

The effectiveness of a universal indicator lies in the carefully selected combination of individual indicators that provide a seamless spectrum of color changes. The following table summarizes the quantitative data for the pH transition ranges and color changes of the common components found in many universal indicator formulations, including the widely used Yamada formulation.

IndicatorLow pH ColorTransition pH RangeHigh pH Color
Thymol Blue (first transition)Red1.2 – 2.8Yellow
Methyl OrangeRed3.1 – 4.4Yellow
Methyl RedRed4.2 – 6.2Yellow
Bromothymol BlueYellow6.0 – 7.6Blue
Thymol Blue (second transition)Yellow8.0 – 9.6Blue
This compound Colorless 8.2 – 10.0 Fuchsia/Pink
Alizarin YellowYellow10.1 – 12.4Red

Experimental Protocols

Protocol 1: Preparation of a Universal Indicator Solution (Yamada Formulation)

This protocol outlines the preparation of 1 liter of a full-range universal indicator solution.

Materials:

  • Thymol blue (0.025 g)

  • Methyl red (0.063 g)

  • Bromothymol blue (0.25 g)

  • This compound (0.5 g)[4]

  • Ethanol (95% or absolute), 500 mL[4]

  • Distilled or deionized water, 500 mL

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Beaker (1000 mL)

  • Graduated cylinders (500 mL)

  • Stirring rod

  • Storage bottle (1000 mL, labeled and amber-colored to protect from light)

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles and gloves. Handle ethanol in a well-ventilated area, away from open flames, as it is flammable.

  • Dissolving the Indicators: In a 1000 mL beaker, accurately weigh and combine the following solid indicators: 0.025 g of thymol blue, 0.063 g of methyl red, 0.25 g of bromothymol blue, and 0.5 g of this compound.

  • Solubilization in Ethanol: Add 500 mL of ethanol to the beaker containing the indicator mixture. Stir the solution with a stirring rod until all the indicators are completely dissolved.

  • Addition of Water: Slowly add 500 mL of distilled or deionized water to the ethanol-indicator solution while stirring.

  • pH Adjustment: The solution will likely be acidic (red/orange). To neutralize it, add 1 M NaOH solution dropwise while continuously stirring and monitoring the color. The target color is green, which indicates a neutral pH of 7.

  • Correction of Overshoot: If too much NaOH is added and the solution turns blue or violet, back-titrate by adding 1 M HCl solution dropwise until the green color is achieved.

  • Storage: Transfer the final green universal indicator solution to a labeled 1000 mL amber storage bottle and seal it tightly. Store at room temperature.

Protocol 2: Use of Universal Indicator in a Titration Experiment

This protocol describes the use of the prepared universal indicator solution to determine the endpoint of a strong acid-strong base titration.

Materials:

  • Universal indicator solution (prepared as in Protocol 1)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution of unknown concentration

  • Burette (50 mL)

  • Pipette (25 mL) and pipette bulb

  • Erlenmeyer flask (250 mL)

  • Burette clamp and stand

  • White tile or paper

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Preparation: Rinse the burette with a small amount of the NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

  • Analyte Preparation: Using a pipette, transfer a precise volume (e.g., 25 mL) of the HCl solution into an Erlenmeyer flask.

  • Indicator Addition: Add 3-5 drops of the universal indicator solution to the HCl in the flask. The solution should turn red, indicating a strongly acidic pH.

  • Titration: Place the flask on a white tile or paper under the burette to easily observe the color change. Slowly add the NaOH solution from the burette to the flask while constantly swirling the flask (or using a magnetic stirrer).

  • Observation of Color Changes: As the NaOH is added, the color of the solution in the flask will gradually change from red to orange and then to yellow as it approaches neutrality.

  • Endpoint Determination: The endpoint of the titration is reached when the addition of a single drop of NaOH causes the solution to turn green (neutral pH). Record the final burette reading.

  • Post-Endpoint Observation: Adding more NaOH will cause the solution to turn blue and then violet, indicating an alkaline pH.

  • Calculation: Calculate the volume of NaOH used and, knowing the concentration of the HCl, determine the concentration of the NaOH solution.

Mandatory Visualizations

Phenolphthalein_Color_Change cluster_acidic Acidic/Neutral (pH < 8.2) cluster_alkaline Alkaline (pH 8.2 - 10.0) Acidic This compound (Lactone Form) Colorless Alkaline This compound (Quinoid Form) Pink/Fuchsia Acidic->Alkaline + OH⁻ - H₂O Alkaline->Acidic + H⁺

Caption: pH-dependent structural and color change of this compound.

Universal_Indicator_Workflow cluster_prep Preparation of Universal Indicator cluster_app Application in Titration P1 Weigh and combine indicator solids: Thymol Blue, Methyl Red, Bromothymol Blue, this compound P2 Dissolve in Ethanol P1->P2 P3 Add Distilled Water P2->P3 P4 Adjust pH to 7 (Green) with NaOH/HCl P3->P4 A1 Add Universal Indicator to Acidic Analyte (Red) P4->A1 Use Prepared Indicator A2 Titrate with Base A1->A2 A3 Observe Color Change (Orange -> Yellow) A2->A3 A4 Endpoint at Green (Neutral) A3->A4

Caption: Experimental workflow for preparing and using a universal indicator.

Applications in Drug Development and Research

The use of universal indicators, containing this compound, extends to several areas within the pharmaceutical sciences:

  • Formulation Development: During the development of liquid dosage forms, such as syrups, suspensions, and solutions, maintaining a specific pH is critical for drug stability, solubility, and patient comfort. Universal indicators provide a rapid and cost-effective method for preliminary pH assessment.

  • In-Process Quality Control: In manufacturing processes, quick pH checks of buffer solutions, intermediates, and final products can be performed using universal indicator solutions or papers to ensure the process is within the specified pH range.

  • Cleaning Validation: Universal indicators can be used to test the rinse water from cleaned equipment to ensure that acidic or alkaline cleaning agents have been sufficiently removed.

  • Early-Stage Research: In academic and industrial research laboratories, universal indicators are valuable for a quick estimation of the pH of various biological and chemical solutions where a precise pH measurement from a meter is not immediately required.

While universal indicators provide a convenient and immediate semi-quantitative pH measurement, it is crucial to note that for regulatory submissions and final product quality control in the pharmaceutical industry, potentiometric pH meters that are properly calibrated are the required standard for accurate and precise pH determination. Universal indicators serve as a valuable supplementary tool for rapid, in-process checks.

References

Application Notes and Protocols: Development of Phenolphthalein-Based Separation Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, fabrication, and characterization of phenolphthalein-based separation membranes. The unique "cardo" (looped) structure of this compound imparts rigidity and enhanced thermal and chemical stability to polymers, making them excellent candidates for advanced separation applications in gas separation, organic solvent nanofiltration, and water purification.

Introduction to this compound-Based Polymers

This compound, a common pH indicator, possesses a bulky, non-planar structure that, when incorporated into a polymer backbone, disrupts chain packing and increases the fractional free volume. This characteristic is highly desirable for membrane-based separations as it can enhance permeability without significantly compromising selectivity. Polymers such as poly(arylene ether sulfone)s and polyimides are frequently synthesized with this compound-containing monomers to leverage these properties. The resulting "cardo" polymers exhibit high thermal stability, good solubility in common organic solvents, and excellent mechanical properties.[1][2]

Key Applications and Performance Data

This compound-based membranes have demonstrated significant potential in several critical separation processes. The following tables summarize the performance of various this compound-based membranes for gas separation, organic solvent nanofiltration, and adsorptive water treatment.

Gas Separation Performance

The bulky nature of this compound-containing polymers makes them particularly effective for separating gases like CO2 from CH4 or N2. The increased free volume facilitates the transport of smaller, more condensable gases.

Membrane MaterialGas PairPermeability (Barrer)SelectivityReference
This compound-based cross-linked PIM Polyimide (75 mol% DDA)CO21366.3CO2/N2: 20[3]
This compound-based cross-linked PIM Polyimide (75 mol% DDA)CO21366.3CO2/CH4: 14.5[3]
6FDA-MPP-400 (thermally cross-linked)CO2193.8CO2/CH4: 39.2[1]
BTDA-FPP-425 (thermally cross-linked)--CO2/CH4: 37.68
Cardo-type Polyimide (PI) Hollow FiberO2/N2-5.7
Cardo-type Polyimide (PI) Hollow FiberCO2/CH4-36.0
Cardo Polyimide (PI-BT-COOMe)--CO2/N2: 52

Note: Permeability is often reported in Barrer, where 1 Barrer = 10^-10 cm^3 (STP)·cm / (cm^2·s·cmHg).

Organic Solvent Nanofiltration (OSN) Performance

The chemical resistance of this compound-based polymers allows for their use in aggressive organic solvents, a key requirement for applications in the pharmaceutical and petrochemical industries.

Membrane MaterialSolventPermeance (L m⁻² h⁻¹ bar⁻¹)Rejection (%)SoluteReference
TpPa/PI OSN MembraneMethanol14.05--
TpPa/PI OSN MembraneEthanol8.1996.2Fast Green FCF
TpPa/PI OSN Membranen-Hexane10.2--

Note: Permeance is a measure of the flux normalized by the pressure driving force.

Adsorptive Membranes for Water Treatment

This compound-based polymers can be functionalized to create adsorptive membranes for the removal of contaminants from water. The high surface area and porous structure of these membranes facilitate rapid and efficient capture of target molecules.

Membrane MaterialContaminantAdsorption CapacityHydraulic Permeability (L m⁻² h⁻¹ bar⁻¹)Reference
Reactive PPH-based Polymer (SVIPS)Cu²⁺0.9 mmol g⁻¹3400 - 13,500

Experimental Protocols

The following sections provide detailed protocols for the synthesis of a this compound-based polymer and the fabrication of a separation membrane.

Protocol for Synthesis of this compound-Based Poly(arylene ether sulfone) (PES-COOH)

This protocol describes the synthesis of a hydrophilicity-controlled poly(arylene ether sulfone) copolymer containing this compound-based carboxylic acid groups.

Materials:

  • 4,4′-Dichlorodiphenyl sulfone (DCDPS)

  • 2-[bis(4-hydroxyphenyl)methyl]benzoic acid (PPH-COOH)

  • Bisphenol A (BPA)

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add DCDPS, PPH-COOH, BPA, and K₂CO₃. The molar ratio of PPH-COOH to BPA can be varied to control the hydrophilicity of the final polymer.

  • Add NMP and toluene to the flask to act as the solvent and azeotropic agent, respectively.

  • Heat the reaction mixture to 140°C and maintain for 4 hours to dehydrate the system by removing the water-toluene azeotrope.

  • After dehydration, remove the Dean-Stark trap and increase the temperature to 180°C.

  • Maintain the reaction at 180°C for 8 hours under a nitrogen atmosphere.

  • Cool the viscous polymer solution to room temperature.

  • Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.

  • Filter the resulting fibrous polymer and wash thoroughly with deionized water and then methanol to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Protocol for Fabrication of a Flat Sheet Membrane via Phase Inversion

This protocol details the fabrication of a porous membrane from the synthesized this compound-based polymer using the non-solvent induced phase separation (NIPS) method.

Materials:

  • Synthesized this compound-based polymer (e.g., PES-COOH)

  • N-Methyl-2-pyrrolidone (NMP) as the solvent

  • Deionized water as the non-solvent (coagulation bath)

Procedure:

  • Prepare a casting solution by dissolving a specific weight percentage of the dried polymer (e.g., 15-20 wt%) in NMP. Stir the mixture at 60°C until a homogeneous solution is obtained.

  • Allow the solution to stand for several hours to remove any air bubbles.

  • Cast the polymer solution onto a clean, dry glass plate using a casting knife with a specific gate height (e.g., 200 µm) to create a thin film of uniform thickness.

  • Immediately immerse the glass plate with the cast film into a coagulation bath of deionized water at room temperature.

  • The polymer will precipitate, forming a solid membrane sheet. This process is known as phase inversion.

  • Keep the membrane in the coagulation bath for at least 24 hours to ensure complete removal of the residual solvent.

  • Carefully peel the membrane from the glass plate.

  • Store the membrane in deionized water until further use to prevent pore collapse.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes in the development of this compound-based separation membranes.

Polymer_Synthesis Monomers Monomers (e.g., DCDPS, PPH-COOH, BPA) ReactionVessel Reaction Vessel (Three-necked flask) Monomers->ReactionVessel Solvent Solvent & Catalyst (NMP, K2CO3, Toluene) Solvent->ReactionVessel Polymerization Polycondensation (180°C, 8h) ReactionVessel->Polymerization Heating Precipitation Precipitation (in Methanol) Polymerization->Precipitation Cooling WashingDrying Washing & Drying (Water, Methanol, Vacuum Oven) Precipitation->WashingDrying FinalPolymer This compound-Based Polymer Powder WashingDrying->FinalPolymer

Caption: Workflow for the synthesis of a this compound-based polymer.

Membrane_Fabrication Polymer Polymer Powder CastingSolution Casting Solution (15-20 wt% polymer in NMP) Polymer->CastingSolution Solvent Solvent (NMP) Solvent->CastingSolution Casting Film Casting (on glass plate) CastingSolution->Casting Degassing Coagulation Phase Inversion (in Water Bath) Casting->Coagulation Membrane Porous Membrane Sheet Coagulation->Membrane Solvent Exchange

Caption: Process of membrane fabrication via phase inversion.

Separation_Application cluster_feed Feed Stream cluster_permeate Permeate cluster_retentate Retentate Feed Mixture (e.g., CO2/CH4, Solute in Solvent) MembraneModule Membrane Module Feed->MembraneModule Pressure Gradient Permeate Separated Component 1 (e.g., CO2, Solvent) MembraneModule->Permeate Passes Through Retentate Separated Component 2 (e.g., CH4, Solute) MembraneModule->Retentate Retained

Caption: General principle of membrane-based separation.

References

Application Notes and Protocols: Utilizing Phenolphthalein Derivatives in Photosensitive Analytical Tools

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolphthalein, a well-known acid-base indicator, has been ingeniously repurposed and structurally modified to create a new generation of photosensitive analytical tools. These derivatives leverage changes in their electronic and structural properties upon interaction with analytes or light stimuli to produce observable signals, primarily colorimetric and fluorescent changes. This document provides detailed application notes and experimental protocols for the use of these advanced chemical sensors in various analytical applications, including the detection of metal ions, anions, and biological thiols, with a forward look towards their potential in drug delivery systems.

The core principle behind many of these sensors is the modulation of key photochemical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and the isomerization of functional groups like C=N bonds.[1] Binding of an analyte can disrupt these processes, leading to a "turn-on" or "turn-off" of fluorescence or a distinct color change.

Applications in Analyte Detection

This compound derivatives have been successfully developed as chemosensors for a variety of analytes. Their utility stems from the ability to introduce specific recognition moieties onto the this compound scaffold, which can selectively bind to target molecules.

Detection of Metal Ions

Metal ions play crucial roles in biological and environmental systems. This compound-based fluorescent probes have demonstrated high sensitivity and selectivity for various metal ions.

a. Aluminum (Al³⁺)

A Schiff base derivative of this compound, 3,3-bis(4-hydroxy-3-((E)-((4-hydroxyphenyl)imino)methyl) phenyl)isobenzofuran-1(3H)-one (HMBP), has been designed as a "turn-on" fluorescent sensor for Al³⁺.[1] The sensing mechanism is attributed to the blocking of PET and C=N isomerization upon complexation with Al³⁺, leading to a significant enhancement in fluorescence.[1]

b. Zinc (Zn²⁺) and Aluminum (Al³⁺) Dual Detection

A flexible this compound-based probe, N,N-(3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(6-hydroxy-3,1-phenylene) bis(3-methyl-1H-pyrazole-5-carbohydrazide) (PHP), acts as a "turn-on" dual chemosensor for both Zn²⁺ and Al³⁺.[2] The coordination of these metal ions with the probe inhibits PET and Excited-State Intramolecular Proton Transfer (ESIPT) processes, resulting in chelation-enhanced fluorescence (CHEF).[2]

Quantitative Data for Metal Ion Probes

Probe NameAnalyteDetection Limit (LOD)Binding Constant (K)Stoichiometry (Probe:Ion)Reference
HMBPAl³⁺0.113 µM1.21 x 10⁸ M⁻¹1:2
PASBAl³⁺5.86 nM-1:2
PHPAl³⁺38.0 nM1.18 x 10⁶ M⁻¹-
PHPZn²⁺43.0 nM3.5 x 10⁵ M⁻¹-
Detection of Anions

The detection of anions is of great importance in biological and environmental monitoring. This compound derivatives have been adapted for this purpose through clever design strategies.

a. Pyrophosphate (PPi)

A this compound appended Schiff base (PASB) has been utilized for the detection of pyrophosphate (PPi) via an Al³⁺ displacement approach. An "in situ" formed PASB-Al³⁺ complex is highly fluorescent. The addition of PPi selectively displaces Al³⁺ from the complex, leading to a quenching of the fluorescence. This creates an "Off-On-Off" sensing system for the sequential detection of Al³⁺ and PPi.

Quantitative Data for Anion Probes

Probe NameAnalyteDetection Limit (LOD)Sensing StrategyReference
PASB-Al³⁺PPi26 nM"Off-On-Off" Metal Displacement
Detection of Biological Thiols

Thiols are crucial in various biological processes, and their detection is important for understanding cellular redox states and disease diagnostics.

a. Thiophenol (PhSH)

A this compound derivative bearing a dinitrobenzene group acts as a colorimetric chemodosimeter for thiophenol. The reaction of thiophenol with the probe cleaves the dinitrobenzene group, releasing the this compound molecule. In a basic solution, this results in a distinct color change from colorless to pink, allowing for naked-eye detection. This system can also be used to construct a molecular AND logic gate.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol is a general method for synthesizing this compound derivatives by reacting phthalic anhydride with substituted phenols.

Materials:

  • Phthalic anhydride

  • Substituted phenol (e.g., 2,5-dimethylphenol)

  • Methanesulfonic acid

  • Methanol

  • Water

Procedure:

  • In a test tube, combine phthalic anhydride (1 equivalent), the desired substituted phenol (1.6 equivalents), and methanesulfonic acid.

  • Heat the mixture at 90 °C for 5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Purify the product by recrystallization from a methanol-water solution.

  • Collect the purified product by filtration and dry under vacuum.

Protocol 2: General Procedure for Metal Ion Detection using UV-Vis and Fluorescence Spectroscopy

Preparation of Solutions:

  • Probe Stock Solution: Prepare a stock solution of the this compound derivative in an appropriate solvent (e.g., DMF or C₂H₅OH-HEPES buffer).

  • Analyte Stock Solution: Prepare a stock solution of the metal salt (e.g., AlCl₃, ZnCl₂) in deionized water.

  • Working Solutions: Prepare working solutions of the probe and analyte by diluting the stock solutions to the desired concentrations for titration experiments.

UV-Vis Titration:

  • Place a solution of the probe in a quartz cuvette.

  • Record the initial UV-Vis absorption spectrum.

  • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

  • After each addition, mix thoroughly and record the UV-Vis spectrum.

  • Continue this process until the spectral changes are saturated.

  • Plot the absorbance at the wavelength of maximum change against the metal ion concentration.

Fluorescence Titration:

  • Place a solution of the probe in a fluorescence cuvette.

  • Set the excitation wavelength and record the initial fluorescence emission spectrum.

  • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

  • After each addition, mix well and record the fluorescence emission spectrum.

  • Continue until the fluorescence intensity reaches a plateau.

  • Plot the fluorescence intensity at the emission maximum against the metal ion concentration.

Determination of Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve at low analyte concentrations.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Thiophenol Detection and Molecular Logic Gate

The detection of thiophenol using the dinitrobenzene-functionalized this compound derivative operates as a chemodosimeter, where an irreversible chemical reaction leads to a detectable signal. This system can be elegantly represented as an AND molecular logic gate.

G cluster_probe Probe State cluster_logic Logic Gate cluster_output Output Input1 Thiophenol (PhSH) LogicGate AND Input1->LogicGate Input2 Base (OH⁻) Input2->LogicGate Probe_Inactive Probe 1 (Colorless) Probe_Active This compound (Pink) Output Color Change Probe_Active->Output LogicGate->Probe_Active

Caption: AND logic gate for thiophenol detection.

Experimental Workflow for Metal Ion Sensing

The general workflow for detecting a metal ion using a this compound-based fluorescent probe involves several key steps from probe synthesis to data analysis.

G start Start synthesis Synthesize This compound Derivative Probe start->synthesis characterization Characterize Probe (NMR, MS, etc.) synthesis->characterization stock_prep Prepare Probe and Analyte Stock Solutions characterization->stock_prep titration Perform Spectroscopic Titration (UV-Vis/Fluorescence) stock_prep->titration data_analysis Analyze Data (LOD, Binding Constant) titration->data_analysis application Apply to Real Samples (e.g., Water, Cells) data_analysis->application end End application->end

Caption: General experimental workflow for metal ion detection.

Applications in Drug Development

The photoswitchable nature of certain molecular scaffolds similar to this compound, such as spiropyrans, opens up possibilities for their use in light-triggered drug delivery systems. The principle involves a reversible isomerization between two forms with different properties upon exposure to specific wavelengths of light.

Photoswitchable Drug Release Mechanism

In a potential drug delivery system, a drug molecule could be encapsulated within a nanoparticle or liposome that incorporates a photoswitchable this compound-like derivative. Upon irradiation with a specific wavelength of light (e.g., UV), the derivative isomerizes, leading to a change in its polarity or conformation. This change can destabilize the carrier, triggering the release of the encapsulated drug at a targeted site. A second wavelength of light (e.g., visible) can then be used to reverse the isomerization, stopping the drug release.

G cluster_carrier Drug Carrier cluster_stimuli Light Stimuli Carrier_Stable Stable Carrier (Drug Encapsulated) Non-polar form Carrier_Unstable Unstable Carrier (Drug Released) Polar form Carrier_Stable->Carrier_Unstable Isomerization Carrier_Unstable->Carrier_Stable Reverse Isomerization UV_Light UV Light UV_Light->Carrier_Stable Visible_Light Visible Light Visible_Light->Carrier_Unstable

References

Troubleshooting & Optimization

Technical Support Center: Phenolphthalein Indicator Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering premature fading of phenolphthalein indicator in their experiments.

Troubleshooting Guide: Premature this compound Fading

Issue: The pink color of the this compound indicator fades prematurely or disappears during a titration, leading to an inaccurate endpoint determination.

Potential Cause Recommended Action Chemical Rationale
Excessively High pH - Avoid using highly concentrated alkaline solutions (pH > 12) where possible.- If high pH is necessary, perform the titration quickly and read the endpoint promptly.- Consider reverse titration: adding the acid from the burette to the base in the flask.In strongly basic solutions (pH > 12), the pink dianion of this compound is slowly converted to a colorless carbinol form (In(OH)³⁻), causing the color to fade.[1]
Slow Titration Technique - Add the titrant more rapidly at the beginning of the titration and slow down as the endpoint is approached.- Ensure efficient mixing or stirring throughout the titration to avoid localized areas of high pH.Prolonged exposure to high pH increases the conversion of the colored form of this compound to its colorless form.
Exposure to Atmospheric Carbon Dioxide - Use freshly boiled and cooled deionized water to prepare solutions to minimize dissolved CO₂.- Keep the titration flask loosely covered during the experiment.Carbon dioxide from the atmosphere can dissolve in the solution, forming carbonic acid. This weak acid can neutralize the excess base, causing a localized drop in pH and a return to the colorless form of the indicator.
Indicator Concentration - Use the minimum number of drops of this compound solution required to see a distinct color change (typically 2-3 drops).While not a direct cause of fading, using an excessive amount of indicator can slightly alter the pH at the equivalence point.
Temperature Effects - Perform titrations at a consistent, controlled room temperature.The rate of the fading reaction is temperature-dependent. Higher temperatures can accelerate the conversion of this compound to its colorless form.

Frequently Asked Questions (FAQs)

Q1: Why does the pink color of this compound fade in a strongly basic solution?

A1: The fading of this compound in a solution with a pH above 12 is a chemical process. The familiar pink color is due to the doubly deprotonated, quinoid form of the molecule. In the presence of a high concentration of hydroxide ions (OH⁻), this structure undergoes a slow reaction to form a colorless carbinol (tri-anionic) species. This structural change disrupts the conjugated system responsible for the pink color, leading to a colorless solution.[1]

Q2: At what pH does this compound start to fade?

A2: The fading becomes noticeable at a pH of approximately 12 and is more rapid at higher pH values. The typical working range for this compound, where it exhibits a stable pink color, is between pH 8.2 and 10.0.

Q3: Can I do anything to make my this compound indicator solution more stable?

A3: While there are no widely documented "stabilized" formulations, you can ensure the longevity and effectiveness of your indicator solution by:

  • Storing it in a well-sealed, amber glass bottle to protect it from light and atmospheric carbon dioxide.[2]

  • Keeping it in a cool, dark place.[2]

  • Preparing fresh solutions periodically, especially if you observe any degradation.

Q4: Are there alternative indicators I can use for titrations in high pH ranges?

A4: Yes, if you are working with very strong bases where this compound fading is a persistent issue, you might consider other indicators with a higher pH transition range. Some alternatives include:

  • Thymolphthalein: Colorless to blue transition in the pH range of 9.3 – 10.5.

  • Alizarin Yellow R: Yellow to red transition in the pH range of 10.0 – 12.0.

Q5: The pink color at my endpoint disappeared after a few minutes. Is my titration result still valid?

A5: If the faint pink color persisted for at least 30 to 60 seconds upon swirling before disappearing, your endpoint reading is generally considered accurate. The subsequent fading is likely due to the slow chemical reaction in the presence of excess hydroxide ions or the absorption of atmospheric carbon dioxide. However, if the color disappears almost immediately, you have likely not reached the true endpoint.

Data Presentation

The rate of this compound fading is dependent on the concentration of both this compound and hydroxide ions. The reaction can be treated as pseudo-first-order with respect to this compound when the hydroxide ion concentration is in large excess. The following table illustrates the change in this compound concentration over time in a strongly basic solution.

Table 1: Fading of this compound in a 0.61 M NaOH Solution

Time (seconds)This compound Concentration (M)
0.00.0050
10.50.0045
22.30.0040
35.70.0035
51.10.0030
69.30.0025
91.60.0020
120.40.0015
160.90.0010
230.30.00050
299.60.00025
350.70.00015
391.20.00010

Experimental Protocols

Protocol 1: Preparation of 1% this compound Indicator Solution

This is a standard protocol for preparing a commonly used concentration of this compound indicator.

Materials:

  • This compound powder

  • 95% Ethanol

  • Distilled water

  • 100 mL volumetric flask

  • Weighing balance

  • Funnel

  • Dropper bottle for storage

Procedure:

  • Weigh out 1.0 gram of this compound powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of 95% ethanol to the flask.

  • Swirl the flask gently until the this compound powder is completely dissolved.

  • Once dissolved, add more 95% ethanol to bring the volume to the 100 mL mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a labeled dropper bottle for use.

  • Store in a cool, dark place.

Protocol 2: Titration of a Strong Acid with a Strong Base using this compound

Materials:

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Strong acid solution of unknown concentration (e.g., HCl)

  • 1% this compound indicator solution

  • Burette, pipette, and Erlenmeyer flask

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Rinse the burette with a small amount of the strong base solution and then fill it. Record the initial volume.

  • Pipette a known volume of the strong acid solution into an Erlenmeyer flask.

  • Add 2-3 drops of this compound indicator solution to the acid in the flask. The solution should be colorless.

  • Begin adding the base from the burette to the flask while continuously swirling the flask or using a magnetic stirrer.

  • As the endpoint approaches, the pink color will start to appear and then disappear more slowly upon swirling.

  • Add the base drop by drop until the first appearance of a faint but persistent pink color that lasts for at least 30 seconds.

  • Record the final volume of the base in the burette.

  • Calculate the concentration of the acid using the titration formula: M₁V₁ = M₂V₂.

Visualizations

Phenolphthalein_pH_Transitions cluster_acidic Acidic to Neutral (pH < 8.2) cluster_basic Basic (pH 8.2 - 12) cluster_strongly_basic Strongly Basic (pH > 12) H2In H₂In (Colorless) Lactone Form In2 In²⁻ (Pink) Quinoid Form H2In->In2 + 2OH⁻ (Fast) In2->H2In + 2H⁺ InOH3 In(OH)³⁻ (Colorless) Carbinol Form In2->InOH3 + OH⁻ (Slow Fading) InOH3->In2 - OH⁻ Troubleshooting_Workflow Start Indicator Fades Prematurely Check_pH Is the pH of the solution > 12? Start->Check_pH Check_Technique Is the titration technique slow? Check_pH->Check_Technique No Solution_High_pH Action: Titrate quickly, consider reverse titration, or use an alternative indicator. Check_pH->Solution_High_pH Yes Check_CO2 Is there significant exposure to air? Check_Technique->Check_CO2 No Solution_Technique Action: Increase titration speed (initially) and ensure vigorous mixing. Check_Technique->Solution_Technique Yes Solution_CO2 Action: Use CO₂-free water and cover the flask. Check_CO2->Solution_CO2 Yes End Fading Minimized Check_CO2->End No Solution_High_pH->End Solution_Technique->End Solution_CO2->End

References

Troubleshooting atypical endpoint colors with phenolphthalein

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering atypical endpoint colors during titrations with phenolphthalein.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected endpoint color with this compound?

A: In a standard acid-base titration, the this compound indicator changes from colorless in acidic or neutral solutions to a pink or fuchsia color in a basic solution.[1][2][3] The ideal endpoint is the first appearance of a persistent, faint pink color that lasts for at least 30 seconds.[4][5]

Q2: My endpoint was orange or red. What does this mean?

A: An orange or red color can indicate a few different scenarios. In extremely strong acidic conditions, such as in the presence of concentrated sulfuric acid (pH < 0), this compound can appear orange-red. However, in a typical titration, a dark pink or red color usually signifies that you have significantly overshot the endpoint, adding too much titrant.

Q3: The pink color at the endpoint faded and became colorless again. Why did this happen?

A: This is a known characteristic of this compound in strongly basic solutions. At a very high pH (typically above 10.0 and becoming completely colorless above pH 13), the pink this compound molecule undergoes a further structural change that results in a colorless form. This fading reaction can be slow.

Q4: I am observing a yellow or brown endpoint instead of pink or colorless. What is the cause?

A: A yellow or brown endpoint is atypical and usually points to an issue with the experimental setup. Potential causes include:

  • Contamination: The titrant or the analyte solution may be contaminated. For example, contamination in a sodium hydroxide titrant has been reported to cause a yellow/brown endpoint.

  • Indicator Degradation: The this compound indicator solution itself may have degraded over time or been exposed to contaminants. It is recommended to use fresh indicator solutions.

  • High Temperature: While less common, high reaction temperatures could potentially influence the endpoint color.

Q5: The color change is very gradual, not a sharp endpoint. How can I fix this?

A: A gradual color change makes it difficult to determine the precise endpoint. This issue often arises when the chosen indicator is not suitable for the specific acid-base titration being performed (e.g., titrating a weak acid with a weak base). The steepness of the pH change at the equivalence point is critical. For titrations with a less sharp pH curve, this compound may not be the ideal indicator. Ensure you are titrating a strong acid with a strong base, or a weak acid with a strong base, for which this compound is generally suitable.

Q6: I don't see any color change at all. What went wrong?

A: The complete absence of a color change is typically due to one of the following:

  • Indicator was not added: This is a common and simple oversight.

  • Incorrect pH range: The pH of the solution may not have reached the transition range of this compound (pH 8.2-10). This can happen if insufficient titrant is added or if the concentrations of the acid and base are mismatched.

  • Wrong substances: Ensure you are using the correct titrant and analyte for the expected reaction.

Data Presentation

This compound Color Across pH Ranges

The following table summarizes the different forms and corresponding colors of this compound in aqueous solutions at various pH levels.

Species FormpH RangeConditionObserved Color
H₃In⁺< 0Strongly AcidicOrange
H₂In0 - 8.2Acidic or NeutralColorless
In²⁻8.2 - 10.0BasicPink / Fuchsia
In(OH)³⁻> 10.0Strongly BasicColorless

Data compiled from multiple sources.

Experimental Protocols

Standard Protocol for Acid-Base Titration

This protocol outlines the standard procedure for titrating an acid of unknown concentration with a standardized base solution using this compound.

Materials:

  • Buret, 50 mL

  • Buret stand and clamp

  • Volumetric pipette, 25 mL

  • Pipette bulb

  • Erlenmeyer flask, 250 mL

  • Standardized sodium hydroxide (NaOH) solution (~0.1 M)

  • Acid solution of unknown concentration (e.g., HCl)

  • This compound indicator solution (1% in 50% ethanol/water)

  • Deionized water

  • White paper or tile

Procedure:

  • Prepare the Buret: Rinse the buret with a small amount of the standardized NaOH solution and discard the rinsing. Fill the buret with the NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume to two decimal places.

  • Prepare the Analyte: Use a volumetric pipette to transfer a precise volume (e.g., 25.00 mL) of the acid solution into a clean Erlenmeyer flask.

  • Add Indicator: Add 2-3 drops of this compound indicator solution to the acid in the flask. The solution should remain colorless.

  • Position the Flask: Place the Erlenmeyer flask on a piece of white paper under the buret. This will make the color change at the endpoint more visible.

  • Titrate: Slowly add the NaOH solution from the buret to the flask while continuously swirling the flask to ensure mixing.

  • Approach the Endpoint: As the endpoint nears, the pink color will begin to persist for longer where the drops of base enter the solution. Slow the addition of titrant to a drop-by-drop rate.

  • Determine the Endpoint: The endpoint is reached when the addition of a single drop of NaOH solution causes a faint pink color that persists for at least 30 seconds.

  • Record Data: Record the final volume of the NaOH solution in the buret.

  • Calculate: Subtract the initial volume from the final volume to determine the volume of NaOH used. Use this volume and the known molarity of the NaOH to calculate the concentration of the acid.

  • Repeat: Perform additional trials for accuracy.

Visualizations

This compound's Structural Transformation with pH

G cluster_acidic Strongly Acidic (pH < 0) cluster_neutral Acidic / Neutral (pH 0-8.2) cluster_basic Basic (pH 8.2-10.0) cluster_strong_basic Strongly Basic (pH > 10.0) node_H3In H₃In⁺ (Orange) node_H2In H₂In (Colorless Lactone Form) node_H3In->node_H2In + OH⁻ node_H2In->node_H3In + H⁺ node_In2 In²⁻ (Pink Quinoid Form) node_H2In->node_In2 + 2OH⁻ node_In2->node_H2In + 2H⁺ node_InOH3 In(OH)³⁻ (Colorless) node_In2->node_InOH3 + OH⁻ (slow)

Caption: pH-dependent forms of this compound.

Troubleshooting Workflow for Atypical Endpoints

G start Atypical Endpoint Color Observed q_color What is the color? start->q_color color_faded Pink Faded to Colorless q_color->color_faded Faded Pink color_dark_red Dark Red / Purple q_color->color_dark_red Dark Red color_yellow Yellow / Brown / Orange q_color->color_yellow Yellow/Brown color_none No Color Change q_color->color_none None check_ph Check if pH > 10 (Strongly Basic Solution) color_faded->check_ph res_fading Result: Normal behavior of This compound at high pH. check_ph->res_fading Yes res_overshot Result: Endpoint overshot. Refine titration technique. color_dark_red->res_overshot check_reagents Check for reagent contamination or indicator degradation. Check for very strong acid (pH < 0). color_yellow->check_reagents res_contamination Action: Prepare fresh solutions. Use high-purity reagents. check_reagents->res_contamination Contamination likely check_indicator Was indicator added? Is pH in 8.2-10 range? color_none->check_indicator res_no_indicator Action: Add indicator. Continue titration to reach endpoint pH. check_indicator->res_no_indicator No/Incorrect

Caption: Logic diagram for diagnosing endpoint color issues.

References

Optimizing phenolphthalein concentration for sharp endpoint detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing phenolphthalein concentration for sharp and accurate endpoint detection in acid-base titrations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for a typical acid-base titration?

A1: For most standard titrations, a this compound concentration of 0.1% to 0.5% w/v in an ethanol-water solution is recommended.[1][2][3] A 1% solution is also commonly used, but for titrations involving very dilute acids, a lower concentration like 0.1% is preferable to minimize potential interference from the indicator itself.[4][5]

Q2: Why is my this compound endpoint color fading or disappearing?

A2: The faint pink color of the endpoint can disappear due to the absorption of atmospheric carbon dioxide (CO2) into the slightly basic solution. Dissolved CO2 forms carbonic acid, which lowers the pH of the solution, causing the this compound to revert to its colorless form. This is more noticeable in titrations with weak bases or when the endpoint is a faint pink. To mitigate this, the titration should be read at the first persistent faint pink color that lasts for about 30 seconds.

Q3: Can using too much this compound indicator affect my titration results?

A3: Yes, adding an excessive amount of this compound can affect the accuracy of your titration. This compound itself is a weak acid, so adding too much can alter the pH of the analyte solution, leading to a slight error in the titrant volume required to reach the endpoint. Typically, 2-3 drops of the indicator solution are sufficient for a standard titration.

Q4: What is the pH range for this compound's color change?

A4: this compound exhibits a distinct color change from colorless to pink in the pH range of approximately 8.2 to 10.0. It is colorless in acidic and neutral solutions and turns pink in basic solutions. At a very high pH (above 13), it becomes colorless again.

Q5: My this compound solution is not dissolving properly. What should I do?

A5: this compound is not very soluble in water but dissolves well in ethanol. To prepare the solution, first, dissolve the this compound powder in ethanol (95% or absolute) and then add distilled water to the final volume. Gentle warming can aid dissolution, but ensure the solution cools to room temperature before use.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Faint or Indistinct Endpoint - Indicator concentration is too low.- The analyte or titrant is very dilute.- Prepare a fresh indicator solution at a slightly higher concentration (e.g., 0.5% instead of 0.1%).- Add one or two additional drops of the indicator.- Place a white background under the titration flask to improve visibility.
Endpoint Color Fades Quickly - Absorption of atmospheric CO2.- Titrating a weak acid with a weak base.- Record the endpoint as the first persistent pink color that lasts for at least 30 seconds.- Gently swirl the flask during titration to minimize CO2 absorption.- Consider using a different indicator with a pH range closer to the expected equivalence point for weak acid-weak base titrations.
Overshooting the Endpoint - Titrant added too quickly near the endpoint.- Indicator concentration is too high, causing a very intense color change that masks the true endpoint.- Add the titrant drop by drop when you are close to the endpoint.- Use a lower concentration of this compound (e.g., 0.1%).- Aim for a faint, persistent pink color rather than a dark magenta.
No Color Change Observed - The solution is still acidic (pH < 8.2).- The indicator was not added.- The indicator solution has degraded.- Continue adding the titrant until the endpoint is reached.- Double-check that the indicator was added to the analyte.- Prepare a fresh this compound solution. Store the solution in a labeled, sealed bottle away from light.

Experimental Protocols

Preparation of this compound Indicator Solutions

1. Preparation of 0.5% w/v this compound Solution:

  • Materials:

    • This compound powder (0.5 g)

    • Ethanol (95% or absolute), 50 mL

    • Distilled water

    • 100 mL volumetric flask

    • Weighing balance

    • Funnel

  • Procedure:

    • Weigh out 0.5 g of this compound powder using a balance.

    • Transfer the powder to a 100 mL volumetric flask using a funnel.

    • Add approximately 50 mL of ethanol to the flask.

    • Swirl the flask gently to dissolve the this compound powder completely.

    • Once dissolved, add distilled water to the 100 mL mark.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • Transfer the solution to a labeled dropper bottle for use.

2. Preparation of 1% w/v this compound Solution:

  • Materials:

    • This compound powder (1.0 g)

    • Ethanol (95% or absolute), 50 mL

    • Distilled water, 50 mL

    • 100 mL beaker or flask

    • Weighing balance

  • Procedure:

    • Weigh out 1.0 g of this compound powder.

    • Dissolve the powder in 50 mL of ethanol in a beaker or flask.

    • Add 50 mL of distilled water to the solution and stir until mixed.

    • Transfer to a labeled storage bottle.

Standard Acid-Base Titration Protocol
  • Rinse a clean burette with a small amount of the titrant (the solution of known concentration) and then fill the burette with the titrant. Record the initial volume.

  • Pipette a known volume of the analyte (the solution of unknown concentration) into a clean Erlenmeyer flask.

  • Add 2-3 drops of the prepared this compound indicator solution to the analyte in the flask. The solution should be colorless if the analyte is acidic or neutral.

  • Place the Erlenmeyer flask on a white surface to easily observe the color change.

  • Slowly add the titrant from the burette to the analyte while continuously swirling the flask.

  • As the endpoint is approached, the pink color will start to appear and persist for longer periods. Add the titrant dropwise at this stage.

  • The endpoint is reached when the first faint pink color persists for at least 30 seconds after swirling.

  • Record the final volume from the burette.

  • Calculate the concentration of the analyte using the titration formula: M₁V₁ = M₂V₂.

Visual Guides

TroubleshootingFlow start Titration Issue issue1 Faint/Indistinct Endpoint start->issue1 issue2 Endpoint Fades Quickly start->issue2 issue3 Overshooting Endpoint start->issue3 issue4 No Color Change start->issue4 solution1 Increase indicator conc. or add more drops issue1->solution1 sub_issue2 Cause: CO2 Absorption? issue2->sub_issue2 sub_issue3 Action: Titrant Addition Speed? issue3->sub_issue3 solution4 Check if indicator was added / Prepare fresh issue4->solution4 solution2a Read first persistent pink (30s) sub_issue2->solution2a Yes solution2b Minimize air exposure sub_issue2->solution2b Yes solution3a Add titrant dropwise near endpoint sub_issue3->solution3a Too Fast solution3b Use lower indicator concentration sub_issue3->solution3b OK

Caption: Troubleshooting workflow for common this compound endpoint issues.

TitrationWorkflow prep_burette 1. Prepare & Fill Burette with Titrant prep_analyte 2. Pipette Analyte into Flask prep_burette->prep_analyte add_indicator 3. Add 2-3 Drops of this compound prep_analyte->add_indicator titrate 4. Titrate while Swirling add_indicator->titrate endpoint_approach 5. Add Dropwise Near Endpoint titrate->endpoint_approach endpoint_reached 6. Faint Pink Persists for 30s endpoint_approach->endpoint_reached record_volume 7. Record Final Volume endpoint_reached->record_volume calculate 8. Calculate Analyte Concentration record_volume->calculate

Caption: Standard experimental workflow for an acid-base titration.

References

Technical Support Center: Interference of Turbidity on Phenolphthalein Indicator Performance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with phenolphthalein indicator performance in turbid solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its indicator function work?

A1: this compound (C₂₀H₁₄O₄) is a chemical compound commonly used as a pH indicator in acid-base titrations.[1][2] Its function is based on a pH-dependent change in its molecular structure.[1][3]

  • In acidic and neutral solutions (pH < 8.2): The this compound molecule exists in a colorless form where its central carbon atoms are part of a stable, non-conjugated lactone ring structure.[3]

  • In basic solutions (pH 8.2 - 10.0): As the pH increases, the molecule loses hydrogen ions (deprotonates), causing the lactone ring to open. This creates a new, extended conjugated system in the molecule's structure, which absorbs light in the visible spectrum, resulting in a pink to fuchsia color.

  • In very strongly basic solutions (pH > 13): Further structural changes can occur, causing the indicator to revert to a colorless form.

This compound is typically prepared by dissolving it in alcohol, as it is not very soluble in water.

Q2: What is turbidity and why does it interfere with this compound's performance?

A2: Turbidity is the cloudiness or haziness of a fluid caused by suspended or colloidal particles such as clay, silt, organic matter, or precipitates. The interference of turbidity with this compound is primarily a physical interference , not a chemical one. The suspended particles scatter and absorb light, which creates two main problems:

  • Visual Obscuration: The cloudiness of the sample makes it difficult to visually detect the subtle color change of the this compound at the titration endpoint. This can lead to over-titration and inaccurate results.

  • Color Masking: The inherent color or haziness of the turbid sample can mask the faint pink endpoint, making it appear darker or causing a false positive reading.

Q3: How can I confirm that turbidity is negatively impacting my titration results?

A3: You can suspect turbidity interference if you observe the following:

  • Difficulty seeing the endpoint: The transition from colorless to a faint, persistent pink is gradual and difficult to pinpoint against the cloudy background.

  • Inconsistent results: Replicate titrations of the same sample yield significantly different volumes of titrant. This suggests a subjective and inconsistent determination of the endpoint.

  • A "disappearing" endpoint: The pink color may seem to appear and then vanish as it mixes with the bulk of the turbid solution, making it hard to judge when a stable endpoint has been reached.

Q4: Does turbidity chemically react with or degrade the this compound indicator?

A4: No, based on available information, the interference is not due to a chemical reaction between the suspended particles causing turbidity and the this compound molecule itself. The issue is the physical obstruction of the visual color change.

Q5: My sample is colored but not turbid. Can I still use this compound?

A5: Using this compound in colored solutions presents the same challenges as in turbid ones. The sample's inherent color can mask the indicator's color change. For colored samples, the most reliable method is to use a pH meter and titrate to the this compound endpoint pH of 8.3.

Troubleshooting Guide

This guide addresses common problems encountered when performing titrations with this compound in turbid samples.

Problem: The endpoint color change is faint, inconsistent, or impossible to see.

  • Primary Cause: Suspended particles in the sample are scattering light and physically obscuring the pink color of the deprotonated this compound.

  • Solution 1: Use a Potentiometric Method (Recommended)

    • Action: Instead of relying on a visual indicator, use a calibrated pH meter to determine the endpoint of the titration.

    • Procedure: Titrate the sample until the pH meter reading stabilizes at pH 8.3 , which corresponds to the this compound endpoint. This method is unaffected by sample color or turbidity.

  • Solution 2: Pre-treat the Sample to Remove Turbidity

    • Action: Remove the suspended solids before titration. Several methods are available depending on the nature of your sample.

    • Methods:

      • Filtration: Pass the sample through a membrane or glass fiber filter to remove suspended particles. Note: This may not be suitable if the analyte of interest is adsorbed onto the particles.

      • Centrifugation: Spin the sample at high speed to pellet the suspended solids, then carefully decant the clear supernatant for titration.

      • Coagulation-Flocculation: Add a chemical agent (e.g., aluminum sulfate, ferric chloride, chitosan) to cause the fine suspended particles to clump together into larger flocs, which can then be removed by sedimentation or simple filtration.

  • Solution 3: Sample Dilution (Use with Caution)

    • Action: Dilute the sample with deionized water to reduce the concentration of interfering particles.

    • Caveat: This also dilutes your analyte. You must precisely measure the dilution factor and incorporate it into your final concentration calculation. This may also make the endpoint color change even fainter.

Data Presentation

Table 1: Illustrative Impact of Turbidity on Visual Endpoint Detection
Turbidity Level (NTU)Visual AppearanceEndpoint Detection DifficultyPotential for ErrorRecommended Action
< 5Clear to slightly hazyLowMinimalVisual titration is acceptable.
5 - 50Noticeably cloudyModerateModerate; endpoint may be overshot.Use a white background; consider a pH meter.
50 - 200Opaque, milkyHighHigh; inconsistent and unreliable results.Pre-treatment of sample is recommended.
> 200Severely opaqueVery High / ImpossibleVery High; visual detection is not viable.Must use a pH meter or pre-treat the sample.
Table 2: Comparison of Mitigation Strategies for Turbidity
MethodPrincipleAdvantagesDisadvantages
Potentiometric Titration (pH Meter) Instrumental pH measurement to a defined endpoint (8.3).Unaffected by turbidity or color; highly accurate and reproducible.Requires a calibrated pH meter and probe. Probe can be fouled by oily samples.
Filtration Physical separation of solids from liquid using a porous membrane.Simple, effective for removing larger suspended particles.May remove analyte if adsorbed to particles; can be slow for highly turbid samples.
Centrifugation Separation of components based on density by spinning.Effective for a wide range of particle sizes; less risk of analyte loss than filtration.Requires a centrifuge; may not be practical for large sample volumes.
Coagulation-Flocculation Chemical aggregation of fine particles into larger, removable flocs.Very effective for colloidal and fine suspensions.Adds chemicals to the sample which could potentially interfere with the reaction; requires extra steps.

Experimental Protocols

Protocol 1: Sample Pre-treatment by Filtration
  • Apparatus Setup: Assemble a vacuum filtration apparatus using a filter flask, a Büchner or glass funnel, and an appropriate filter paper (e.g., Whatman Grade 1 or a glass fiber filter).

  • Sample Measurement: Accurately measure a specific volume of the turbid sample using a volumetric pipette.

  • Filtration: Wet the filter paper with deionized water to ensure a good seal. Apply vacuum and pour the measured sample into the funnel.

  • Rinsing: Wash the original sample container with a small, measured amount of deionized water and pour this rinsing liquid through the filter to ensure the complete transfer of the analyte. Repeat twice.

  • Collection: Collect the clear filtrate in the flask. Transfer the filtrate to a clean beaker or flask for titration.

  • Volume Adjustment: Account for the total volume of the filtrate (initial sample volume + rinsing water volume) in your titration calculations.

Protocol 2: Potentiometric Titration to a pH 8.3 Endpoint
  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (typically pH 4, 7, and 10) according to the manufacturer's instructions.

  • Sample Preparation: Pipette a known volume of the turbid sample into a beaker. Add a magnetic stir bar.

  • Apparatus Setup: Place the beaker on a magnetic stir plate. Immerse the calibrated pH electrode and the tip of a burette filled with the titrant into the sample. Ensure the electrode does not contact the stir bar.

  • Titration: Turn on the stirrer at a moderate speed. Begin adding the titrant from the burette. Add the titrant in larger increments initially, and then drop-by-drop as the pH approaches 8.0.

  • Endpoint Determination: Continue adding titrant dropwise until the pH reading is stable at 8.3 . This is the endpoint.

  • Record Volume: Record the total volume of titrant used from the burette.

  • Cleaning: Thoroughly rinse the pH electrode with deionized water after the titration to prevent fouling.

Visualizations

Troubleshooting_Workflow start Start: Titration of a Turbid Sample q_endpoint Is the endpoint clearly visible and reproducible? start->q_endpoint end_ok End: Record Result (Proceed with caution) q_endpoint->end_ok Yes q_ph_meter Is a pH meter available? q_endpoint->q_ph_meter No use_ph_meter Recommended Solution: Use pH meter to titrate to pH 8.3 endpoint. q_ph_meter->use_ph_meter Yes pretreat Pre-treat Sample to Remove Turbidity q_ph_meter->pretreat No end_ph_meter End: Record Result use_ph_meter->end_ph_meter pretreat_options Choose Method: - Filtration - Centrifugation - Coagulation pretreat->pretreat_options titrate_clear Perform visual titration on clear supernatant/filtrate pretreat_options->titrate_clear end_pretreat End: Record Result (Adjust for dilution) titrate_clear->end_pretreat Experimental_Workflow start Obtain Turbid Sample split Split Sample into Two Aliquots (A & B) start->split aliquot_A Aliquot A: Direct Titration split->aliquot_A Path 1 aliquot_B Aliquot B: Pre-treatment split->aliquot_B Path 2 titrate_A Titrate with this compound (Visual Endpoint) aliquot_A->titrate_A result_A Result A (Potentially Inaccurate) titrate_A->result_A compare Compare Result A and Result B result_A->compare pretreat_B Remove Turbidity (e.g., Filtration) aliquot_B->pretreat_B titrate_B Titrate Clear Liquid (Visual or Potentiometric Endpoint) pretreat_B->titrate_B result_B Result B (Improved Accuracy) titrate_B->result_B result_B->compare

References

Factors affecting the accuracy of titrations using phenolphthalein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately performing titrations using phenolphthalein indicator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as an indicator?

A1: this compound (C₂₀H₁₄O₄) is an organic compound used as an acid-base indicator.[1] Its color changes are due to alterations in its molecular structure in response to varying pH levels. In acidic and neutral solutions, it remains colorless. As the solution becomes alkaline (typically above pH 8.3), this compound's structure changes, causing it to absorb light in the visible spectrum and appear pink to fuchsia.[1][2]

Q2: What is the precise pH range for this compound's color change?

A2: this compound exhibits a distinct color change from colorless to pink in the pH range of approximately 8.3 to 10.0.[1][3] In strongly acidic conditions (below pH 0), it can appear orange, and in very strongly basic solutions (above pH 13), it becomes colorless again.

Q3: Why is it crucial to use the correct amount of this compound indicator?

A3: While the exact concentration is not critical, using too much indicator can affect the final pH of the solution and introduce errors into the titration results. Typically, 2-3 drops of a 1% this compound solution are sufficient for a standard titration.

Q4: Can this compound be used for all types of acid-base titrations?

A4: No, this compound is most suitable for the titration of a strong acid with a strong base or a weak acid with a strong base. This is because the pH at the equivalence point for these titrations falls within the pH range of this compound's color change. For titrating a strong acid with a weak base, an indicator that changes color in the acidic pH range would be more appropriate.

Troubleshooting Guide

Issue 1: The pink endpoint color fades after a short period.

  • Cause: This is a common issue caused by the absorption of atmospheric carbon dioxide (CO₂) into the alkaline solution. The dissolved CO₂ forms carbonic acid (H₂CO₃), which lowers the pH of the solution, causing the this compound to revert to its colorless form.

  • Solution: The true endpoint is the first appearance of a persistent faint pink color that lasts for about 30 seconds. Avoid waiting for a dark or permanent pink, as this indicates you have overshot the endpoint. To minimize CO₂ absorption, titrate in a timely manner and consider using a soda-lime tube to protect the burette containing the basic titrant from atmospheric CO₂.

Issue 2: Inconsistent or inaccurate titration results.

  • Cause 1: Misinterpretation of the endpoint. The visual perception of the color change can vary between individuals, leading to inconsistent results. Titrating to a dark pink color instead of a faint, persistent pink will lead to overestimation of the titrant volume.

  • Solution 1: Consistently titrate to the first faint pink color that persists for at least 30 seconds. Performing a rough trial titration first can help in anticipating the approximate endpoint. For highly precise work, using a pH meter to determine the equivalence point potentiometrically can eliminate the subjectivity of visual indicators.

  • Cause 2: Temperature variations. The pH at which this compound changes color is temperature-dependent. Conducting titrations at significantly different temperatures can shift the endpoint and affect accuracy.

  • Solution 2: Perform titrations at a consistent and controlled room temperature. If this is not possible, note the temperature and consider its potential effect on the results.

  • Cause 3: Improperly prepared or stored reagents. The concentration of the titrant, particularly strong bases like sodium hydroxide (NaOH), can change over time due to CO₂ absorption or evaporation. NaOH is also hygroscopic, meaning it absorbs water from the atmosphere.

  • Solution 3: Standardize your titrant frequently against a primary standard, such as potassium hydrogen phthalate (KHP). Store basic solutions in tightly sealed polyethylene bottles, as they react with the silica in glass. Using boiled, deionized water to prepare solutions can help minimize dissolved CO₂.

Issue 3: The solution turns colorless again at a very high pH.

  • Cause: In very strongly basic solutions (pH > 13), the this compound molecule undergoes a further structural change, forming a colorless species.

  • Solution: This is a characteristic of the indicator and typically does not interfere with standard titrations where the endpoint is reached before such high pH values. If working with highly concentrated bases, be aware of this phenomenon.

Quantitative Data Summary

ParameterValue/RangeNotes
This compound pH Range 8.3 - 10.0Colorless to pink/fuchsia transition.
pKa for Color Change ~9.5The pH at which the indicator is halfway through its color change.
Color in Strong Acid (pH < 0) Orange
Color in Acid/Neutral (pH 0-8.3) Colorless
Color in Base (pH 8.3-10.0) Pink to Fuchsia
Color in Strong Base (pH > 13) Colorless
Recommended Indicator Amount 2-3 dropsOf a standard 1% solution.

Experimental Protocols

Protocol 1: Preparation of 1% this compound Indicator Solution

  • Weighing: Accurately weigh 1.0 g of this compound powder.

  • Dissolving: Transfer the powder to a 100 mL volumetric flask. Add approximately 50 mL of 95% ethanol and swirl to dissolve the powder completely. This compound is more soluble in ethanol than in water.

  • Dilution: Once dissolved, dilute to the 100 mL mark with 95% ethanol.

  • Storage: Transfer the solution to a labeled dropper bottle and store in a cool, dark place to prevent degradation.

Protocol 2: Standard Acid-Base Titration

  • Preparation: Rinse a clean burette with a small amount of the titrant (e.g., standardized NaOH solution) and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume to two decimal places.

  • Analyte Measurement: Accurately pipette a known volume of the acidic analyte into a clean Erlenmeyer flask.

  • Indicator Addition: Add 2-3 drops of the prepared this compound indicator solution to the analyte in the flask. The solution should be colorless.

  • Titration: Slowly add the titrant from the burette to the analyte while continuously swirling the flask to ensure thorough mixing.

  • Endpoint Determination: As the endpoint approaches, the pink color will begin to persist for longer periods. Add the titrant drop by drop until the first faint pink color persists for at least 30 seconds.

  • Volume Recording: Record the final volume from the burette to two decimal places.

  • Calculation: Calculate the concentration of the analyte using the stoichiometry of the reaction and the volumes and concentration of the titrant.

  • Replication: Repeat the titration at least two more times to ensure the results are concordant (typically within 0.10 mL).

Visualizations

TroubleshootingWorkflow start Titration Inaccuracy Observed q1 Is the pink endpoint color fading? start->q1 cause1 Cause: CO2 Absorption from Atmosphere q1->cause1 Yes q2 Are results inconsistent or inaccurate? q1->q2 No sol1 Solution: Titrate to first persistent faint pink (30s). Protect titrant from air. cause1->sol1 end Accurate Titration Achieved sol1->end cause2a Possible Cause 1: Misinterpretation of Endpoint q2->cause2a Yes cause2b Possible Cause 2: Temperature Variation q2->cause2b Yes cause2c Possible Cause 3: Reagent Degradation q2->cause2c Yes q2->end No, review basic technique & setup sol2a Solution: Consistently titrate to faint pink. Use pH meter for high precision. cause2a->sol2a sol2a->end sol2b Solution: Maintain a consistent room temperature during all titrations. cause2b->sol2b sol2b->end sol2c Solution: Standardize titrant frequently. Store reagents properly. cause2c->sol2c sol2c->end

Caption: Troubleshooting workflow for this compound titration issues.

References

Technical Support Center: Phenolphthalein Indicator in Weak Acid Titrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing phenolphthalein as an indicator in the titration of weak acids with strong bases.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my endpoint consistently appearing later than the calculated equivalence point?

A1: This is a common manifestation of the "indicator error." this compound changes color in a pH range of approximately 8.3 to 10.0.[1][2] The equivalence point for a weak acid-strong base titration is typically above pH 7 due to the formation of the conjugate base of the weak acid.[2] However, if the equivalence point pH of your specific weak acid is significantly lower than the point at which phenolphalein begins to change color, you will add excess titrant (strong base) to reach the indicator's endpoint, leading to an overestimation of the weak acid's concentration.

Troubleshooting Steps:

  • Verify the Equivalence Point pH: Calculate the theoretical pH at the equivalence point for your specific weak acid and its concentration. The formula for the pH at the equivalence point of a weak acid-strong base titration is: pH = 7 + ½(pKb) - ½(log Cb), where pKb is the base dissociation constant of the conjugate base and Cb is its concentration at the equivalence point.

  • Indicator Choice: If there is a significant discrepancy between the calculated equivalence point and this compound's transition range, consider using an indicator with a pKa closer to the equivalence point pH.

  • Titrate to a Faint, Persistent Pink: The endpoint should be taken at the first appearance of a faint but persistent pink color that lasts for about 30-60 seconds.[3] A deep pink or magenta color indicates you have significantly overshot the endpoint.

Q2: The pink color at my endpoint fades over time. Is this normal?

A2: Yes, this is a known phenomenon. The fading is often due to the absorption of atmospheric carbon dioxide (CO₂) into the basic solution. Dissolved CO₂ forms carbonic acid, which lowers the pH of the solution, causing the this compound to revert to its colorless form.

Troubleshooting Steps:

  • Endpoint Observation: The endpoint is the first persistent pink color. Do not wait for a dark or stable color that lasts indefinitely.

  • Minimize Air Exposure: While not always practical, minimizing the surface area of the solution exposed to air can slow this process.

  • Prompt Recording: Record the burette reading as soon as the persistent faint pink color is observed.

Q3: I added too much this compound indicator. Will this affect my results?

A3: Adding an excessive amount of indicator can introduce a source of error. This compound itself is a weak acid, and adding a large quantity can alter the pH of the analyte solution, requiring a different amount of titrant to reach the endpoint. This leads to what is known as an "indicator error".[4]

Troubleshooting Steps:

  • Standardize Indicator Amount: Use a consistent, minimal amount of indicator for all titrations, typically 2-3 drops.

  • Discard and Repeat: If a significant excess of indicator was added, it is best to discard the sample and repeat the titration.

Q4: My solution turned milky or cloudy when I added the this compound indicator.

A4: This can occur if the this compound indicator solution, which is typically prepared in an alcohol-water mixture, is added to a solution with a significantly different solvent composition, causing the indicator to precipitate. It can also happen if the indicator solution has been stored improperly and has started to degrade or if the glassware was not clean.

Troubleshooting Steps:

  • Ensure Proper Mixing: Swirl the flask gently as you add the indicator to ensure it dissolves properly.

  • Check Indicator Solution: If the problem persists, prepare a fresh batch of this compound indicator solution.

  • Proper Glassware Cleaning: Ensure all glassware is thoroughly cleaned and rinsed with deionized water before use.

Data Presentation

The selection of an appropriate indicator is critical for minimizing indicator error. The ideal indicator has a pKa value that is close to the pH of the equivalence point of the titration.

Weak AcidpKapH at Equivalence Point (0.1 M Acid vs. 0.1 M NaOH)Suitable Indicator(s)
Acetic Acid4.768.72This compound, Thymol Blue
Formic Acid3.758.22This compound, Thymol Blue
Hydrofluoric Acid3.177.93Bromothymol Blue, Phenol Red
Hypochlorous Acid7.5310.11Thymolphthalein
Nitrous Acid3.348.02This compound, Thymol Blue

Note: The pH at the equivalence point is calculated and may vary slightly based on the exact concentrations of the acid and base used.

Experimental Protocols

1. Preparation of 0.1% w/v this compound Indicator Solution

  • Materials:

    • This compound powder

    • 95% Ethanol

    • Deionized water

    • 100 mL volumetric flask

    • Weighing balance

  • Procedure:

    • Weigh out 0.1 g of this compound powder.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 50 mL of 95% ethanol to the flask and swirl to dissolve the powder completely.

    • Once dissolved, add deionized water to bring the final volume to the 100 mL mark.

    • Stopper the flask and invert several times to ensure the solution is homogeneous.

    • Store in a labeled, sealed container.

2. Standardization of ~0.1 M Sodium Hydroxide (NaOH) Solution

  • Materials:

    • Potassium hydrogen phthalate (KHP), primary standard

    • Prepared ~0.1 M NaOH solution

    • This compound indicator solution

    • Burette, pipette, Erlenmeyer flasks

    • Analytical balance

  • Procedure:

    • Accurately weigh approximately 0.4-0.6 g of dried KHP into a 250 mL Erlenmeyer flask. Record the exact mass.

    • Add about 50 mL of deionized water to the flask and swirl to dissolve the KHP.

    • Add 2-3 drops of this compound indicator.

    • Rinse and fill a burette with the ~0.1 M NaOH solution and record the initial volume.

    • Titrate the KHP solution with the NaOH solution until the first faint pink color persists for at least 30 seconds.

    • Record the final volume of NaOH.

    • Repeat the titration at least two more times for a total of three concordant results.

    • Calculate the exact molarity of the NaOH solution using the mass of KHP and the volume of NaOH used.

3. Titration of a Weak Acid (e.g., Acetic Acid) with Standardized NaOH

  • Materials:

    • Weak acid solution of unknown concentration

    • Standardized NaOH solution

    • This compound indicator solution

    • Burette, pipette, Erlenmeyer flasks

  • Procedure:

    • Pipette a known volume (e.g., 25.00 mL) of the weak acid solution into a 250 mL Erlenmeyer flask.

    • Add about 50 mL of deionized water to ensure the pH electrode (if used) is submerged.

    • Add 2-3 drops of this compound indicator.

    • Fill the burette with the standardized NaOH solution and record the initial volume.

    • Titrate the weak acid solution with the NaOH solution, swirling the flask continuously.

    • As the endpoint is approached, the pink color will persist for longer periods. Add the NaOH dropwise until the first faint pink color persists for at least 30 seconds.

    • Record the final burette reading.

    • Repeat the titration to obtain at least three concordant results.

    • Calculate the concentration of the weak acid.

Visualizations

Phenolphthalein_Equilibrium cluster_acidic Acidic/Neutral (pH < 8.3) cluster_basic Basic (pH > 8.3) H2In This compound (Lactone Form) Colorless In2- This compound (Quinoid Form) Pink H2In->In2- + 2OH- In2-->H2In + 2H+

Caption: Chemical equilibrium of this compound indicator.

Titration_Workflow start Start prep_analyte Prepare Analyte: - Pipette weak acid into flask - Add deionized water - Add 2-3 drops of this compound start->prep_analyte prep_titrant Prepare Titrant: - Rinse and fill burette with standardized strong base - Record initial volume prep_analyte->prep_titrant titrate Perform Titration: - Add titrant to analyte with swirling prep_titrant->titrate observe Observe Color Change titrate->observe observe->titrate No endpoint Endpoint Reached: - Faint pink color persists for 30-60s observe->endpoint Yes record Record Final Volume endpoint->record calculate Calculate Analyte Concentration record->calculate end End calculate->end

Caption: Experimental workflow for a weak acid titration.

Indicator_Selection start Start: Need to select an indicator calc_ph Calculate theoretical pH at equivalence point start->calc_ph compare Does the indicator's pKa fall within pH at equivalence point ± 1? calc_ph->compare select Indicator is suitable compare->select Yes reject Indicator is not suitable. Choose another indicator. compare->reject No end End select->end reject->end

Caption: Logical diagram for selecting a suitable titration indicator.

References

Addressing the slow color change of phenolphthalein in certain reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the slow color change of phenolphthalein in their experiments.

Troubleshooting Guide

Issue: Slow or Fading Pink Color at Titration Endpoint

Possible Cause 1: Absorption of Atmospheric Carbon Dioxide

At the endpoint of a titration, the solution is near neutral or slightly alkaline. Exposure to air allows atmospheric CO2 to dissolve, forming carbonic acid (H₂CO₃). This weak acid can lower the pH of the solution, causing the pink color of the this compound to fade or disappear.[1]

Solution:

  • Minimize the solution's exposure to the air once the endpoint is approaching.

  • A faint pink color that persists for at least 30 seconds is generally considered the true endpoint.[1]

  • For titrations of weak acids, like carbonic acid in soda water, the fading can be more pronounced as CO2 comes out of solution.[1]

Possible Cause 2: Reaction in Strongly Basic Solutions

In solutions with a high pH (typically above 12-13), this compound undergoes a slower, reversible reaction where it is converted to a colorless carbinol form (In(OH)³⁻).[2][3] This results in the fading of the pink color over time.

Solution:

  • If working with strongly basic solutions, be aware that the pink color may not be stable. The initial, vibrant pink color is the point of interest.

  • For kinetic studies, this fading phenomenon can be intentionally observed to study reaction rates.

Issue: Faint or Indistinct Endpoint Color Change

Possible Cause 1: Improper Indicator Concentration

Using too little indicator can result in a color change that is difficult to perceive. Conversely, an excess of the indicator can slightly alter the equivalence point.

Solution:

  • Use an appropriate amount of indicator solution, typically 2-3 drops for a standard titration.

  • Ensure your this compound solution is prepared correctly. Standard preparations are often 0.5% or 1% w/v in a 50% ethanol-water solution.

Possible Cause 2: Titrating a Weak Acid with a Weak Base

This compound is not a suitable indicator for titrations of a weak acid with a weak base because the pH change at the equivalence point is gradual and does not fall within the sharp color change range of this compound.

Solution:

  • Select an indicator with a pKa value closer to the pH at the equivalence point of the specific reaction.

  • Consider using a pH meter for a more accurate determination of the equivalence point.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution cloudy?

This compound is sparingly soluble in water but readily soluble in ethanol. If the ethanol concentration in your indicator solution is too low, or if it evaporates over time, the this compound may precipitate, causing a cloudy appearance.

Q2: How does temperature affect the rate of this compound's color change?

Generally, increasing the temperature will increase the rate of the chemical reactions, including the fading of this compound in strongly basic solutions. For precise kinetic studies, it is crucial to control the temperature of the reaction mixture. One study noted a temperature increase from 21.5 to 22.8 °C during a fading experiment, likely due to the heat from the spectrophotometer's light source.

Q3: What is the chemical mechanism behind this compound's color changes?

This compound's color changes are due to structural rearrangements of the molecule at different pH levels.

  • Acidic to Neutral (pH < 8.2): It exists in a colorless lactone form.

  • Basic (pH 8.2 - 12): It is deprotonated to a quinoid structure with an extended conjugated system, which absorbs visible light, appearing pink.

  • Strongly Basic (pH > 12): It reacts with hydroxide ions to form a colorless carbinol structure.

  • Strongly Acidic (pH < 0): It can become protonated and appear orange.

Data Presentation

The rate of the fading of this compound in excess sodium hydroxide (NaOH) follows pseudo-first-order kinetics. The rate is dependent on the concentration of both this compound and hydroxide ions.

Table 1: Concentration of this compound vs. Time in 0.61 M NaOH

Time (s)This compound Concentration (M)
0.00.0050
10.50.0045
22.30.0040
35.70.0035
51.10.0030
69.30.0025
91.60.0020
120.40.0015
160.90.0010
230.30.00050
299.60.00025
350.70.00015
391.20.00010
Data from a study on the reaction between this compound and excess base.

Experimental Protocols

Protocol 1: Preparation of 1% this compound Indicator Solution

Materials:

  • 1.0 g this compound powder

  • 50 mL 95% Ethanol

  • 50 mL Distilled water

  • 100 mL Volumetric flask

  • Stirring rod

  • Dropper bottle for storage

Procedure:

  • Weigh out 1.0 g of this compound powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add 50 mL of 95% ethanol to the flask.

  • Swirl the flask gently until the this compound is completely dissolved.

  • Add distilled water to the flask to bring the total volume to the 100 mL mark.

  • Stopper the flask and invert it several times to ensure thorough mixing.

  • Transfer the solution to a labeled dropper bottle for storage. Store in a cool, dark place.

Protocol 2: Kinetic Study of this compound Fading

Objective: To determine the pseudo-first-order rate constant for the fading of this compound in a basic solution.

Materials:

  • Spectrophotometer capable of measuring absorbance at 550 nm

  • Cuvettes

  • Stock solution of 1 M NaOH

  • 1% this compound indicator solution

  • Pipettes and volumetric flasks for dilutions

  • Stopwatch

Procedure:

  • Prepare a solution of NaOH at the desired concentration (e.g., 0.1 M) by diluting the stock solution.

  • Calibrate the spectrophotometer: Use distilled water as a blank to zero the absorbance at 550 nm.

  • Initiate the reaction:

    • Pipette a known volume of the NaOH solution into a beaker.

    • Add a small, consistent amount of the this compound solution (e.g., 200 µL of 1% solution into 40 mL of NaOH solution) and start the stopwatch immediately.

    • Briefly stir the solution to ensure it is homogenous.

  • Measure absorbance:

    • Quickly transfer a portion of the reacting solution to a cuvette and place it in the spectrophotometer.

    • Record the absorbance at regular time intervals (e.g., every 10 or 20 seconds) until the absorbance value becomes very low and stable.

  • Data Analysis:

    • Plot a graph of the natural logarithm of absorbance (ln(Abs)) versus time.

    • If the reaction is pseudo-first-order with respect to this compound, this plot will yield a straight line.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

Visualizations

Phenolphthalein_Transformation H2In H2In (Colorless) pH < 8.2 P2_minus P(2-) (Pink) pH 8.2 - 12 H2In->P2_minus + 2OH- (fast) P2_minus->H2In + 2H+ (fast) POH3_minus POH(3-) (Colorless) pH > 12 P2_minus->POH3_minus + OH- (slow) POH3_minus->P2_minus - OH- (slow)

Caption: Chemical transformations of this compound at different pH levels.

Troubleshooting_Workflow start Start: Slow/Fading This compound Color Change is_at_endpoint Is the reaction at the titration endpoint? start->is_at_endpoint is_strongly_basic Is the solution strongly basic (pH > 12)? is_at_endpoint->is_strongly_basic No co2_absorption Likely Cause: Absorption of atmospheric CO2. is_at_endpoint->co2_absorption Yes fading_kinetics Likely Cause: Slow conversion to colorless In(OH)3- form. is_strongly_basic->fading_kinetics Yes check_indicator Check indicator preparation and concentration. is_strongly_basic->check_indicator No end End of Troubleshooting co2_absorption->end fading_kinetics->end check_indicator->end

Caption: Troubleshooting workflow for slow this compound color change.

Experimental_Workflow prep_solutions 1. Prepare NaOH and This compound Solutions calibrate_spec 2. Calibrate Spectrophotometer at 550 nm prep_solutions->calibrate_spec initiate_reaction 3. Mix Reactants and Start Timer calibrate_spec->initiate_reaction measure_abs 4. Record Absorbance at Time Intervals initiate_reaction->measure_abs plot_data 5. Plot ln(Abs) vs. Time measure_abs->plot_data analyze_slope 6. Determine Rate Constant from Slope plot_data->analyze_slope end End of Experiment analyze_slope->end

Caption: Experimental workflow for studying this compound fading kinetics.

References

Validation & Comparative

A Comparative Analysis of Phenolphthalein and Methyl Orange Indicators for Acid-Base Titrations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of endpoints in acid-base titrations is paramount. The choice of indicator can significantly impact the accuracy of these measurements. This guide provides an objective comparison of two of the most widely used indicators, phenolphthalein and methyl orange, supported by their chemical properties and performance data.

This analysis delves into the distinct characteristics of this compound and methyl orange, outlining their operational pH ranges, color transitions, and underlying chemical mechanisms. By understanding these fundamental differences, researchers can make informed decisions to ensure the reliability and validity of their titration results.

Core Properties and Chemical Structures

This compound and methyl orange are weak acids that exhibit a distinct color change as they transition between their protonated and deprotonated forms in response to changes in pH.

This compound (C₂₀H₁₄O₄) is a phthalein dye that is colorless in acidic and neutral solutions and turns pink to fuchsia in alkaline environments.[1][2][3] Its chemical structure features three benzene rings. In acidic and neutral solutions, the central carbon atom is in a tetrahedral geometry, and the molecule is in a non-conjugated, colorless lactone form.[3] Upon the addition of a base, the lactone ring opens, and the structure becomes planar and conjugated, resulting in the characteristic pink color.[3]

Methyl orange (C₁₄H₁₄N₃NaO₃S) is an azo dye that is red in acidic solutions and yellow in alkaline and neutral solutions. Its structure contains an azo group (-N=N-) linking two aromatic rings. The color change is attributed to a structural shift in the molecule upon protonation or deprotonation of one of the nitrogen atoms in the azo linkage.

G cluster_this compound This compound cluster_methyl_orange Methyl Orange phenolphthalein_img methyl_orange_img

Figure 1: Chemical structures of this compound and Methyl Orange.

Comparative Performance Data

The selection of an appropriate indicator is critically dependent on the pH at the equivalence point of the titration. The following table summarizes the key quantitative data for this compound and methyl orange.

PropertyThis compoundMethyl Orange
Chemical Formula C₂₀H₁₄O₄C₁₄H₁₄N₃NaO₃S
pH Range for Color Change 8.2 - 10.03.1 - 4.4
Color in Acidic Medium ColorlessRed
Color in Basic Medium Pink/FuchsiaYellow
pKa ~9.7~3.47

Signaling Pathways and Color Change Mechanism

The color change of these indicators is a direct result of a change in their molecular structure, which alters their ability to absorb light in the visible spectrum.

G cluster_this compound This compound Color Change cluster_methyl_orange Methyl Orange Color Change HIn Colorless Form (Acidic/Neutral) pH < 8.2 In_minus Pink Form (Basic) pH > 8.2 HIn->In_minus + OH⁻ - H₂O In_minus->HIn + H⁺ HIn_mo Red Form (Acidic) pH < 3.1 In_minus_mo Yellow Form (Basic/Neutral) pH > 4.4 HIn_mo->In_minus_mo + OH⁻ - H₂O In_minus_mo->HIn_mo + H⁺

Figure 2: Signaling pathway of color change for this compound and Methyl Orange.

Experimental Protocols: Acid-Base Titration

The following provides a generalized methodology for a standard acid-base titration. The choice of titrant and analyte will determine which indicator is suitable.

Objective: To determine the concentration of an acidic or basic solution using a standard solution and an appropriate indicator.

Materials:

  • Burette

  • Pipette and pipette filler

  • Erlenmeyer flask

  • Standard solution (titrant) of known concentration

  • Solution of unknown concentration (analyte)

  • This compound or Methyl Orange indicator solution

  • White tile or paper

Procedure:

  • Preparation:

    • Rinse the burette with a small amount of the titrant and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

    • Rinse the pipette with a small amount of the analyte solution.

    • Pipette a known volume of the analyte into a clean Erlenmeyer flask.

    • Add 2-3 drops of the selected indicator to the Erlenmeyer flask.

  • Titration:

    • Place the Erlenmeyer flask on a white tile under the burette to easily observe the color change.

    • Slowly add the titrant from the burette to the analyte, swirling the flask continuously.

    • As the endpoint is approached, the color change will persist for longer periods. Add the titrant drop by drop at this stage.

    • The endpoint is reached when the indicator shows a permanent color change. For this compound, this is the first appearance of a persistent faint pink color. For methyl orange, the endpoint is the first appearance of a permanent orange/yellow color.

    • Record the final volume of the titrant in the burette.

  • Calculation:

    • Calculate the volume of titrant used by subtracting the initial volume from the final volume.

    • Use the stoichiometry of the balanced acid-base reaction and the known concentration of the titrant to calculate the concentration of the analyte.

G start Start prep Prepare Burette and Pipette start->prep add_analyte Pipette Analyte into Flask prep->add_analyte add_indicator Add 2-3 Drops of Indicator add_analyte->add_indicator titrate Titrate with Standard Solution add_indicator->titrate observe Observe for Permanent Color Change titrate->observe observe->titrate No Permanent Change record Record Final Burette Volume observe->record Endpoint Reached calculate Calculate Analyte Concentration record->calculate end End calculate->end

Figure 3: Experimental workflow for a typical acid-base titration.

Selection Criteria for Titrations

The choice between this compound and methyl orange is dictated by the nature of the acid and base being titrated.

  • Strong Acid vs. Strong Base: The equivalence point is at pH 7. The pH changes very rapidly over a wide range (approximately pH 3 to 11). Both this compound and methyl orange can be used, although this compound is often preferred due to its more distinct color change.

  • Weak Acid vs. Strong Base: The equivalence point is in the alkaline range (pH > 7). This compound is the suitable indicator as its pH range of color change (8.2-10.0) coincides with the steep portion of the titration curve around the equivalence point. Methyl orange would change color long before the equivalence point is reached.

  • Strong Acid vs. Weak Base: The equivalence point is in the acidic range (pH < 7). Methyl orange is the appropriate indicator because its pH range (3.1-4.4) aligns with the equivalence point of this type of titration. This compound would only change color after the equivalence point has been significantly passed.

  • Weak Acid vs. Weak Base: The pH change at the equivalence point is gradual and not sharp, making it difficult to determine a precise endpoint with either indicator. Potentiometric titration is recommended in this case.

Conclusion

Both this compound and methyl orange are effective and widely used indicators in acid-base titrations. However, their applicability is specific to the reaction being analyzed. This compound is the indicator of choice for titrations involving a weak acid and a strong base, where the equivalence point lies in the alkaline pH range. Conversely, methyl orange is essential for titrations of a strong acid with a weak base, where the equivalence point is in the acidic pH range. For strong acid-strong base titrations, either indicator can be used, though this compound's color change is often considered easier to discern. A thorough understanding of the principles outlined in this guide will enable researchers to select the appropriate indicator, thereby ensuring the accuracy and reliability of their experimental results.

References

A Comparative Guide to the Validation of Titration Methods Using Phenolphthalein

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data quality and reliability. Titration, a cornerstone of analytical chemistry, relies on the accurate determination of the endpoint. Phenolphthalein has long been a widely used indicator for acid-base titrations due to its distinct color change. This guide provides an objective comparison of titration methods using this compound, supported by experimental data, and outlines the protocols for their validation.

Performance Comparison of Indicators

The choice of indicator is paramount in titration and directly impacts the accuracy and precision of the results. This compound is suitable for the titration of a strong acid with a strong base or a weak acid with a strong base.[1] Its pH transition range is approximately 8.2 to 10.0.[2] In acidic to neutral solutions, it is colorless, and it turns pink in alkaline solutions.

While this compound is a versatile indicator, other indicators like methyl orange are used for titrating strong acids with weak bases due to their different pH transition ranges. The following table summarizes the key characteristics of this compound and methyl orange, a common alternative.

FeatureThis compoundMethyl OrangeBromothymol Blue
pH Range 8.2 - 10.03.1 - 4.46.0 - 7.6
Color Change Colorless to Pink/FuchsiaRed to YellowYellow to Blue
Suitable Titrations Strong Acid-Strong Base, Weak Acid-Strong BaseStrong Acid-Weak BaseStrong Acid-Strong Base

The selection of the appropriate indicator is crucial for minimizing titration error. For a strong acid-strong base titration, the equivalence point is at pH 7. While neither this compound nor methyl orange changes color exactly at pH 7, the steepness of the titration curve around the equivalence point for strong acid-strong base titrations means that the volume of titrant required to go from the equivalence point to the endpoint of either indicator is negligible, typically within the acceptable error of a single drop from a burette.[3]

Validation of Titration Methods

The validation of a titration method ensures that it is suitable for its intended purpose. Key validation parameters include accuracy, precision (repeatability and intermediate precision), linearity, range, and robustness.

Data Presentation

The following tables present illustrative data from validation studies of titration methods. It is important to note that direct, side-by-side comparative studies of different indicators under the same experimental conditions are not extensively available in published literature. The data presented here is synthesized from various sources to provide a comparative overview.

Table 1: Accuracy of Titration Methods

Accuracy is the closeness of the test results to the true value. It is often expressed as the percent recovery of a known amount of analyte.

IndicatorAnalyteTitrantMean Recovery (%)Acceptance Criteria
This compoundAcetic AcidNaOH99.5%98.0% - 102.0%
This compoundIbuprofenNaOH99.94%98.0% - 102.0%
Methyl OrangeHClNaOH99.8%98.0% - 102.0%

Table 2: Precision of Titration Methods

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the Relative Standard Deviation (RSD).

IndicatorAnalyteTitrantRepeatability (RSD)Intermediate Precision (RSD)Acceptance Criteria
This compoundAcetic AcidNaOH≤ 0.5%≤ 1.0%RSD ≤ 2.0%
This compoundIbuprofenNaOH0.61%Not ReportedRSD ≤ 2.0%
Methyl OrangeHClNaOH≤ 0.6%≤ 1.2%RSD ≤ 2.0%

Table 3: Linearity of Titration Methods

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. It is often evaluated using the coefficient of determination (R²).

IndicatorAnalyteTitrantRangeAcceptance Criteria
This compoundAcetic AcidNaOH80% - 120% of target0.9991R² ≥ 0.999
Not SpecifiedPotassium BicarbonateHCl50% - 150% of target0.9999R² ≥ 0.999

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of validation experiments. Below are protocols for key experiments in the validation of a titration method using this compound.

Protocol 1: Standardization of Sodium Hydroxide (NaOH) Titrant

Objective: To accurately determine the concentration of the NaOH solution.

Materials:

  • Potassium hydrogen phthalate (KHP), primary standard grade, dried at 110°C for 2 hours

  • 0.1 M Sodium Hydroxide (NaOH) solution (approximate concentration)

  • This compound indicator solution

  • Deionized water

  • Analytical balance

  • Burette (50 mL)

  • Volumetric flasks

  • Erlenmeyer flasks (250 mL)

Procedure:

  • Accurately weigh approximately 0.4 g of dried KHP into a 250 mL Erlenmeyer flask. Record the exact weight.

  • Add approximately 50 mL of deionized water to the flask and swirl to dissolve the KHP completely.

  • Add 2-3 drops of this compound indicator solution to the KHP solution. The solution should be colorless.

  • Rinse the burette with the 0.1 M NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading to the nearest 0.01 mL.

  • Titrate the KHP solution with the NaOH solution while continuously swirling the flask.

  • The endpoint is reached when the first persistent faint pink color appears. Record the final burette reading.

  • Repeat the titration at least two more times. The volumes of NaOH used should agree within 0.1 mL.

  • Calculate the molarity of the NaOH solution for each trial and determine the average molarity.

Protocol 2: Validation of Titration Method for Acetic Acid in Vinegar

Objective: To validate the titration method for determining the concentration of acetic acid in a vinegar sample using a standardized NaOH solution and this compound indicator.

1. Accuracy:

  • Prepare a certified reference material (CRM) of acetic acid with a known concentration.

  • Pipette a known volume of the CRM into an Erlenmeyer flask.

  • Add 2-3 drops of this compound indicator.

  • Titrate with the standardized NaOH solution to the faint pink endpoint.

  • Calculate the concentration of the acetic acid CRM from the titration data.

  • Determine the percent recovery by comparing the experimentally determined concentration to the certified concentration.

  • Repeat for a total of at least nine determinations at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

2. Precision (Repeatability):

  • Pipette a known volume of the vinegar sample into six separate Erlenmeyer flasks.

  • Add 2-3 drops of this compound to each flask.

  • Titrate each sample with the standardized NaOH solution.

  • Calculate the concentration of acetic acid for each replicate.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) of the results.

3. Precision (Intermediate Precision):

  • Repeat the precision experiment on a different day with a different analyst and/or different equipment.

  • Calculate the RSD for the new set of data and compare it with the repeatability results.

4. Linearity:

  • Prepare a series of at least five acetic acid solutions of different known concentrations (e.g., ranging from 50% to 150% of the expected sample concentration).

  • Titrate each solution in triplicate with the standardized NaOH solution using this compound as the indicator.

  • Plot a graph of the volume of NaOH consumed versus the concentration of the acetic acid solutions.

  • Perform a linear regression analysis and determine the coefficient of determination (R²).

Visualizations

The following diagrams illustrate the workflow for the validation of a titration method and the logical relationship in selecting an appropriate indicator.

G cluster_prep Preparation cluster_validation Method Validation cluster_analysis Data Analysis Titrant_Prep Prepare & Standardize Titrant (e.g., NaOH) Data_Collection Perform Titrations & Collect Data Titrant_Prep->Data_Collection Sample_Prep Prepare Analyte Sample (e.g., Acetic Acid) Sample_Prep->Data_Collection Accuracy Accuracy (CRM or Spiking) Statistical_Analysis Statistical Analysis (% Recovery, RSD, R²) Accuracy->Statistical_Analysis Precision Precision (Repeatability & Intermediate) Precision->Statistical_Analysis Linearity Linearity (Varying Concentrations) Linearity->Statistical_Analysis Robustness Robustness (Varying Parameters) Robustness->Statistical_Analysis Data_Collection->Accuracy Data_Collection->Precision Data_Collection->Linearity Data_Collection->Robustness Acceptance Compare to Acceptance Criteria Statistical_Analysis->Acceptance

Caption: Workflow for the validation of a titration method.

G cluster_strong_acid_strong_base Strong Acid vs. Strong Base cluster_weak_acid_strong_base Weak Acid vs. Strong Base cluster_strong_acid_weak_base Strong Acid vs. Weak Base Titration_Type Type of Titration SA_SB_Eq Equivalence Point ~ pH 7 Titration_Type->SA_SB_Eq e.g., HCl vs. NaOH WA_SB_Eq Equivalence Point > pH 7 Titration_Type->WA_SB_Eq e.g., CH3COOH vs. NaOH SA_WB_Eq Equivalence Point < pH 7 Titration_Type->SA_WB_Eq e.g., HCl vs. NH3 SA_SB_Ind Suitable Indicators: This compound Methyl Orange Bromothymol Blue SA_SB_Eq->SA_SB_Ind WA_SB_Ind Suitable Indicator: This compound WA_SB_Eq->WA_SB_Ind SA_WB_Ind Suitable Indicator: Methyl Orange SA_WB_Eq->SA_WB_Ind

Caption: Indicator selection based on titration type.

References

A Comparative Guide to Endpoint Determination: Phenolphthalein vs. Potentiometric Titration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of acidic or basic compounds is a cornerstone of quality control and formulation development. Titration remains a fundamental analytical technique for this purpose, and the accurate determination of the titration's endpoint is paramount. This guide provides an objective comparison of two common methods for endpoint determination in acid-base titrations: the visual indicator method using phenolphthalein and the instrumental potentiometric method.

This comparison is supported by experimental data from the analysis of commercially available pharmaceutical tablets, offering insights into the performance of each method in a real-world application.

Principle of Endpoint Determination

This compound Indication: This classic method relies on a chemical indicator that changes color at a specific pH. This compound, a weak acid, is colorless in acidic to neutral solutions and turns pink in alkaline conditions (pH 8.2-10). The endpoint is identified visually as the point where a single drop of titrant causes a persistent faint pink color.

Potentiometric Titration: This instrumental method involves monitoring the pH of the analyte solution with an electrode as the titrant is added. The endpoint is determined from the resulting titration curve, which plots pH against the volume of titrant added. The equivalence point, where the moles of titrant equal the moles of analyte, is identified as the point of the steepest change in pH. This method provides an objective, data-driven determination of the endpoint.[1]

Quantitative Performance Comparison

The following tables summarize the quantitative data from comparative studies on the analysis of Lisinopril and Ibuprofen tablets using both this compound and potentiometric titration methods.

Table 1: Assay of Lisinopril Tablets

BrandLabeled Strength (mg)This compound Indicator Method (% of Labeled Strength)Potentiometric Method (% of Labeled Strength)
A1098.5 ± 2.1599.2 ± 1.87
B10101.7 ± 1.74102.4 ± 1.55
C1095.8 ± 3.2196.5 ± 2.98
D1099.1 ± 1.9899.9 ± 1.62
E1090.5 ± 4.6191.3 ± 4.23
F597.6 ± 2.5498.1 ± 2.21
G599.8 ± 1.88100.5 ± 1.49
H596.2 ± 3.1197.0 ± 2.87
I2098.9 ± 2.0599.6 ± 1.78

Data adapted from a study on the analysis of nine different brands of Lisinopril tablets. The study concluded that there was no statistically significant difference between the two methods (p > 0.05).

Table 2: Assay of Ibuprofen Tablets

BrandLabeled Strength (mg)Visual Titration (this compound) (% Purity)Potentiometric Titration (% Purity)
A200105.4115.3
B20099.8102.5
C200102.3104.7
D20098.9101.2
E200101.5103.8
F20097.699.8
G200103.1105.4
H20099.2101.9

Data adapted from a comparative study on the determination of Ibuprofen in eight different brands of tablets.[2]

Table 3: Precision and Accuracy of the this compound Method for Lisinopril Analysis

ParameterIntra-day (n=5)Inter-day (n=5)
Precision (%RSD) 0.27 - 1.720.11 - 1.67
Accuracy (%RE) 0.38 - 2.600.38 - 2.58

The study noted that the potentiometric method yielded similar results in terms of precision and accuracy.

Experimental Protocols

This compound Indicator-Based Titration of Lisinopril Tablets
  • Sample Preparation: Twenty Lisinopril tablets are weighed and finely powdered. A quantity of the powder equivalent to a specific amount of Lisinopril is accurately weighed and dissolved in deionized water. The solution is then filtered.

  • Titration: A known volume of the filtrate is taken in a conical flask. Two to three drops of this compound indicator solution are added.

  • Endpoint Determination: The solution is titrated with a standardized solution of sodium hydroxide (NaOH) until the first appearance of a persistent faint pink color.

  • Calculation: The concentration of Lisinopril is calculated based on the volume of NaOH consumed.

Potentiometric Titration of Lisinopril Tablets
  • Sample Preparation: The sample is prepared in the same manner as for the this compound method.

  • Apparatus Setup: A calibrated pH meter with a combined glass-calomel electrode is used. The electrode is immersed in the sample solution placed in a beaker with a magnetic stirrer.

  • Titration: The standardized NaOH solution is added in small increments from a burette. After each addition, the solution is stirred, and the pH is recorded.

  • Endpoint Determination: The titration is continued beyond the expected equivalence point. The endpoint is determined by identifying the point of maximum inflection on the titration curve (pH vs. volume of NaOH) or by calculating the first or second derivative of the curve.

  • Calculation: The concentration of Lisinopril is calculated from the volume of NaOH at the equivalence point.

Signaling Pathways and Experimental Workflows

phenolphthalein_mechanism cluster_acidic Acidic/Neutral (pH < 8.2) cluster_alkaline Alkaline (pH > 8.2) HPh This compound (HPh) Colorless Ph_minus Ph⁻ (Anion) Pink HPh->Ph_minus + OH⁻ - H₂O Ph_minus->HPh + H⁺

Caption: Mechanism of this compound color change.

potentiometric_workflow cluster_setup Experimental Setup cluster_process Titration Process cluster_analysis Data Analysis Analyte Analyte Solution in Beaker Stirrer Magnetic Stirrer Analyte->Stirrer Electrode pH Electrode Electrode->Analyte Burette Burette with Titrant (NaOH) Burette->Analyte AddTitrant Add Titrant Incrementally RecordpH Record pH after each addition AddTitrant->RecordpH PlotCurve Plot Titration Curve (pH vs. Volume) RecordpH->PlotCurve DetermineEP Determine Endpoint (Inflection Point) PlotCurve->DetermineEP

Caption: Workflow for potentiometric titration.

Objective Comparison

FeatureThis compound Indicator MethodPotentiometric Titration Method
Principle Visual observation of a color change at a specific pH range.Instrumental measurement of pH change throughout the titration.[1]
Objectivity Subjective; depends on the analyst's perception of color change.Objective; endpoint is determined graphically or mathematically from the titration curve.[1]
Precision & Accuracy Generally good, but can be affected by analyst's skill and solution characteristics. For Lisinopril, intra-day and inter-day %RSD was found to be between 0.11 and 1.72.Typically offers higher precision and accuracy due to the objective nature of endpoint determination. For Lisinopril, results were not statistically different from the indicator method.
Applicability Limited to clear solutions; colored or turbid samples can obscure the color change. Not suitable for all types of titrations.Suitable for a wider range of samples, including colored and turbid solutions. Applicable to various types of titrations where a potential change can be measured.
Cost Low initial cost; requires basic laboratory glassware.Higher initial investment for a pH meter and electrode.
Automation Manual process.Easily automated for high-throughput analysis.
Data Richness Provides a single data point (the endpoint volume).Generates a complete titration curve, which can provide additional information about the sample (e.g., presence of multiple acidic/basic species).

Conclusion

Both this compound and potentiometric titration are viable methods for the quantitative analysis of acidic and basic compounds in pharmaceutical formulations.

The This compound indicator method is a simple, cost-effective, and rapid technique that can provide accurate and precise results for clear solutions, as demonstrated in the analysis of Lisinopril and Ibuprofen tablets. Its main drawback is the subjectivity of the endpoint determination, which can be a source of error.

Potentiometric titration , on the other hand, offers an objective and more versatile approach. It is particularly advantageous for colored or turbid samples where visual indicators are ineffective. The ability to automate the process makes it highly suitable for quality control laboratories with a large number of samples. While the initial equipment cost is higher, the potential for improved accuracy, precision, and efficiency can justify the investment.

The choice between the two methods will ultimately depend on the specific application, the nature of the sample, the required level of accuracy and precision, and the available resources. For many routine analyses of well-characterized, clear samples, the this compound method remains a practical choice. However, for method development, validation, and the analysis of complex or colored samples, potentiometric titration is the superior and more reliable technique.

References

Phenolphthalein in Pharmaceutical Assays: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical quality control, the acid-base titration remains a fundamental technique for the quantitative analysis of active pharmaceutical ingredients (APIs). The choice of indicator for determining the titration's endpoint is critical to ensuring the accuracy and precision of these assays. Phenolphthalein, a long-established indicator, is frequently employed, but how does it stack up against other visual indicators and modern instrumental methods? This guide provides an objective comparison of this compound's performance with alternative indicators and potentiometric titration, supported by experimental data and detailed protocols.

Performance Comparison of Titration Methods

The accuracy and precision of an analytical method are paramount in pharmaceutical assays. The following tables summarize the performance of this compound in comparison to other visual indicators and potentiometric methods for the assay of various drug substances.

Table 1: Assay of Ibuprofen by Visual and Potentiometric Titration

Analytical MethodMean Purity (%)Standard DeviationReference
Visual Titration (with this compound)98.5 - 101.20.83 - 2.81[1]
Potentiometric Titration97.8 - 102.5Not Reported[1]

Note: The visual titration data is based on the analysis of eight different brands of ibuprofen tablets, with the standard deviation representing the range of deviations from the average weight.

Table 2: Assay of Pioglitazone-HCl by Visual, Potentiometric, and Conductometric Titration

Analytical MethodMean Recovery (%)Relative Standard Deviation (%)Reference
Visual Titration (with this compound)99.850.55[2]
Potentiometric Titration100.120.48[2]
Conductometric Titration99.930.62[2]

Table 3: Assay of Furosemide by Visual Titration with Bromothymol Blue

Validation ParameterResultReference
Accuracy (by recovery study)98.5 - 101.5%
Precision (RSD)< 2%

Note: This study used bromothymol blue as the indicator. While a direct comparison with this compound is not provided in this specific study, the data offers a benchmark for the performance of an alternative synthetic indicator.

Discussion of Results

The data indicates that for the assay of ibuprofen, both visual titration with this compound and potentiometric titration yield results within the typical pharmacopeial limits, suggesting that this compound is an accurate indicator for this application. For the analysis of pioglitazone-HCl, all three methods—visual titration with this compound, potentiometric titration, and conductometric titration—demonstrate high accuracy and precision, with potentiometry showing a slightly lower relative standard deviation.

Instrumental methods like potentiometric and conductometric titration can offer advantages by eliminating the subjective nature of color change detection, which can be influenced by the analyst's perception and lighting conditions. However, visual titration with a suitable indicator like this compound remains a simple, cost-effective, and widely accepted method in pharmaceutical analysis, provided the color change at the endpoint is sharp and easily discernible.

The choice between this compound and other indicators, such as methyl orange, depends on the pH at the equivalence point of the titration. This compound is suitable for titrations of weak acids with strong bases, where the equivalence point is in the alkaline pH range (8.2-10.0). Methyl orange, with a transition range of pH 3.1-4.4, is appropriate for titrations of strong acids with weak bases. The use of an incorrect indicator can lead to significant errors in the determination of the analyte's concentration.

Natural indicators, derived from plant extracts, have been explored as eco-friendly and economical alternatives to synthetic indicators. Studies have shown that for certain titrations, the results obtained with natural indicators are comparable to those with this compound, suggesting their potential as viable substitutes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are protocols for the assay of common pharmaceutical compounds using titrimetric methods.

Assay of Ibuprofen by Visual Titration

Principle: The carboxylic acid group of ibuprofen is titrated with a standardized solution of sodium hydroxide using this compound as an indicator.

Reagents:

  • Ibuprofen powder

  • Ethanol (95%)

  • 0.1 M Sodium Hydroxide (standardized)

  • This compound indicator solution

Procedure:

  • Accurately weigh about 250 mg of ibuprofen powder and transfer it to a 250 mL conical flask.

  • Add 50 mL of ethanol and swirl to dissolve the sample.

  • Add 2-3 drops of this compound indicator solution.

  • Titrate with standardized 0.1 M sodium hydroxide until a permanent faint pink color is observed.

  • Record the volume of sodium hydroxide consumed.

  • Perform a blank titration using 50 mL of ethanol and subtract the blank volume from the sample titration volume.

  • Calculate the percentage purity of ibuprofen.

Assay of Pioglitazone-HCl by Potentiometric Titration

Principle: The hydrochloride salt of pioglitazone is titrated with a standardized solution of sodium hydroxide, and the endpoint is determined by monitoring the change in pH using a pH meter.

Reagents:

  • Pioglitazone-HCl powder

  • Distilled water

  • 0.1 M Sodium Hydroxide (standardized)

Procedure:

  • Accurately weigh about 200 mg of pioglitazone-HCl powder and dissolve it in 50 mL of distilled water in a beaker.

  • Immerse a calibrated pH electrode and a stirrer into the solution.

  • Titrate with standardized 0.1 M sodium hydroxide, adding the titrant in small increments.

  • Record the pH of the solution after each addition of titrant.

  • Continue the titration past the equivalence point.

  • Plot a graph of pH versus the volume of NaOH added. The endpoint is the point of maximum inflection on the curve. Alternatively, use the first or second derivative of the titration curve to determine the endpoint.

  • Calculate the percentage purity of pioglitazone-HCl.

Visualizations

Experimental Workflow for Titrimetric Assay

G cluster_prep Sample and Titrant Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Accurately weigh API dissolve Dissolve in suitable solvent weigh->dissolve indicator Add indicator (for visual titration) dissolve->indicator titrate Titrate sample with standardized titrant indicator->titrate standardize Prepare and standardize titrant standardize->titrate endpoint Detect endpoint (color change or instrumental) titrate->endpoint record Record volume of titrant used endpoint->record calculate Calculate purity of API record->calculate

Caption: Workflow for a typical pharmaceutical titrimetric assay.

Chemical Transformation of this compound

G cluster_acidic Acidic (pH < 8.2) cluster_basic Basic (pH 8.2 - 10.0) cluster_vbasic Strongly Basic (pH > 10.0) acidic_form Lactone Form (Colorless) basic_form Quinoid Form (Pink/Fuchsia) acidic_form->basic_form + 2OH⁻ - 2H₂O basic_form->acidic_form + 2H⁺ vbasic_form Carbinol Form (Colorless) basic_form->vbasic_form + OH⁻ vbasic_form->basic_form - OH⁻

Caption: pH-dependent structural changes of this compound.

References

A Comparative Guide to Cross-Validation of HPLC and Titration Methods for the Quantification of Acidic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly within the pharmaceutical industry, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. High-Performance Liquid Chromatography (HPLC) and classical titration are two cornerstone techniques frequently employed for this purpose. This guide provides an objective comparison of these methods through the lens of a cross-validation study for a model acidic analyte, using phenolphthalein as the indicator for the titration method.

Principles of the Analyzed Methods

High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique that relies on the differential partitioning of an analyte between a liquid mobile phase and a solid stationary phase packed in a column. The analyte's interaction with the stationary phase dictates its retention time, and a detector measures the concentration of the analyte as it elutes from the column. For acidic compounds, reverse-phase HPLC is commonly used.

Titration with this compound: This classic volumetric analysis involves the neutralization of an acidic analyte with a standardized basic titrant. This compound is an indicator that changes color from colorless to pink at a pH of approximately 8.2 to 10.0, signaling the endpoint of the titration.[1] The volume of the titrant required to reach this endpoint is used to calculate the concentration of the analyte.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a typical HPLC method for the quantification of an acidic API.

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2][3][4]

  • Mobile Phase Preparation: A mixture of methanol and water (e.g., 75:25 v/v) is commonly used.[5] The mobile phase should be filtered and degassed before use.

  • Standard Solution Preparation: A stock solution of the analytical standard is prepared by accurately weighing the substance and dissolving it in the mobile phase. A series of calibration standards are then prepared by serial dilution to cover a range of concentrations (e.g., 5% to 200% of the expected sample concentration).

  • Sample Preparation: An accurately weighed amount of the sample containing the analyte is dissolved in the mobile phase to achieve a concentration within the calibration range. The sample solution should be filtered through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

  • Analysis: The standard solutions are injected first to establish a calibration curve of peak area versus concentration. The sample solutions are then injected, and the peak area of the analyte is used to determine its concentration from the calibration curve.

Titration Protocol with this compound

This protocol describes a standard acid-base titration for the quantification of an acidic API.

  • Materials:

    • 50 mL burette

    • 250 mL Erlenmeyer flask

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

    • This compound indicator solution

    • Analytical balance

  • Titrant Standardization: The exact concentration of the NaOH solution is determined by titrating it against a primary standard, such as potassium hydrogen phthalate (KHP).

  • Sample Preparation: An accurately weighed amount of the sample containing the acidic analyte is dissolved in a suitable solvent (e.g., distilled water or ethanol) in an Erlenmeyer flask.

  • Titration Procedure:

    • Add 2-3 drops of this compound indicator to the sample solution in the Erlenmeyer flask. The solution should be colorless.

    • Fill the burette with the standardized NaOH solution and record the initial volume.

    • Slowly add the NaOH titrant to the sample solution while constantly swirling the flask.

    • The endpoint is reached when the first persistent faint pink color appears and remains for at least 30 seconds.

    • Record the final volume of the NaOH solution.

    • The titration should be repeated at least twice to ensure reproducibility.

  • Calculation: The concentration of the analyte is calculated using the stoichiometry of the acid-base reaction and the volume of NaOH used.

Data Presentation: Cross-Validation Parameters

The cross-validation of these two methods would involve assessing several key analytical performance parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the expected performance of each method.

Validation Parameter HPLC Titration with this compound Comments
Specificity HighModerate to LowHPLC can separate the analyte from impurities and degradation products. Titration may be affected by other acidic or basic components in the sample.
Linearity (R²) > 0.999> 0.99Both methods can demonstrate excellent linearity over a defined range.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods are capable of high accuracy when properly validated.
Precision (% RSD) < 1.5%< 0.5%Titration can often achieve higher precision (better repeatability) than HPLC.
Limit of Quantitation (LOQ) Low (µg/mL range)High (mg/mL range)HPLC is significantly more sensitive and suitable for trace analysis.
Robustness GoodExcellentTitration is generally less affected by small variations in experimental conditions.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and titration methods.

G Cross-Validation Workflow: HPLC vs. Titration cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Cross-Validation cluster_3 Data Analysis & Comparison cluster_4 Conclusion dev_hplc Develop HPLC Method val_hplc Validate HPLC Method (Specificity, Linearity, Accuracy, Precision, etc.) dev_hplc->val_hplc dev_titration Develop Titration Method val_titration Validate Titration Method (Specificity, Linearity, Accuracy, Precision, etc.) dev_titration->val_titration analyze_samples Analyze Same Batch of Samples by Both Methods val_hplc->analyze_samples val_titration->analyze_samples compare_results Statistically Compare Results (e.g., t-test, F-test) analyze_samples->compare_results assess_agreement Assess Agreement (Bland-Altman plot) compare_results->assess_agreement conclusion Determine if Methods are Interchangeable for the Intended Purpose assess_agreement->conclusion

Caption: A flowchart of the cross-validation process for HPLC and titration methods.

Conclusion

Both HPLC and titration with this compound are robust methods for the quantification of acidic compounds. The choice between them depends on the specific requirements of the analysis.

  • HPLC is the preferred method when high specificity and sensitivity are required, especially for complex samples containing multiple components or for the analysis of trace impurities.

  • Titration is a cost-effective, precise, and often faster method for the assay of bulk drug substances where the analyte concentration is high and interferences are minimal.

A thorough cross-validation as outlined above is essential to demonstrate that a simpler method like titration can yield results comparable to a more sophisticated technique like HPLC for a specific application, thereby ensuring the quality and reliability of the analytical data.

References

Green Chemistry in Practice: A Comparative Guide to Phenolphthalein Alternatives in Acid-Base Titrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of greener laboratory practices is a cornerstone of modern scientific research. In the realm of analytical chemistry, the longstanding use of phenolphthalein as an acid-base indicator has come under scrutiny due to health and environmental concerns. This guide provides a comprehensive comparison of viable, eco-friendly alternatives to this compound, supported by experimental data, to facilitate the transition to more sustainable titration methods without compromising accuracy and reliability.

Natural Indicators: A Viable and Sustainable Choice

A variety of plant-derived pigments, known as anthocyanins and curcuminoids, exhibit distinct pH-dependent color changes, making them excellent candidates for natural acid-base indicators. This guide focuses on four promising alternatives: Butterfly Pea flower, Hibiscus flower, Turmeric rhizome, and Red Cabbage.

Performance Comparison of Natural Indicators vs. This compound

The following tables summarize the quantitative performance of selected natural indicators in comparison to this compound across different types of acid-base titrations. The data highlights the mean volume of titrant required to reach the endpoint, the standard deviation, and the relative error, demonstrating the accuracy and precision of these natural alternatives.

Table 1: Strong Acid (HCl) vs. Strong Base (NaOH) Titration

IndicatorMean Titre Value (mL)Standard DeviationRelative Error (%)
This compound 10.10± 0.05-
Butterfly Pea Extract 10.15± 0.07+ 0.50
Hibiscus Extract 10.08± 0.08- 0.20
Turmeric Extract 10.12± 0.06+ 0.20

Table 2: Weak Acid (CH₃COOH) vs. Strong Base (NaOH) Titration

IndicatorMean Titre Value (mL)Standard DeviationRelative Error (%)
This compound 9.80± 0.06-
Butterfly Pea Extract 9.85± 0.08+ 0.51
Hibiscus Extract 9.77± 0.09- 0.31
Turmeric Extract 9.83± 0.07+ 0.31

Table 3: pH Range and Color Change of Natural Indicators

IndicatorAcidic Color (pH < 7)Neutral Color (pH ≈ 7)Basic Color (pH > 7)pH Transition Range
Butterfly Pea Pink/RedViolet/BlueGreen/Yellow8.0 - 9.0
Hibiscus Pink/Red-Green/Yellow8.0 - 9.5
Turmeric YellowYellowRed/Brown7.4 - 8.6
Red Cabbage Red/PinkPurpleBlue/Green/YellowBroad Range (2-12)

Note on Red Cabbage Indicator: While red cabbage extract provides a vibrant spectrum of colors across a wide pH range, its color transition at the equivalence point of many common titrations is gradual rather than sharp.[1][2] This makes it an excellent tool for demonstrating pH changes but less suitable for precise quantitative analysis where a distinct endpoint is crucial.[1]

Synthetic Alternatives: A Greener Step Forward

For applications where a synthetic indicator is preferred, several alternatives to this compound offer improved safety profiles.

Performance Comparison of Synthetic Alternatives

Table 4: Characteristics of Synthetic Indicators

IndicatorpKapH RangeColor Change (Acid to Base)Suitable Titrations
This compound 9.48.2 - 10.0Colorless to Pink/FuchsiaStrong Acid-Strong Base, Weak Acid-Strong Base
Bromothymol Blue 7.16.0 - 7.6Yellow to BlueStrong Acid-Strong Base
Methyl Red 5.14.4 - 6.2Red to YellowStrong Acid-Weak Base

Experimental Protocols

Detailed methodologies for the preparation and application of the discussed natural indicators are provided below.

Preparation of Natural Indicators

1. Butterfly Pea (Clitoria ternatea) Flower Extract:

  • Maceration: Soak 10 g of dried butterfly pea flowers in 100 mL of ethanol (95%) for 24 hours at room temperature.

  • Filtration: Filter the extract using Whatman No. 1 filter paper to remove solid residues.

  • Storage: Store the deep blue extract in a well-stoppered amber bottle in a cool, dark place. The indicator is stable for several weeks.

2. Hibiscus (Hibiscus rosa-sinensis) Flower Extract:

  • Extraction: Boil 10 g of fresh hibiscus petals in 100 mL of distilled water for 10-15 minutes until the color of the petals fades.

  • Cooling and Filtration: Allow the extract to cool to room temperature and then filter through a fine cloth or filter paper.

  • Storage: The reddish extract should be stored in a refrigerator and is best used within a few days.

3. Turmeric (Curcuma longa) Extract:

  • Extraction: Add 10 g of turmeric powder to 100 mL of ethanol (95%) and stir for 10 minutes.

  • Filtration: Filter the mixture to obtain a clear yellow extract.

  • Storage: Store the extract in a sealed container away from direct sunlight.

4. Red Cabbage (Brassica oleracea var. capitata f. rubra) Extract:

  • Extraction: Chop 100 g of red cabbage leaves and boil in 200 mL of distilled water for 15-20 minutes.

  • Cooling and Filtration: Let the mixture cool and then strain the liquid to remove the cabbage pieces.

  • Storage: The resulting purple/blue liquid should be stored in a refrigerator.

Titration Protocol using Natural Indicators
  • Preparation: Rinse and fill a burette with the standard titrant solution.

  • Analyte: Pipette a known volume of the analyte into a clean conical flask.

  • Indicator Addition: Add 2-3 drops of the prepared natural indicator to the analyte. The solution will change to its characteristic acidic or basic color.

  • Titration: Titrate the analyte with the titrant from the burette, swirling the flask continuously.

  • Endpoint: The endpoint is reached when a sharp and permanent color change is observed. Record the final volume of the titrant used.

  • Replicates: Repeat the titration at least three times to ensure concordant results.

Visualization of the Selection Process

The following diagram illustrates the decision-making process for selecting a suitable green alternative to this compound.

G Workflow for Selecting a Green Titration Indicator start Start: Need for Acid-Base Indicator This compound This compound (Traditional Choice) start->this compound green_alternative Seek Green Alternative? This compound->green_alternative natural_indicator Natural Indicator green_alternative->natural_indicator Yes synthetic_alternative Greener Synthetic Alternative green_alternative->synthetic_alternative No titration_type Determine Titration Type natural_indicator->titration_type synthetic_alternative->titration_type strong_acid_strong_base Strong Acid vs Strong Base titration_type->strong_acid_strong_base SA/SB weak_acid_strong_base Weak Acid vs Strong Base titration_type->weak_acid_strong_base WA/SB strong_acid_weak_base Strong Acid vs Weak Base titration_type->strong_acid_weak_base SA/WB butterfly_pea Butterfly Pea strong_acid_strong_base->butterfly_pea hibiscus Hibiscus strong_acid_strong_base->hibiscus bromothymol_blue Bromothymol Blue strong_acid_strong_base->bromothymol_blue weak_acid_strong_base->butterfly_pea weak_acid_strong_base->hibiscus turmeric Turmeric weak_acid_strong_base->turmeric methyl_red Methyl Red strong_acid_weak_base->methyl_red end Selected Indicator butterfly_pea->end hibiscus->end turmeric->end bromothymol_blue->end methyl_red->end

Caption: Decision workflow for selecting a green titration indicator.

Conclusion

The experimental data presented in this guide demonstrates that natural indicators derived from butterfly pea, hibiscus, and turmeric are effective and reliable alternatives to this compound for various acid-base titrations. Their use not only aligns with the principles of green chemistry by reducing reliance on potentially hazardous synthetic chemicals but also offers the advantages of being low-cost, readily available, and simple to prepare. While greener synthetic alternatives like bromothymol blue and methyl red are suitable for specific titration types, the adoption of natural indicators represents a significant step towards more sustainable laboratory practices. Researchers and professionals are encouraged to consider these eco-friendly alternatives to foster a safer and more environmentally responsible scientific community.

References

A Comparative Spectrophotometric Analysis of Phenolphthalein and Other Triphenylmethane Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectrophotometric properties of phenolphthalein and other common triphenylmethane dyes, namely crystal violet, malachite green, and brilliant green. The objective is to offer a comprehensive resource for selecting the appropriate dye for various analytical applications, including pH indication, staining, and quantitative analysis. This comparison is supported by experimental data and detailed protocols for spectrophotometric analysis.

Introduction to Triphenylmethane Dyes

Triphenylmethane dyes are a class of synthetic organic compounds characterized by a central carbon atom attached to three aryl groups.[1][2] This structural motif forms the basis for a wide range of dyes and indicators.[1] Their intense coloration arises from a delocalized π-electron system across the aromatic rings. This compound, while structurally related, is a member of the phthalein dye family and is widely recognized for its use as a pH indicator.[3] The spectrophotometric properties of these dyes, particularly their absorption maxima (λmax) and molar absorptivity (ε), are crucial for their application in quantitative analytical methods.

Comparative Spectrophotometric Data

The following table summarizes the key spectrophotometric properties of this compound, crystal violet, malachite green, and brilliant green. These values are essential for understanding the sensitivity and optimal wavelength for analysis of each dye.

Dyeλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)pH Range for Color ChangeColor in Acidic SolutionColor in Basic Solution
This compound 552[4]2.40 x 10⁴8.2 - 10.0ColorlessPink to Fuchsia
Crystal Violet 5908.7 x 10⁴0.0 - 1.8Yellow to GreenBlue-Violet
Malachite Green 617 - 6181.49 x 10⁵0.2 - 1.8 & 11.5 - 13.0Yellow to Green-BlueColorless
Brilliant Green 625Not readily available0.0 - 2.6YellowGreen

Experimental Protocols

Detailed methodologies for the spectrophotometric analysis of these dyes are provided below. These protocols are designed to be adaptable for various research and development applications.

Protocol 1: Determination of Maximum Absorption Wavelength (λmax)

Objective: To determine the wavelength at which a dye exhibits maximum absorbance.

Materials:

  • Spectrophotometer (UV-Visible range)

  • Quartz or glass cuvettes

  • Stock solution of the dye (e.g., 1 x 10⁻³ M in a suitable solvent like ethanol or deionized water)

  • Appropriate solvent (e.g., ethanol, deionized water)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a dilute working solution of the dye (e.g., 1 x 10⁻⁵ M) from the stock solution by serial dilution.

  • Calibrate the spectrophotometer using the solvent as a blank.

  • Fill a cuvette with the working solution of the dye.

  • Scan the absorbance of the solution over a relevant wavelength range (e.g., 400-700 nm for visible dyes).

  • Identify the wavelength at which the highest absorbance peak is observed. This is the λmax.

Protocol 2: Determination of Molar Absorptivity (ε)

Objective: To determine the molar absorptivity of a dye at its λmax, which is a measure of how strongly the substance absorbs light.

Materials:

  • Spectrophotometer set to the predetermined λmax of the dye

  • Quartz or glass cuvettes

  • A series of standard solutions of the dye with known concentrations (e.g., prepared by serial dilution from a stock solution)

  • Appropriate solvent

Procedure:

  • Prepare a series of at least five standard solutions of the dye with accurately known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Measure the absorbance of each standard solution at the λmax of the dye, using the solvent as a blank.

  • Plot a graph of absorbance versus concentration (a Beer-Lambert law plot).

  • Perform a linear regression analysis on the data points. The slope of the resulting line is the molar absorptivity (ε) in M⁻¹cm⁻¹, assuming a path length (b) of 1 cm. The relationship is described by the Beer-Lambert law: A = εbc, where A is absorbance, b is the path length, and c is the concentration.

Visualizations

Chemical Structures and Transitions

The general structure of triphenylmethane dyes and the pH-dependent structural transition of this compound are illustrated below.

Triphenylmethane_Structure cluster_triphenylmethane General Structure of Triphenylmethane Dyes C C R1 Aryl 1 C->R1 R2 Aryl 2 C->R2 R3 Aryl 3 C->R3 X X C->X

Caption: General chemical structure of triphenylmethane dyes.

Phenolphthalein_Transition cluster_acidic Acidic (pH < 8.2) cluster_basic Basic (pH > 8.2) Acidic Colorless Lactone Form Basic Pink Quinoid Form Acidic->Basic Deprotonation Basic->Acidic Protonation

Caption: pH-dependent structural transition of this compound.

Experimental Workflow

The logical flow of the spectrophotometric analysis is depicted in the following diagram.

Spectrophotometry_Workflow start Start: Prepare Dye Stock Solution prep_standards Prepare a Series of Standard Solutions start->prep_standards set_lambda_max Determine λmax prep_standards->set_lambda_max measure_absorbance Measure Absorbance of Standards at λmax set_lambda_max->measure_absorbance beer_plot Plot Absorbance vs. Concentration (Beer's Law Plot) measure_absorbance->beer_plot calculate_epsilon Calculate Molar Absorptivity (ε) from Slope beer_plot->calculate_epsilon analyze_unknown Measure Absorbance of Unknown Sample calculate_epsilon->analyze_unknown determine_concentration Determine Concentration of Unknown analyze_unknown->determine_concentration end End: Report Results determine_concentration->end

Caption: Experimental workflow for spectrophotometric analysis.

Comparative Analysis

This compound: As a pH indicator, this compound's sharp and distinct color change within a specific alkaline pH range makes it ideal for acid-base titrations. Its primary limitation is its colorless nature in acidic and neutral solutions, which restricts its use to indicating the transition to an alkaline environment.

Crystal Violet, Malachite Green, and Brilliant Green: These triphenylmethane dyes exhibit intense colors and high molar absorptivities, making them highly sensitive for quantitative analysis. Their color changes occur at much lower pH ranges compared to this compound. Crystal violet is widely used in microbiology for Gram staining due to its ability to differentiate bacterial cell walls. Malachite green and brilliant green are also utilized as biological stains and in some analytical methods. However, the use of malachite green in aquaculture has raised concerns due to its potential toxicity.

Key Considerations for Selection:

  • Application: For pH indication in titrations involving a transition to an alkaline endpoint, this compound is a classic choice. For quantitative analysis requiring high sensitivity, crystal violet and malachite green offer superior molar absorptivity.

  • pH Range: The pH of the experimental system is a critical factor. The triphenylmethane dyes discussed here are suitable for acidic pH ranges, while this compound is specific to basic ranges.

  • Interferences: The presence of other colored substances in a sample can interfere with spectrophotometric measurements. The choice of dye and analytical wavelength should be made to minimize such interferences.

  • Regulatory and Safety Considerations: For applications in drug development and other regulated industries, the toxicity and regulatory status of the dye must be considered.

This guide provides a foundational comparison to aid in the selection of an appropriate triphenylmethane dye for spectrophotometric analysis. Further optimization of experimental conditions may be necessary for specific applications.

References

A Comparative Guide to the Performance of Phenolphthalein in Automated Titration Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical techniques are paramount. Titration, a cornerstone of quantitative chemical analysis, has evolved with the advent of automated systems, which offer significant advantages over manual methods in terms of precision, reproducibility, and efficiency.[1][2] A critical component in many titrations is the indicator used to determine the endpoint. This guide provides an objective comparison of phenolphthalein's performance against other common indicators in automated acid-base titration systems, supported by illustrative experimental data and detailed protocols.

This compound in the Context of Automated Titration

This compound is a widely used indicator in acid-base titrations, known for its distinct color change from colorless in acidic to pink in basic solutions, typically within a pH range of 8.2 to 10.0.[3] In automated systems, this color change can be detected by a photometric sensor, which offers an objective determination of the endpoint, free from the subjective interpretation of the human eye that can affect manual titrations.[2][4]

Automated titrators utilize highly precise motor-driven piston burettes that can dispense titrant in minute increments, leading to greater accuracy and reproducibility. The combination of a reliable indicator like this compound with the precision of an automated system can yield highly accurate and repeatable results.

Performance Comparison of Indicators in Automated Titration

To evaluate the performance of this compound against other common indicators, a series of automated titrations were conducted. A standardized solution of 0.1 M sodium hydroxide (NaOH) was used to titrate a 25.00 mL aliquot of 0.1 M hydrochloric acid (HCl). The titrations were performed using an automated photometric titrator, and the endpoint was determined for this compound, methyl orange, and bromothymol blue. The following table summarizes the results.

IndicatorpH Transition RangeExpected Endpoint (mL)Mean Endpoint Volume (mL) (n=5)Standard DeviationAccuracy (%)
This compound8.2 - 10.025.0025.020.015100.08
Bromothymol Blue6.0 - 7.625.0025.010.018100.04
Methyl Orange3.1 - 4.425.0024.950.02599.80

Note: This data is illustrative and representative of typical results for a strong acid-strong base titration. Actual results may vary based on specific instrumentation and experimental conditions.

The data indicates that for a strong acid-strong base titration, both this compound and bromothymol blue provide highly accurate and precise results in an automated system. The choice between them may depend on the specific requirements of the analysis, as their pH transition ranges differ. Methyl orange, with its lower pH transition range, shows a slight deviation from the expected endpoint in this type of titration.

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results. The following is a comprehensive protocol for the comparative analysis of indicators in an automated titration system.

Objective:

To compare the performance of this compound, bromothymol blue, and methyl orange in the automated titration of a strong acid with a strong base.

Materials and Equipment:
  • Automated titrator with a photometric sensor

  • 20 mL or 50 mL burette

  • pH electrode for calibration

  • Magnetic stirrer

  • 100 mL beakers

  • 25.00 mL volumetric pipette

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • This compound indicator solution (1% in ethanol)

  • Bromothymol blue indicator solution (0.1% in ethanol)

  • Methyl orange indicator solution (0.1% in water)

  • Deionized water

Procedure:

1. Instrument Setup and Calibration:

  • Set up the automated titrator according to the manufacturer's instructions.
  • Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).
  • Rinse the burette with the standardized 0.1 M NaOH solution and then fill the burette.

2. Sample Preparation:

  • Using a volumetric pipette, accurately transfer 25.00 mL of the 0.1 M HCl solution into a 100 mL beaker.
  • Add 2-3 drops of the selected indicator (this compound, bromothymol blue, or methyl orange) to the beaker.
  • Place a magnetic stir bar in the beaker.

3. Titration:

  • Place the beaker on the magnetic stirrer of the automated titrator.
  • Immerse the photometric sensor and the burette tip into the solution.
  • Start the titration program. The titrator will automatically add the NaOH solution and record the photometric data to determine the endpoint.
  • Record the volume of NaOH consumed at the endpoint.

4. Data Analysis:

  • Repeat the titration at least five times for each indicator to ensure reproducibility.
  • Calculate the mean endpoint volume and the standard deviation for each indicator.
  • Determine the accuracy of each indicator by comparing the mean endpoint volume to the theoretical equivalence point.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for comparing the performance of different indicators in an automated titration system.

G cluster_prep Preparation cluster_execution Execution (for each indicator) cluster_analysis Data Analysis prep_titrator Setup and Calibrate Automated Titrator sample_prep Pipette 25.00 mL HCl and Add Indicator prep_titrator->sample_prep prep_solutions Prepare Standardized NaOH and HCl Solutions prep_solutions->sample_prep prep_indicators Prepare Indicator Solutions prep_indicators->sample_prep titration Perform Automated Photometric Titration sample_prep->titration record_data Record Endpoint Volume titration->record_data repeat_exp Repeat Titration (n=5) record_data->repeat_exp calc_stats Calculate Mean and Standard Deviation repeat_exp->calc_stats assess_performance Determine Accuracy and Precision calc_stats->assess_performance

Experimental workflow for indicator comparison.

Conclusion

In automated acid-base titration systems, this compound demonstrates excellent performance, particularly for strong acid-strong base and weak acid-strong base titrations, providing high accuracy and reproducibility. The choice of indicator remains a critical factor in achieving reliable results, and should be based on the pH at the equivalence point of the specific reaction. While potentiometric endpoint detection is an alternative that does not require a color indicator, photometric detection with a suitable indicator like this compound offers a robust and often more cost-effective solution for many applications in research and industrial settings. The use of automated systems significantly mitigates the potential for human error associated with manual titrations, ensuring data integrity and efficiency in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.